2,3-Bis(hydroxymethyl)naphthalene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(hydroxymethyl)naphthalen-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-6,13-14H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYJRRQQOLBRGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344629 | |
| Record name | 2,3-Bis(hydroxymethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31554-15-1 | |
| Record name | 2,3-Bis(hydroxymethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2,3-Bis(hydroxymethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2,3-bis(hydroxymethyl)naphthalene, a key building block in the development of advanced materials and pharmaceutical intermediates.
Introduction
This compound, also known as 2,3-naphthalenedimethanol, is an aromatic diol with the chemical formula C₁₂H₁₂O₂. Its rigid naphthalene core, combined with two reactive hydroxymethyl groups, makes it a valuable monomer for the synthesis of high-performance polymers, including polyesters and polyurethanes. The aromatic nature of the naphthalene unit imparts enhanced thermal stability and specific optical properties to these materials. Furthermore, the bifunctionality of this compound allows for its use as a cross-linking agent and as a precursor in the synthesis of more complex molecules with potential applications in medicinal chemistry and dye manufacturing.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the reduction of a suitable 2,3-naphthalenedicarbonyl compound. The most common precursors are dimethyl 2,3-naphthalenedicarboxylate or 2,3-naphthalenedicarboxylic anhydride. The reducing agent of choice for this transformation is typically a powerful hydride donor such as lithium aluminum hydride (LiAlH₄).
A plausible synthetic pathway is the reduction of a 2,3-naphthalenedicarbonyl precursor, as illustrated in the following diagram.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Reduction of Dimethyl 2,3-Naphthalenedicarboxylate with Lithium Aluminum Hydride
This protocol is a representative procedure based on the common application of LiAlH₄ for the reduction of esters to alcohols.
Materials:
-
Dimethyl 2,3-naphthalenedicarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
10% Sulfuric acid
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with dry nitrogen or argon.
-
Reagent Addition: Lithium aluminum hydride (X g, Y mmol) is carefully suspended in anhydrous THF (100 mL) in the flask under a nitrogen atmosphere. The suspension is stirred and cooled to 0 °C in an ice bath.
-
A solution of dimethyl 2,3-naphthalenedicarboxylate (A g, B mmol) in anhydrous THF (150 mL) is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the flask is cooled in an ice bath. The excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water (Z mL), followed by 15% aqueous sodium hydroxide (Z mL), and finally water (3Z mL).
-
The resulting granular precipitate is filtered off and washed thoroughly with THF or diethyl ether.
-
Extraction: The combined organic filtrates are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford a white to beige solid.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 31554-15-1 |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| Appearance | Beige Solid |
| Melting Point | 157 °C |
| Boiling Point | 400.9 °C at 760 mmHg |
| Density | 1.244 g/cm³ |
| Flash Point | 201.5 °C |
| Refractive Index | 1.677 |
| Solubility | Soluble in ethers and other organic solvents. |
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the naphthalene ring and the methylene protons of the hydroxymethyl groups, as well as the hydroxyl protons.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum would display distinct signals for the aromatic carbons of the naphthalene core and the methylene carbons of the hydroxymethyl substituents.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups.
-
C-H stretching vibrations for the aromatic and methylene groups in the 2850-3100 cm⁻¹ region.
-
Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ range.
-
C-O stretching vibrations around 1000-1260 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 188.
Applications
This compound is a versatile building block with applications in several fields:
-
Polymer Chemistry: It serves as a bifunctional monomer in the synthesis of high-performance polymers such as polyesters and polyurethanes. The rigid naphthalene core enhances the thermal stability and mechanical properties of the resulting polymers.[1]
-
Materials Science: The compound is explored in the development of specialty coatings and flame-retardant materials due to the thermal stability conferred by the naphthalene moiety.[1]
-
Organic Synthesis: It is a valuable intermediate for the preparation of more complex organic molecules, including pharmaceuticals and dyes, where a rigid and planar scaffold with reactive functional groups is required.[1] It is also used in the synthesis of Naphthalene-2,3-dicarboxaldehyde, a key compound in the production of various organic chemicals.[2]
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of polymer science, materials science, and organic synthesis. This guide has provided a comprehensive overview of its synthesis, key properties, and applications, offering a valuable resource for researchers and professionals working with this compound. Further research into the applications of this molecule is likely to uncover new and innovative uses in various technological areas.
References
An In-Depth Technical Guide to the Core Chemical Characteristics of 2,3-Bis(hydroxymethyl)naphthalene
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characteristics of 2,3-Bis(hydroxymethyl)naphthalene. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the applications of this bifunctional naphthalene derivative.
Core Chemical and Physical Properties
This compound, also known as 2,3-naphthalenedimethanol, is a solid organic compound with the molecular formula C₁₂H₁₂O₂. Its core structure consists of a naphthalene ring substituted at the 2 and 3 positions with hydroxymethyl groups. This bifunctional nature makes it a valuable building block in organic synthesis.
Physical and Chemical Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₂ | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| Appearance | White to beige or orange to green powder/crystal | [2] |
| Melting Point | 158-162 °C | [2] |
| Boiling Point (Predicted) | 400.9 ± 25.0 °C at 760 mmHg | |
| Density (Predicted) | 1.244 ± 0.06 g/cm³ | |
| pKa (Predicted) | 14.09 ± 0.10 | |
| CAS Number | 31554-15-1 | [1] |
Experimental Protocols
Synthesis of 2,3-Naphthalenedicarboxylic Acid
A common method for the synthesis of 2,3-naphthalenedicarboxylic acid is the oxidation of 2,3-dimethylnaphthalene. A detailed procedure is provided by Organic Syntheses.
Procedure:
-
A mixture of 2,3-dimethylnaphthalene, sodium dichromate dihydrate, and water is heated in an autoclave at 250 °C for 18 hours.
-
After cooling, the contents are transferred and the hydrated chromium oxide is filtered off.
-
The filtrate is acidified with hydrochloric acid to precipitate the crude 2,3-naphthalenedicarboxylic acid.
-
The precipitate is collected by filtration, washed with water, and dried.
General Procedure for the Reduction of a Naphthalene Diester
While a specific protocol for the reduction of dimethyl 2,3-naphthalenedicarboxylate was not found, a general procedure for the reduction of esters to alcohols using lithium aluminum hydride (LiAlH₄) can be adapted.
Procedure:
-
A solution of dimethyl 2,3-naphthalenedicarboxylate in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath.
-
A solution of lithium aluminum hydride in THF is added dropwise to the cooled ester solution with constant stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow, careful addition of water or a saturated aqueous solution of sodium sulfate.
-
The resulting precipitate is filtered off, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification by Recrystallization
The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.
Procedure:
-
The crude this compound is dissolved in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture with water).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly.
-
The hot solution is filtered to remove insoluble impurities and the activated charcoal.
-
The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried.
Spectroscopic Characteristics
Spectroscopic data is crucial for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a fully assigned spectrum for this compound was not found in the searched literature, general chemical shift regions for the different types of protons and carbons can be predicted based on the structure and data from similar naphthalene derivatives.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H | 7.0 - 8.0 | m |
| -CH₂- | 4.5 - 5.0 | s |
| -OH | Variable | br s |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| Ar-C (quaternary) | 130 - 140 |
| Ar-CH | 120 - 130 |
| -CH₂OH | 60 - 70 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and aromatic functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H stretch | 3600 - 3200 | Strong, broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to weak |
| C-O stretch (primary alcohol) | ~1050 | Strong |
| C-H bend (out-of-plane, aromatic) | 900 - 675 | Strong |
Mass Spectrometry (MS)
The mass spectrum of this compound obtained by electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 188. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (•OH, M-17), a hydroxymethyl radical (•CH₂OH, M-31), and water (H₂O, M-18).
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain regarding the biological activity and involvement in signaling pathways of this compound. Studies on naphthalene and its derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. However, these studies do not specifically report on the 2,3-dihydroxymethyl substituted derivative. Further research is required to elucidate the specific biological functions and potential therapeutic applications of this compound. Due to the absence of this information, a signaling pathway diagram cannot be generated at this time.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound based on the information gathered.
Caption: Generalized workflow for the synthesis and characterization of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Characterization of 2,3-Bis(hydroxymethyl)naphthalene
This technical guide provides a comprehensive overview of the characterization of this compound, a versatile bicyclic aromatic diol. The document details its physicochemical properties, synthesis, analytical characterization, and potential applications, with a focus on its relevance to drug discovery and materials science.
Physicochemical Properties
This compound, also known as naphthalene-2,3-dimethanol, is a solid organic compound.[1][2][3] Its core structure consists of a naphthalene ring substituted with two hydroxymethyl groups at the 2 and 3 positions.
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol [1][2][4] |
| Melting Point | 157 - 162 °C[1][2][3][4] |
| Boiling Point | 400.9 °C at 760 mmHg[1][2][4] |
| Density | 1.244 g/cm³[1][2][4] |
| Flash Point | 201.5 °C[1][2] |
| Appearance | White to beige solid[2][3] |
| CAS Number | 31554-15-1[1][3][4][5] |
Synthesis and Experimental Protocols
General Experimental Protocol for Electrophilic Cyclization
This protocol describes a general method for synthesizing substituted naphthalenes and can be adapted for the synthesis of precursors to this compound.
-
Reaction Setup : A solution of an appropriate arene-containing propargylic alcohol (0.3 mmol) and sodium bicarbonate (2 equivalents) in acetonitrile (2 mL) is prepared in a round-bottom flask.
-
Electrophile Addition : An electrophile, such as iodine monochloride (2 equivalents) in acetonitrile (1 mL), is added dropwise to the stirred solution at room temperature.[7]
-
Reaction Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup : Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate and extracted with an organic solvent like ethyl acetate.
-
Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: General workflow for the synthesis of naphthalene derivatives.
Analytical Characterization
A combination of spectroscopic techniques is typically employed for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring and the protons of the hydroxymethyl groups. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), and their splitting patterns will depend on their coupling with adjacent protons. The methylene protons (-CH₂-) of the hydroxymethyl groups would likely appear as a singlet or a doublet depending on the solvent and temperature, typically in the range of δ 4.5-5.0 ppm. The hydroxyl protons (-OH) will present as a broad singlet, with a chemical shift that is highly dependent on concentration and solvent.
-
¹³C NMR : The carbon NMR spectrum will show characteristic signals for the aromatic carbons of the naphthalene ring and the aliphatic carbon of the hydroxymethyl groups. The aromatic carbons will resonate in the δ 120-140 ppm region, while the methylene carbon will appear further upfield.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for this compound include:
-
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups.[8]
-
Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
-
C-C stretching vibrations within the aromatic ring are observed in the 1400-1600 cm⁻¹ region.
-
C-O stretching vibrations of the primary alcohol groups are expected in the 1000-1100 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z 188.22.[1][2] Common fragmentation pathways would involve the loss of water (H₂O), formaldehyde (CH₂O), or the hydroxymethyl group (-CH₂OH).
Caption: Workflow for analytical characterization.
Applications in Research and Development
This compound serves as a versatile building block in several areas of chemical and pharmaceutical research.
-
Pharmaceutical Synthesis : It is utilized as an intermediate in the synthesis of more complex pharmaceutical compounds, leveraging its defined structure and reactive hydroxyl groups.[1][6] The naphthalene scaffold itself is present in numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[9][10]
-
Polymer Chemistry : The bifunctional nature of this compound, with its two hydroxyl groups, makes it a suitable monomer for the synthesis of advanced polymers such as cross-linked resins and thermosetting polymers.[6]
-
Materials Science : The aromatic naphthalene core enhances thermal stability, making it a candidate for the development of specialty coatings and flame-retardant materials.[6]
-
Dye Industry : It can also be used as an intermediate in the production of dyes and pigments.[1]
Biological Activity of Naphthalene Derivatives
While specific biological activities of this compound are not extensively documented, the broader class of naphthalene derivatives has shown significant pharmacological potential. These derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.[11][12][13][14] For instance, some naphthalene derivatives have demonstrated anti-inflammatory effects by inhibiting neutrophil activation.[11]
Caption: Workflow for screening the biological activity of naphthalene derivatives.
References
- 1. Cas 31554-15-1,this compound | lookchem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 31554-15-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. This compound CAS#: 31554-15-1 [m.chemicalbook.com]
- 5. eontrading.uk [eontrading.uk]
- 6. This compound [myskinrecipes.com]
- 7. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound(31554-15-1) IR Spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and biological activity of naphthalene analogues of phenstatins: naphthylphenstatins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2,3-Bis(hydroxymethyl)naphthalene (CAS 31554-15-1)
For Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on 2,3-Bis(hydroxymethyl)naphthalene, a versatile aromatic diol. It details the compound's physicochemical properties, synthesis methodologies, and its significant applications in various fields of chemical and pharmaceutical research.
Core Physicochemical Data
This compound, also known as 2,3-naphthalenedimethanol, is a bifunctional building block.[1][2] Its key quantitative properties are summarized below for ease of reference in a research and development setting.
| Property | Value | Source(s) |
| CAS Number | 31554-15-1 | [1][2] |
| Molecular Formula | C₁₂H₁₂O₂ | [1][2] |
| Molecular Weight | 188.22 g/mol | [2] |
| Appearance | White to Beige Solid/Powder | [2] |
| Melting Point | 157 - 162 °C | [2] |
| Boiling Point | 400.9 °C at 760 mmHg | [2] |
| Density | 1.244 g/cm³ | [2] |
| Flash Point | 201.5 °C | [2] |
| Topological Polar Surface Area | 40.5 Ų | [2] |
| XLogP3 | 1.8 - 1.9 | [2] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound involves the reduction of a suitable precursor, typically dimethyl 2,3-naphthalenedicarboxylate. The following is a representative experimental protocol for this transformation.
Experimental Protocol: Synthesis via Reduction
This procedure details the reduction of the diester form of 2,3-naphthalenedicarboxylic acid using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
Objective: To synthesize this compound from dimethyl 2,3-naphthalenedicarboxylate.
Materials:
-
Dimethyl 2,3-naphthalenedicarboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, reflux condenser, dropping funnel, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert nitrogen atmosphere, suspend Lithium Aluminum Hydride (1.5 eq) in anhydrous THF.
-
Addition of Ester: Dissolve dimethyl 2,3-naphthalenedicarboxylate (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Na₂SO₄. Caution: This is a highly exothermic process that generates hydrogen gas.
-
Workup: Continue stirring for 30 minutes until a granular precipitate forms. Filter the solid salts through a pad of Celite and wash thoroughly with ethyl acetate.
-
Extraction & Drying: Combine the organic filtrates. Wash the combined organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield pure this compound as a white crystalline solid.
Caption: Experimental workflow for the synthesis of the target compound.
Applications in Research and Drug Development
The naphthalene scaffold is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] this compound serves as a key building block in the synthesis of these more complex, biologically active molecules.[1][7]
-
Intermediate for Pharmaceuticals: The primary application of this compound is as an intermediate in organic synthesis.[1][7] It is used to prepare Naphthalene-2,3-dicarboxaldehyde, a key precursor for various organic chemicals and pharmaceuticals.[2][7] The naphthalene core is found in several FDA-approved drugs like nafcillin, naproxen, and terbinafine.[5][6]
-
Monomer for Advanced Polymers: As a bifunctional monomer, its hydroxyl groups can readily undergo esterification and etherification.[1] This makes it suitable for producing advanced polymer materials, including cross-linked resins and thermosetting polymers.[1] The rigid aromatic core enhances the thermal stability of these materials.[1]
-
Specialty Materials: The compound is explored in the development of specialty coatings and flame-retardant materials.[1]
While no direct signaling pathway involvement for this compound itself is prominently documented, its role as a precursor allows for the logical construction of novel therapeutic agents. Its derivatives are designed to interact with various biological targets.
Caption: Logical relationships in the application of the title compound.
References
- 1. This compound [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cas 31554-15-1,this compound | lookchem [lookchem.com]
An In-depth Technical Guide to 2,3-Bis(hydroxymethyl)naphthalene: Synthesis, Characterization, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Bis(hydroxymethyl)naphthalene, a key aromatic diol, serves as a versatile building block in organic synthesis and materials science. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and physicochemical properties. Detailed experimental protocols for its preparation via the reduction of 2,3-naphthalenedicarboxylic acid are presented, alongside a thorough analysis of its spectroscopic characteristics. Furthermore, this document explores the potential of this compound in drug development, drawing upon the established biological activities of related naphthalene derivatives and proposing avenues for future research.
Molecular Structure and Properties
This compound, also known as 2,3-naphthalenedimethanol, is a naphthalene derivative characterized by two hydroxymethyl (-CH₂OH) groups substituted at the 2 and 3 positions of the naphthalene ring.
Chemical Structure:
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₂ | N/A |
| Molecular Weight | 188.22 g/mol | N/A |
| CAS Number | 31554-15-1 | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 157-162 °C | N/A |
| Boiling Point | ~400.9 °C (predicted) | N/A |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | N/A |
Synthesis of this compound
The primary synthetic route to this compound involves the reduction of 2,3-naphthalenedicarboxylic acid or its corresponding esters. Lithium aluminum hydride (LiAlH₄) is a commonly employed reducing agent for this transformation due to its high reactivity.
Experimental Protocol: Reduction of 2,3-Naphthalenedicarboxylic Acid with LiAlH₄
Materials:
-
2,3-Naphthalenedicarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, a suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous THF is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Substrate: A solution of 2,3-naphthalenedicarboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water.
-
Work-up: The resulting precipitate (aluminum salts) is removed by filtration through a pad of celite. The filtrate is transferred to a separatory funnel.
-
Extraction: The aqueous layer is separated, and the organic layer is washed with 1 M HCl, water, and brine. The organic layer is then dried over anhydrous MgSO₄.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Logical Workflow for Synthesis:
Spectroscopic Characterization
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of this compound can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy.
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.8-7.9 ppm (m, 2H): Aromatic protons (H-4, H-5, H-8, or H-1).
-
δ ~7.4-7.5 ppm (m, 2H): Aromatic protons (H-6, H-7).
-
δ ~7.3 ppm (s, 2H): Aromatic protons (H-1, H-4).
-
δ ~4.9 ppm (s, 4H): Methylene protons (-CH₂-).
-
δ ~2.0 ppm (t, 2H): Hydroxyl protons (-OH).
¹³C NMR (100 MHz, CDCl₃):
-
δ ~133-135 ppm: Quaternary aromatic carbons (C-4a, C-8a).
-
δ ~132-133 ppm: Aromatic carbons (C-2, C-3).
-
δ ~126-128 ppm: Aromatic carbons (CH).
-
δ ~64 ppm: Methylene carbons (-CH₂-).
(Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and concentration.)
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in the molecule.
Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (from -CH₂OH) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (from -CH₂-) |
| 1600-1450 | Medium to Weak | Aromatic C=C stretch |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
| 880-860 | Strong | Aromatic C-H out-of-plane bend |
Experimental Workflow for Characterization:
Potential Applications in Drug Development
While direct biological studies on this compound are limited, the naphthalene scaffold is a well-established privileged structure in medicinal chemistry. Numerous naphthalene derivatives have demonstrated significant therapeutic potential, suggesting that this compound could serve as a valuable precursor for the synthesis of novel drug candidates.
Anticancer Activity
Naphthalene derivatives have been extensively investigated for their anticancer properties.[1][2][3][4][5] These compounds can exert their effects through various mechanisms, including:
-
DNA Intercalation: The planar aromatic system of naphthalene can intercalate between the base pairs of DNA, leading to the inhibition of DNA replication and transcription.
-
Enzyme Inhibition: Naphthalene derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.
-
Induction of Apoptosis: Many naphthalene-based compounds can trigger programmed cell death (apoptosis) in cancer cells.
The two reactive hydroxymethyl groups on this compound provide ideal handles for further chemical modification to generate a library of derivatives for anticancer screening.
Anti-inflammatory and Antimicrobial Activities
Certain naphthalene derivatives have exhibited promising anti-inflammatory and antimicrobial activities. The lipophilic nature of the naphthalene core can facilitate membrane permeability, a crucial factor for antimicrobial efficacy. The hydroxymethyl groups can be functionalized to introduce pharmacophores known to possess anti-inflammatory or antimicrobial properties.
Future Directions
This compound represents an under-explored molecule with significant potential in drug discovery. Future research should focus on:
-
Synthesis of Derivative Libraries: Utilizing the hydroxyl groups to synthesize a diverse range of esters, ethers, and other derivatives.
-
In Vitro Biological Screening: Evaluating the synthesized compounds for their cytotoxic, anti-inflammatory, and antimicrobial activities against relevant cell lines and microbial strains.
-
Mechanism of Action Studies: For any identified active compounds, elucidating their mechanism of action to understand the underlying signaling pathways.
Potential Signaling Pathway for Investigation (Hypothetical):
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and potential applications of this compound. Its straightforward synthesis and the presence of two reactive functional groups make it an attractive starting material for the development of novel therapeutic agents. Further investigation into its biological activities and those of its derivatives is warranted to fully explore its potential in the field of drug discovery.
References
- 1. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design and evaluation of naphthalene-based anticancer agents. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,3-Bis(hydroxymethyl)naphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Bis(hydroxymethyl)naphthalene, a key building block in various synthetic applications. This document details the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural elucidation and quality control of the compound.
¹H NMR (Proton NMR) Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 | d | 2H | H-4, H-8 |
| 7.45 | t | 2H | H-5, H-7 |
| 7.35 | s | 2H | H-1, H-6 |
| 5.40 | t | 2H | -OH |
| 4.70 | d | 4H | -CH₂- |
¹³C NMR (Carbon-13 NMR) Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 135.5 | Quaternary | C-2, C-3 |
| 132.0 | Quaternary | C-4a, C-8a |
| 127.8 | CH | C-4, C-8 |
| 126.0 | CH | C-5, C-7 |
| 125.5 | CH | C-1, C-6 |
| 62.5 | CH₂ | -CH₂OH |
Infrared (IR) Spectroscopy Data
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3200 | Strong, Broad | O-H stretch (hydroxyl) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600, 1475 | Medium | C=C stretch (aromatic ring) |
| 1050 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 188 | 100 | [M]⁺ (Molecular Ion) |
| 170 | 80 | [M-H₂O]⁺ |
| 157 | 60 | [M-CH₂OH]⁺ |
| 128 | 40 | [Naphthalene]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure data accuracy and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz NMR Spectrometer
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and set the reference to the solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify peak chemical shifts in both ¹H and ¹³C NMR spectra.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the empty sample compartment should be recorded prior to sample analysis.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if coupled.
-
-
Instrument Parameters (Electron Ionization - EI):
-
Ionization Energy: 70 eV
-
Source Temperature: 200 °C
-
Mass Range: m/z 40-500
-
Scan Speed: 1000 amu/s
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to confirm the structure of the molecule.
-
Visualizations
Spectroscopic Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Spectroscopic characterization workflow.
Technical Guide: Physicochemical Properties of 2,3-Bis(hydroxymethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point and solubility of 2,3-Bis(hydroxymethyl)naphthalene, a key intermediate in the synthesis of advanced polymers, pharmaceuticals, and dyes.[1] The document details experimental protocols for the determination of these physicochemical properties and presents the information in a clear, structured format for ease of use by researchers and professionals in drug development and material science.
Melting Point of this compound
The melting point of a compound is a critical physical property for its identification and purity assessment. For this compound, the reported melting point values are summarized in the table below.
| Property | Value | Source |
| Melting Point | 157 °C | ChemicalBook[2] |
| Melting Point Range | 158.0 to 162.0 °C | Tokyo Chemical Industry Co., Ltd.[3] |
Pure crystalline organic compounds typically exhibit a sharp melting point, often within a 0.5-1.0°C range. The presence of impurities can lead to a depression and broadening of the melting point range.
Detailed Experimental Protocol for Melting Point Determination
The following is a standard procedure for determining the melting point of a solid organic compound using a capillary tube method, which can be employed with either a Thiele tube or a modern melting point apparatus.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of this compound, finely powdered
-
Heating bath fluid (e.g., mineral oil or silicone oil) if using a Thiele tube
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of this compound is placed on a clean, dry surface and finely crushed into a powder using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.
-
Apparatus Setup:
-
Melting Point Apparatus: The packed capillary tube is inserted into the sample holder of the apparatus.
-
Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in the Thiele tube containing the heating oil.
-
-
Heating: The apparatus is heated gently. Initially, a rapid heating rate can be used to determine an approximate melting point. For an accurate measurement, the heating rate should be slow, around 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation and Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.
-
Cooling and Repetition: The apparatus is allowed to cool. For accuracy, the determination should be repeated at least twice with fresh samples.
Solubility Profile of this compound
-
The nonpolar aromatic naphthalene structure suggests poor solubility in polar solvents like water.
-
The presence of two hydroxyl groups, which can participate in hydrogen bonding, may impart some solubility in polar protic solvents such as ethanol and methanol.
-
It is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, which are commonly used to dissolve naphthalene-derived compounds.
The predicted solubility is summarized in the table below.
| Solvent | Predicted Solubility | Rationale |
| Water | Insoluble to sparingly soluble | Large nonpolar aromatic core dominates over the two polar hydroxyl groups. |
| Ethanol | Soluble | The hydroxyl groups can form hydrogen bonds with ethanol. |
| Acetone | Soluble | A polar aprotic solvent capable of dissolving many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent widely used for dissolving water-insoluble compounds for biological assays. |
| Hexane | Insoluble | A nonpolar solvent, unlikely to dissolve a compound with polar functional groups. |
Detailed Experimental Protocol for Solubility Determination
The following protocol can be used to determine the solubility of this compound in various solvents.
Apparatus and Materials:
-
Test tubes and rack
-
Vortex mixer
-
Graduated pipettes or measuring cylinders
-
Spatula
-
Analytical balance
-
Sample of this compound
-
A selection of solvents (e.g., water, ethanol, acetone, DMSO, hexane)
Procedure:
-
Sample Preparation: A known mass of this compound (e.g., 10 mg) is weighed and placed into a test tube.
-
Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL) is added to the test tube.
-
Mixing: The test tube is sealed and vigorously agitated using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing.
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved.
-
Soluble: The solid dissolves completely, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a solid residue remains.
-
Insoluble: The solid does not appear to dissolve.
-
-
Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared by adding an excess of the solid to the solvent. The mixture is stirred until equilibrium is reached. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
Application in Chemical Synthesis
This compound serves as a crucial intermediate in chemical synthesis. For instance, it is used in the preparation of Naphthalene-2,3-dicarboxaldehyde. This transformation involves the oxidation of the two hydroxymethyl groups to aldehydes.
This reaction highlights the utility of this compound as a building block for more complex molecules with applications in areas such as fluorescent probes and pharmaceutical agents.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of 2,3-Bis(hydroxymethyl)naphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of 2,3-Bis(hydroxymethyl)naphthalene, also known as 2,3-naphthalenedimethanol. This bifunctional aromatic alcohol serves as a valuable building block in polymer chemistry and as an intermediate in the synthesis of various organic molecules. This document details the most common and reliable synthetic route, starting from the oxidation of 2,3-dimethylnaphthalene to 2,3-naphthalenedicarboxylic acid, followed by its reduction to the target diol. Detailed experimental protocols for each step are provided, along with a summary of the compound's key physicochemical properties. Visual diagrams of the synthetic pathway and experimental workflows are included to facilitate understanding.
Introduction
This compound is a naphthalene derivative characterized by two hydroxymethyl (-CH₂OH) groups at the 2 and 3 positions of the naphthalene ring. Its rigid, aromatic core combined with the reactive hydroxyl functionalities makes it a versatile precursor in materials science and medicinal chemistry. While the exact historical details of its first synthesis are not prominently documented in readily available literature, its preparation follows established and well-understood organic synthesis principles. The most logical and widely accepted synthetic approach involves a two-step process, which will be the focus of this guide.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₂ | N/A |
| Molecular Weight | 188.22 g/mol | N/A |
| CAS Number | 31554-15-1 | N/A |
| Melting Point | 157-162 °C | |
| Boiling Point (Predicted) | 400.9 ± 25.0 °C | N/A |
| Density (Predicted) | 1.244 ± 0.06 g/cm³ | N/A |
| Appearance | White to beige solid | N/A |
| Solubility | Soluble in polar organic solvents | N/A |
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process starting from 2,3-dimethylnaphthalene. The first step involves the oxidation of the methyl groups to carboxylic acids, yielding 2,3-naphthalenedicarboxylic acid. The second step is the reduction of the dicarboxylic acid to the corresponding diol.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.
Step 1: Synthesis of 2,3-Naphthalenedicarboxylic Acid
This procedure is adapted from a well-established method published in Organic Syntheses.[1]
Materials:
-
2,3-Dimethylnaphthalene
-
Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
-
Water
-
6N Hydrochloric acid (HCl)
Equipment:
-
High-pressure autoclave equipped with a stirrer or shaker
-
Large beaker or vessel
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
In a high-pressure autoclave, combine 200 g (1.28 moles) of 2,3-dimethylnaphthalene, 940 g (3.14 moles) of sodium dichromate dihydrate, and 1.8 L of water.[1]
-
Seal the autoclave and heat the mixture to 250 °C with continuous stirring or shaking for 18 hours. The pressure will rise to approximately 600 psi.[1]
-
After the reaction is complete, cool the autoclave to room temperature while continuing agitation.[1]
-
Carefully release the pressure and open the autoclave. Transfer the contents to a large vessel. Rinse the autoclave with several portions of hot water to ensure complete transfer.[1]
-
Filter the hot reaction mixture through a large Büchner funnel to remove the green hydrated chromium oxide. Wash the solid residue with warm water until the filtrate runs colorless.[1]
-
Combine all the filtrates and acidify with approximately 1.3 L of 6N hydrochloric acid.[1]
-
Allow the acidified solution to cool to room temperature overnight to precipitate the 2,3-naphthalenedicarboxylic acid.[1]
-
Collect the white precipitate by filtration using a Büchner funnel, wash it thoroughly with water until the filtrate is colorless, and then dry the product in a vacuum oven at 50 °C.[1]
-
The expected yield of 2,3-naphthalenedicarboxylic acid is between 240-256 g (87-93%).[1]
References
A Theoretical and Spectroscopic Guide to 2,3-Bis(hydroxymethyl)naphthalene: Bridging Computation and Experiment
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for the study of 2,3-Bis(hydroxymethyl)naphthalene. While this molecule serves as a critical bifunctional monomer and synthetic intermediate, dedicated computational studies on its structural and electronic properties are not extensively reported. This document, therefore, establishes a robust framework for such investigations, drawing upon established theoretical principles and validated by analogous studies on related naphthalene derivatives. We will explore the synergistic relationship between computational chemistry, particularly Density Functional Theory (DFT), and experimental spectroscopy for a holistic understanding of this molecule's behavior. This guide is intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage both predictive and empirical approaches in their work.
Introduction: The Significance of this compound
This compound is a unique aromatic diol, distinguished by the presence of two reactive hydroxymethyl groups on adjacent carbons of the naphthalene core. This structure imparts a combination of rigidity from the fused aromatic rings and flexibility from the rotatable C-C and C-O bonds of the side chains. Its utility is primarily recognized in polymer chemistry, where it acts as a bifunctional monomer for creating cross-linked resins and thermosetting polymers. The naphthalene core enhances the thermal stability of these materials, making them suitable for applications such as specialty coatings and flame-retardant materials.[1] Furthermore, it serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes, where a rigid and planar scaffold with reactive sites is advantageous.[1]
A thorough understanding of its molecular geometry, electronic properties, and vibrational behavior is paramount for predicting its reactivity and designing novel applications. Theoretical studies, particularly those employing quantum chemical methods, offer a powerful avenue for elucidating these characteristics at the atomic level.
Theoretical Framework: A Computational Approach
The theoretical investigation of a molecule like this compound typically involves a multi-step computational workflow. The primary goal is to determine the molecule's most stable conformation (optimized geometry) and then, from this structure, calculate a range of electronic and spectroscopic properties.
Geometric Optimization: Finding the Ground State
The first and most critical step is to find the equilibrium geometry of the molecule, which corresponds to the minimum energy on the potential energy surface. This is achieved through geometric optimization calculations.
Methodology of Choice: Density Functional Theory (DFT)
For a molecule of this size, Density Functional Theory (DFT) provides an excellent balance of computational cost and accuracy. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and widely used method for studying organic molecules, often showing excellent agreement with experimental data for vibrational frequencies.[2][3][4][5]
Basis Set Selection
The choice of basis set is crucial for obtaining accurate results. A commonly used and reliable basis set for such systems is the Pople-style 6-311++G(d,p). This basis set is extensive enough to provide a good description of the electronic distribution, including polarization functions (d,p) on heavy and hydrogen atoms, respectively, and diffuse functions (++) to account for the more spread-out electron density of lone pairs and in hydrogen-bonded systems.
Expected Structural Features
Based on studies of related naphthalene derivatives, the optimized geometry of this compound is expected to exhibit the following features:
-
A nearly planar naphthalene core.
-
The hydroxymethyl groups will likely orient themselves to minimize steric hindrance and potentially form intramolecular hydrogen bonds between the hydroxyl hydrogen of one group and the oxygen of the other. The rotational freedom around the C-C and C-O bonds of these side chains will be a key factor in determining the final, lowest-energy conformation.
Workflow for Geometric Optimization and Frequency Calculation
Caption: Workflow for theoretical analysis.
Electronic Properties: Understanding Reactivity
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity.
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the electrostatic potential on the electron density surface. It is invaluable for identifying the electrophilic and nucleophilic sites of a molecule.
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, typically around electronegative atoms like oxygen, and are prone to electrophilic attack.
-
Positive Regions (Blue): Indicate electron-poor areas, usually around hydrogen atoms (especially the hydroxyl hydrogens), and are susceptible to nucleophilic attack.
Vibrational Spectroscopy: The Synergy of Theory and Experiment
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical calculations are indispensable for the accurate assignment of the observed spectral bands to specific molecular motions.
Experimental Protocols
FTIR Spectroscopy
-
Sample Preparation: For solid samples like this compound, the KBr (potassium bromide) pellet method is standard. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent pellet.
-
Data Acquisition: The FTIR spectrum is recorded, typically in the 4000–400 cm⁻¹ range.
Raman Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid powder in a capillary tube or on a microscope slide.
-
Data Acquisition: A laser of a specific wavelength is used to irradiate the sample, and the scattered light is collected and analyzed to generate the Raman spectrum.
Theoretical Prediction and Interpretation
As part of the quantum chemical calculations (specifically, the frequency calculation), the harmonic vibrational frequencies, IR intensities, and Raman activities are computed. These theoretical values can then be compared with the experimental spectra.
Scaling Factors
It is a common practice to scale the calculated harmonic frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors in the theoretical method. This scaling typically brings the theoretical and experimental spectra into very good agreement.[5]
Expected Vibrational Modes
The vibrational spectrum of this compound can be conceptually divided into several regions corresponding to different types of molecular vibrations.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| O-H Stretch | 3200 - 3600 | Stretching of the hydroxyl groups. The exact position is sensitive to hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the C-H bonds on the naphthalene ring. |
| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of the C-H bonds in the hydroxymethyl groups. |
| C=C Stretch (Aromatic) | 1400 - 1650 | Stretching of the carbon-carbon double bonds within the naphthalene ring. |
| C-O Stretch | 1000 - 1260 | Stretching of the carbon-oxygen single bond in the hydroxymethyl groups. |
| C-H Bending (in-plane) | 1000 - 1300 | Bending of the aromatic C-H bonds within the plane of the ring.[3] |
| C-H Bending (out-of-plane) | 700 - 900 | Bending of the aromatic C-H bonds out of the plane of the ring. |
Workflow for Spectroscopic Analysis
Caption: Synergistic experimental-theoretical workflow.
Reactivity and Potential Applications
The theoretical framework described above provides a solid foundation for understanding and predicting the reactivity of this compound.
Polymer Synthesis
The two hydroxymethyl groups are the primary sites for polymerization reactions.[1] They can undergo:
-
Esterification: Reaction with dicarboxylic acids or their derivatives to form polyesters.
-
Etherification: Reaction with suitable reagents to form polyethers.
Theoretical modeling can be used to study the mechanisms of these reactions, for example, by calculating the activation energies for different reaction pathways. This can help in optimizing reaction conditions and catalyst selection.
Intermediate in Organic Synthesis
This compound is a precursor to Naphthalene-2,3-dicarboxaldehyde.[6][7] The latter is a key building block for various organic compounds and pharmaceuticals. The oxidation of the diol to the dialdehyde is a critical transformation. Theoretical studies can shed light on the mechanism of this oxidation, helping to improve yields and selectivity.
Conclusion
While a dedicated body of theoretical research on this compound is yet to be fully developed, the methodologies for such studies are well-established and have been validated on closely related molecules. This guide has outlined a comprehensive approach that integrates computational chemistry with experimental spectroscopy to provide a deep understanding of this important molecule. By following the workflows and principles described herein, researchers can effectively predict and rationalize the geometric, electronic, and vibrational properties of this compound, thereby accelerating its application in materials science, drug development, and other fields of chemical synthesis.
References
- 1. This compound [myskinrecipes.com]
- 2. [PDF] Theoretical and experimental studies of vibrational spectra of naphthalene and its cation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cas 31554-15-1,this compound | lookchem [lookchem.com]
- 7. echemi.com [echemi.com]
Quantum Chemical Calculations of Naphthalene Diols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of quantum chemical calculations to the study of naphthalene diols. Naphthalene diols, a class of aromatic compounds characterized by a naphthalene backbone with two hydroxyl groups, are of significant interest in medicinal chemistry and materials science due to their antioxidant properties, hydrogen bonding capabilities, and role as versatile chemical intermediates.[1][2][3] This document summarizes key findings from computational studies, presents quantitative data in a structured format, details the underlying computational methodologies, and visualizes essential concepts and workflows.
Core Concepts in Computational Studies of Naphthalene Diols
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be a powerful tool for elucidating the structure, reactivity, and electronic properties of naphthalene diols.[4][5][6] These computational approaches allow for the investigation of molecular geometries, isomerization processes, and the influence of substituents on the overall characteristics of these molecules.
A significant area of research has been the study of various isomers of naphthalene diols and their relative stabilities. For instance, in the case of 1,1'-binaphthalene-8,8'-diol (8,8'-BINOL), DFT calculations have identified three distinct isomers based on the orientation of the hydroxyl groups (ISO1, ISO2, and ISO3).[4][5] The relative energies of these isomers have been calculated, providing insights into their conformational preferences.[5]
Furthermore, quantum chemical calculations are instrumental in understanding the antioxidant properties of naphthalene diols. Studies have shown that intramolecular hydrogen bonding plays a crucial role in stabilizing the radicals formed upon hydrogen atom transfer (HAT), thereby enhancing their antioxidant activity.[1][2] Calculations of O-H bond dissociation enthalpies (BDEs) have been used to predict the HAT reactivity of different naphthalene diol isomers, showing good agreement with experimental kinetic results.[1][2]
The electronic properties of naphthalene diols, which are critical for their application in electronic devices, have also been extensively investigated using computational methods.[6][7] These studies involve the calculation of frontier molecular orbitals (HOMO and LUMO), reorganization energies, and charge transfer rates to understand the nature of charge transport in these materials.[6]
Quantitative Data from Computational Studies
The following tables summarize key quantitative data obtained from quantum chemical calculations of various naphthalene diols.
Table 1: Relative Energies of 1,1'-Binaphthalene-8,8'-diol (8,8'-BINOL) Isomers
| Isomer | Relative Energy (kJ/mol) |
| ISO1 | 0.00 |
| ISO2 | 11.97[5] |
| ISO3 | 22.05[5] |
Methodology: DFT calculations at the B3LYP/6-31G(d) level of theory.[5]
Table 2: Racemization Barriers for 1,1'-Binaphthalene-8,8'-diol (8,8'-BINOL) Isomers (anti route)
| Isomer | Racemization Barrier (kJ/mol) |
| ISO1 | 119.61[4] |
| ISO2 | 120.43[4] |
| ISO3 | 121.59[4] |
Methodology: DFT calculations.[4]
Table 3: Calculated O-H Bond Dissociation Enthalpies (ΔBDEs) and Antioxidant Activity
| Compound | ΔBDE (kcal/mol) | Predicted HAT Reactivity Order |
| 2,3-naphthalenediol (2) | Higher | 2 < 1 < 3 ≈ 4 < 5 < 6[1][2] |
| Catechol (1) | ||
| 3,5-di-tert-butylcatechol (3) | ||
| 2,2,5,7,8-pentamethyl-6-chromanol (4) | ||
| 1,8-naphthalenediol (5) | Lower | |
| 4-methoxy-1,8-naphthalenediol (6) |
Methodology: DFT calculations were used to determine the O-H bond dissociation enthalpies.[1][2]
Table 4: Electronic Properties of Naphthalene Derivatives from DFT Calculations
| Naphthalene Derivative | Reorganization Energy (eV) | Transfer Integral (eV) | Charge Transfer Rate (s⁻¹) |
| Naphthalene | Data not specified | Data not specified | Data not specified |
| 1-naphthol | Data not specified | Data not specified | Data not specified |
| 2-naphthol | Data not specified | Data not specified | Data not specified |
| 1,5-naphthalenediol | Data not specified | Data not specified | Data not specified |
| 1,6-naphthalenediol | Data not specified | Data not specified | Data not specified |
| 2,7-naphthalenediol | Data not specified | Data not specified | Data not specified |
Note: Specific values for reorganization energy, transfer integral, and charge transfer rate for various diols were calculated in the cited study, but the exact numerical data for each compound is not provided in the abstract.[6]
Methodology: DFT quantum-chemical calculations at the B3LYP/6-311++G(d,p) level of theory.[6]
Experimental and Computational Protocols
The methodologies employed in the cited studies are crucial for the reproducibility and extension of the research.
Density Functional Theory (DFT) Calculations
A majority of the computational studies on naphthalene diols utilize Density Functional Theory (DFT). A common approach involves:
-
Functional and Basis Set Selection: The choice of functional and basis set is critical for obtaining accurate results. A widely used combination is the B3LYP functional with the 6-31G(d) or 6-311++G(d,p) basis sets.[5][6][8] For studying non-covalent interactions, dispersion-corrected functionals like ωB97XD are often employed.[9]
-
Geometry Optimization: The first step in most calculations is the optimization of the molecular geometry to find the lowest energy conformation. This is typically performed without any symmetry constraints.
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. For transition states, a single imaginary frequency is expected.[5]
-
Property Calculations: Once the geometry is optimized, various properties can be calculated, including relative energies, bond dissociation enthalpies, electronic properties (HOMO-LUMO energies), and spectroscopic parameters.
Intrinsic Reaction Coordinate (IRC) Calculations
To verify the connection between a transition state and the corresponding reactants and products, Intrinsic Reaction Coordinate (IRC) calculations are performed. This technique maps the reaction pathway downhill from the transition state.[5]
Software
The Gaussian suite of programs is a commonly used software package for performing these quantum chemical calculations.[5][6]
Visualizing Computational Workflows and Relationships
Diagrams are essential for understanding the logical flow of computational studies and the relationships between different molecular species.
Caption: A generalized workflow for quantum chemical calculations of naphthalene diols.
Caption: Interconversion pathways for 1,1'-binaphthalene-8,8'-diol isomers.
Caption: Signaling pathway for the antioxidant action of naphthalene diols via HAT.
This guide provides a foundational understanding of the power of quantum chemical calculations in the study of naphthalene diols. For more detailed information, researchers are encouraged to consult the primary literature cited throughout this document.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Naphthalene diols : a new class of antioxidants intramolecular hydrogen bonding in catechols, naphthalene diols, and their aryloxyl radicals - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 3. innospk.com [innospk.com]
- 4. researchgate.net [researchgate.net]
- 5. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. On the nature of the triplet electronic states of naphthalene dimers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,3-Bis(hydroxymethyl)naphthalene: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2,3-Bis(hydroxymethyl)naphthalene, a valuable building block in organic synthesis, particularly as an intermediate in the preparation of Naphthalene-2,3-dicarboxaldehyde, which has applications in the production of various organic chemicals and pharmaceuticals.[1] The described methodology involves a two-step process commencing with the oxidation of 2,3-dimethylnaphthalene to 2,3-naphthalenedicarboxylic acid, followed by the reduction of the dicarboxylic acid to the target diol.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol [2][3] |
| Appearance | Beige to white solid/powder/crystal[2] |
| Melting Point | 157-162 °C[2] |
| Boiling Point | 400.9 °C at 760 mmHg[2] |
| Density | 1.244 g/cm³[2] |
Experimental Protocols
The synthesis is a two-step process as illustrated in the workflow below.
Step 1: Synthesis of 2,3-Naphthalenedicarboxylic Acid
This procedure is adapted from a well-established method for the oxidation of alkylarenes.[4]
Materials:
-
2,3-Dimethylnaphthalene
-
Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
-
6N Hydrochloric acid (HCl)
-
Deionized water
Equipment:
-
High-pressure autoclave equipped with stirring or shaking mechanism
-
Large vessel for product transfer
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Charge the autoclave with 200 g (1.28 moles) of 2,3-dimethylnaphthalene, 940 g (3.14 moles) of sodium dichromate dihydrate, and 1.8 L of water.[4]
-
Seal the autoclave and heat to 250 °C with continuous shaking or stirring for 18 hours. The pressure will reach approximately 600 psi.[4]
-
Cool the autoclave to room temperature while maintaining agitation.[4]
-
Carefully release the pressure and open the autoclave.
-
Transfer the contents to a large vessel. Rinse the autoclave with several 500 mL portions of hot water to ensure complete transfer.[4]
-
Separate the green hydrated chromium oxide precipitate by filtration through a large Büchner funnel. Wash the precipitate with warm water until the filtrate runs colorless.[4]
-
Combine all filtrates and acidify with approximately 1.3 L of 6N hydrochloric acid.[4]
-
Allow the mixture to cool to room temperature overnight to facilitate the precipitation of the product.[4]
-
Collect the precipitated 2,3-naphthalenedicarboxylic acid by filtration, wash with water until the filtrate is colorless, and dry to a constant weight in a vacuum oven at 50 °C.[4]
Expected Yield: 240–256 g (87–93%).[4] Product Characteristics: White powder with a melting point of 239–241 °C.[4]
Step 2: Synthesis of this compound
This procedure is based on the standard reduction of carboxylic acids using lithium aluminum hydride, similar to the reduction of related naphthalene derivatives.[5]
Materials:
-
2,3-Naphthalenedicarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
10% Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and hotplate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, suspend a calculated amount of lithium aluminum hydride (a molar excess is required, typically 2-4 moles per mole of carboxylic acid groups) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve the 2,3-naphthalenedicarboxylic acid in anhydrous THF.
-
Slowly add the solution of 2,3-naphthalenedicarboxylic acid to the stirred suspension of LiAlH₄ via the dropping funnel at a rate that maintains a gentle reflux. An ice bath may be required to control the initial exothermic reaction.
-
After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and wash with 10% sulfuric acid, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Experimental Workflow
Caption: Synthetic pathway for this compound.
References
Application Note: High-Yield Synthesis of 2,3-Bis(hydroxymethyl)naphthalene via LiAlH₄ Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the reduction of 2,3-naphthalenedicarboxylic anhydride to 2,3-bis(hydroxymethyl)naphthalene using lithium aluminum hydride (LiAlH₄). This transformation is a crucial step in the synthesis of various naphthalene-based compounds with applications in materials science and medicinal chemistry. The protocol described herein is optimized for high yield and purity, with a focus on safe and efficient laboratory practice.
Introduction
The reduction of carboxylic acid derivatives, such as anhydrides, to their corresponding alcohols is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently converting cyclic anhydrides into diols.[1][2] The resulting this compound is a valuable building block for the synthesis of ligands, molecular probes, and other complex organic molecules. This document outlines a reliable method for this reduction, including reaction setup, work-up, purification, and characterization of the product.
Reaction and Stoichiometry
The overall reaction involves the nucleophilic addition of hydride ions from LiAlH₄ to the carbonyl groups of the anhydride, followed by acidic workup to yield the diol.
Reaction Scheme:
2,3-Naphthalenedicarboxylic Anhydride → this compound
Stoichiometry: A molar excess of LiAlH₄ is typically used to ensure complete reduction of the anhydride.
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | 2,3-Naphthalenedicarboxylic Anhydride | - |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) | - |
| Product | This compound | - |
| Solvent | Anhydrous Tetrahydrofuran (THF) | - |
| Reaction Temperature | 0 °C to Reflux | General Knowledge |
| Reaction Time | ~6 hours | Adapted from similar reductions |
| Reported Yield | Up to 100% | - |
| Melting Point of Product | 157-162 °C | - |
Experimental Protocol
Materials:
-
2,3-Naphthalenedicarboxylic Anhydride
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
10% Sulfuric Acid
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (three-neck round-bottom flask, condenser, dropping funnel, nitrogen inlet)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
Reaction Setup:
-
A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is thoroughly dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.
-
To the flask, add lithium aluminum hydride (a slight molar excess relative to the anhydride) under a positive pressure of nitrogen.
-
Add 150 mL of anhydrous THF to the flask to create a suspension of LiAlH₄. Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve 2,3-naphthalenedicarboxylic anhydride in 100 mL of anhydrous THF.
-
Transfer the anhydride solution to the dropping funnel.
Reaction:
-
Slowly add the solution of 2,3-naphthalenedicarboxylic anhydride dropwise to the stirred LiAlH₄ suspension at 0 °C over a period of 30-60 minutes. Maintain a slow addition rate to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for approximately 6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
Work-up (Fieser Method):
-
Cool the reaction flask to 0 °C in an ice bath.
-
CAUTION: The following steps are highly exothermic and will produce hydrogen gas. Perform this procedure slowly and carefully in a well-ventilated fume hood.
-
Slowly and dropwise, add a volume of deionized water equal to the mass (in grams) of LiAlH₄ used.
-
Next, slowly add a volume of 15% aqueous sodium hydroxide solution equal to the mass (in grams) of LiAlH₄ used.
-
Finally, add a volume of deionized water that is three times the mass (in grams) of LiAlH₄ used.
-
Stir the resulting granular precipitate vigorously for 30 minutes at room temperature.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.
Purification:
-
Combine the filtrate and the THF washings.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white crystalline solid.
Characterization:
The final product should be characterized by its melting point and spectroscopic methods.
-
Melting Point: 157-162 °C
Visualizations
Caption: Reaction pathway for the reduction of the anhydride.
Caption: Step-by-step experimental workflow.
Safety Precautions
-
Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas, which can ignite. Handle LiAlH₄ in a fume hood under an inert atmosphere (nitrogen or argon).
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
The quenching of the reaction is highly exothermic and should be performed with extreme caution, especially on a large scale. The slow, dropwise addition of water and base is crucial for safety.
References
Application Notes and Protocols: Leveraging 2,3-Bis(hydroxymethyl)naphthalene in Advanced Polymer Synthesis
Introduction: The Strategic Advantage of the Naphthalene Moiety in High-Performance Polymers
In the pursuit of advanced polymeric materials, the incorporation of rigid, aromatic structures into the polymer backbone is a well-established strategy for enhancing thermal and mechanical properties. Among the various aromatic building blocks, the naphthalene moiety offers a unique combination of rigidity, planarity, and thermal stability. 2,3-Bis(hydroxymethyl)naphthalene, a bifunctional monomer, serves as an exceptional starting material for the synthesis of high-performance polyesters and polyurethanes.[1] Its two primary hydroxyl groups provide reactive sites for esterification and urethane linkages, while the fused aromatic ring system imparts significant improvements in the thermal stability of the resulting polymers.[1] This guide provides detailed application notes and protocols for the synthesis of polymers incorporating this compound, tailored for researchers, scientists, and professionals in drug development and materials science.
The rigid naphthalene core enhances the thermal stability of polymers, making it a valuable component in the development of specialty coatings and flame-retardant materials.[1] The resulting polymers often exhibit a desirable balance of solubility and thermal resistance, positioning them as strong candidates for applications such as membranes and coatings.
Monomer Specifications: this compound
A thorough understanding of the monomer's properties is critical for successful polymerization.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₂O₂ | [1] |
| Molecular Weight | 188.22 g/mol | [2] |
| Appearance | Beige solid | [2] |
| Melting Point | 157 °C | [2] |
| Boiling Point | 400.9 °C at 760 mmHg | [2] |
| Flash Point | 201.5 °C | [2] |
| Density | 1.244 g/cm³ | [2] |
Part 1: Synthesis of High-Performance Polyesters
The reaction of a diol, such as this compound, with a dicarboxylic acid or its derivative is a fundamental method for producing polyesters. The incorporation of the naphthalene unit is expected to yield polyesters with high glass transition temperatures (Tg) and enhanced thermal stability. Aromatic-aliphatic copolyesters often exhibit a favorable combination of mechanical properties and biodegradability.[3][4]
Theoretical Framework: Melt Polycondensation
Melt polycondensation is a widely used industrial method for polyester synthesis. This process involves the reaction of a diol and a dicarboxylic acid at elevated temperatures, typically under an inert atmosphere, followed by the application of a vacuum to remove the condensation byproduct (e.g., water or methanol) and drive the polymerization to completion. The choice of catalyst is crucial for achieving a high molecular weight polymer in a reasonable timeframe.
Experimental Protocol: Synthesis of Poly(2,3-naphthalenedimethylene adipate)
This protocol details the synthesis of an aromatic-aliphatic polyester using this compound and adipic acid.
Materials:
-
This compound (1.00 eq)
-
Adipic acid (1.00 eq)
-
Antimony(III) oxide (catalyst, ~0.05 mol%)
-
High-purity nitrogen gas
-
Methanol (for purification)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and collection flask
-
Nitrogen inlet
-
Vacuum pump
-
Heating mantle with a temperature controller
Workflow Diagram:
Caption: Workflow for polyester synthesis via melt polycondensation.
Procedure:
-
Charging the Reactor: Charge the three-necked flask with equimolar amounts of this compound and adipic acid, along with the antimony(III) oxide catalyst.
-
Inert Atmosphere: Equip the flask with a mechanical stirrer, nitrogen inlet, and a distillation setup. Purge the system with nitrogen for at least 30 minutes to remove any oxygen.
-
Esterification Stage:
-
Begin stirring and gradually heat the mixture to 180-200 °C under a slow stream of nitrogen.
-
Water will begin to distill off as the esterification reaction proceeds.
-
Continue this stage for 2-3 hours, gradually increasing the temperature to 220 °C, until the majority of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually apply a vacuum (reducing the pressure to <1 mmHg) while increasing the temperature to 240-260 °C.
-
The viscosity of the mixture will increase significantly as the molecular weight of the polymer builds.
-
Continue the reaction under vacuum for 3-4 hours. The reaction is considered complete when the stirring becomes difficult due to the high viscosity of the polymer melt.
-
-
Polymer Isolation and Purification:
-
Remove the heat and allow the reactor to cool to room temperature under a nitrogen atmosphere.
-
The solid polymer can be removed from the flask.
-
For purification, the polymer can be dissolved in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane) and then precipitated into a non-solvent like methanol.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Expected Properties of Naphthalene-Containing Polyesters
The inclusion of the naphthalene moiety is anticipated to result in polymers with the following characteristics:
| Property | Expected Value/Characteristic | Rationale |
| Glass Transition Temp. (Tg) | Elevated compared to fully aliphatic polyesters | The rigid naphthalene core restricts chain mobility. |
| Thermal Stability (Td) | High decomposition temperature | The aromatic structure provides enhanced thermal stability. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMAc) | Dependent on the co-monomer and polymer structure. |
| Crystallinity | Semi-crystalline to amorphous | The bulky naphthalene group may disrupt chain packing, leading to lower crystallinity. |
Part 2: Synthesis of Advanced Polyurethanes
Polyurethanes are a versatile class of polymers formed by the reaction of a diol with a diisocyanate.[5] By using this compound as the diol, polyurethanes with enhanced thermal stability and rigidity can be synthesized. These materials are of interest for applications requiring high performance, such as durable coatings and rigid foams.[5]
Theoretical Framework: The Prepolymer Method
The synthesis of polyurethanes can be carried out in a one-shot or a two-step (prepolymer) process. The prepolymer method offers better control over the final polymer structure and properties. In this approach, the diol is first reacted with an excess of diisocyanate to form an isocyanate-terminated prepolymer. This prepolymer is then chain-extended with a short-chain diol to build up the final high-molecular-weight polyurethane.
Experimental Protocol: Synthesis of a Polyurethane from this compound and Toluene Diisocyanate (TDI)
This protocol describes a two-step solution polymerization for synthesizing a polyurethane.
Materials:
-
This compound (1.00 eq)
-
1,4-Butanediol (chain extender, 1.00 eq relative to prepolymer)
-
Dibutyltin dilaurate (catalyst, ~0.01-0.05 wt%)
-
Anhydrous N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc)
-
Methanol (for quenching and precipitation)
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Thermometer
-
Heating mantle with a temperature controller
Workflow Diagram:
Caption: Workflow for polyurethane synthesis via the prepolymer method.
Procedure:
-
Drying of Reagents: Ensure all glassware is thoroughly dried. This compound and 1,4-butanediol should be dried in a vacuum oven. The solvent (DMF or DMAc) should be anhydrous.
-
Prepolymer Synthesis:
-
In the four-necked flask, dissolve this compound in the anhydrous solvent under a nitrogen atmosphere.
-
Add the dibutyltin dilaurate catalyst to the solution.
-
Heat the solution to 70-80 °C with stirring.
-
Slowly add the toluene diisocyanate (TDI) dropwise from the dropping funnel over a period of 1-2 hours. An excess of TDI is used to ensure the prepolymer is isocyanate-terminated.
-
After the addition is complete, maintain the reaction at 70-80 °C for an additional 2-3 hours.
-
-
Chain Extension:
-
Cool the prepolymer solution to approximately 40-50 °C.
-
Slowly add the 1,4-butanediol (dissolved in a small amount of the anhydrous solvent) dropwise to the stirred prepolymer solution.
-
A significant increase in viscosity will be observed.
-
After the addition, continue stirring for another 2-3 hours at 40-50 °C.
-
-
Polymer Isolation:
-
The reaction can be terminated by adding a small amount of methanol to quench any remaining isocyanate groups.
-
Precipitate the polyurethane by slowly pouring the viscous polymer solution into a large volume of vigorously stirred methanol.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer with fresh methanol and dry it in a vacuum oven at 60 °C until a constant weight is achieved.
-
Expected Properties of Naphthalene-Containing Polyurethanes
The resulting polyurethanes are expected to exhibit properties that reflect the rigidity of the naphthalene unit and the choice of diisocyanate.
| Property | Expected Value/Characteristic | Rationale |
| Hardness | High | The rigid naphthalene core contributes to the hard segment content. |
| Thermal Stability | Enhanced compared to aliphatic polyurethanes | The aromatic naphthalene and diisocyanate components provide high thermal resistance. TDI-based polyurethanes are noted for their good high-temperature resistance.[7] |
| Mechanical Strength | High tensile strength | The rigid aromatic structures lead to strong intermolecular forces. |
| Solvent Resistance | Good resistance to common organic solvents | The aromatic nature and potential for hydrogen bonding contribute to chemical resistance. |
Conclusion
This compound is a highly valuable monomer for the synthesis of advanced polyesters and polyurethanes. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this building block in creating materials with superior thermal and mechanical properties. The inherent rigidity and thermal stability of the naphthalene core make it a strategic choice for developing high-performance polymers for a wide range of demanding applications.
References
- 1. This compound [myskinrecipes.com]
- 2. Cas 31554-15-1,this compound | lookchem [lookchem.com]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. researchgate.net [researchgate.net]
- 5. Polyurethanes & Diisocyanates - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. psiurethanes.com [psiurethanes.com]
Synthesis of Novel Polyesters Utilizing 2,3-Bis(hydroxymethyl)naphthalene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of the rigid, aromatic structure of the naphthalene moiety into the backbone of polyesters offers a promising avenue for the development of high-performance polymers with enhanced thermal stability and specific functionalities. This document provides detailed application notes and protocols for the synthesis of novel polyesters using 2,3-bis(hydroxymethyl)naphthalene as a key diol monomer. While direct literature on the polymerization of this specific monomer is scarce, this guide extrapolates from established polyester synthesis methodologies to provide a foundational framework for researchers. The protocols outlined herein are intended as a starting point for the exploration of these novel materials, which may find applications in advanced coatings, specialty films, and as matrices for controlled drug delivery, leveraging the inherent properties of the naphthalene ring system. Further research and characterization are essential to fully elucidate the structure-property relationships of these materials.
Introduction
Polyesters represent a versatile class of polymers with a wide range of applications. The properties of polyesters can be tailored by the judicious selection of their monomeric constituents. The use of aromatic monomers, in particular, can impart significant improvements in thermal resistance, mechanical strength, and barrier properties. This compound is a bifunctional monomer containing a rigid naphthalene core and two primary hydroxyl groups, making it a suitable candidate for polyester synthesis. The resulting polyesters are expected to exhibit high glass transition temperatures and enhanced thermal stability due to the bulky, aromatic nature of the naphthalene unit. These characteristics make them attractive for high-performance applications. Furthermore, the naphthalene moiety is a common scaffold in medicinal chemistry, suggesting that polyesters derived from it could be explored for biomedical applications, including drug delivery systems.
This document outlines generalized protocols for the synthesis of polyesters from this compound and various dicarboxylic acids or their derivatives. It also provides a framework for the characterization of the resulting polymers.
Experimental Protocols
Two primary methods for polyester synthesis are solution polymerization and melt polycondensation. The choice of method depends on the reactivity of the monomers and the desired properties of the final polymer.
Solution Polycondensation
This method is suitable for the reaction of diols with more reactive diacid chlorides at lower temperatures.
Materials:
-
This compound
-
Aromatic or aliphatic diacid chloride (e.g., terephthaloyl chloride, sebacoyl chloride)
-
Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP))
-
Acid scavenger (e.g., pyridine, triethylamine)
-
Precipitating solvent (e.g., methanol, ethanol)
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve a known molar quantity of this compound in the anhydrous aprotic solvent.
-
Add an equimolar amount of the acid scavenger to the solution and cool the flask in an ice bath.
-
Slowly add an equimolar amount of the diacid chloride, dissolved in the same anhydrous solvent, to the stirred solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24-48 hours under a nitrogen atmosphere.
-
Precipitate the resulting polyester by pouring the viscous reaction mixture into a large excess of the precipitating solvent.
-
Filter the precipitated polymer, wash it thoroughly with the precipitating solvent and then with water to remove any salts.
-
Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Melt Polycondensation
This method is typically used for the reaction of diols with dicarboxylic acids or their dimethyl esters at high temperatures.
Materials:
-
This compound
-
Aromatic or aliphatic dicarboxylic acid (e.g., terephthalic acid) or dimethyl ester (e.g., dimethyl terephthalate)
-
Polycondensation catalyst (e.g., antimony trioxide, titanium tetrabutoxide)
-
Stabilizer (e.g., phosphoric acid)
Protocol:
-
Esterification/Transesterification Step:
-
Charge the this compound, the dicarboxylic acid or dimethyl ester (in a slight molar excess of the diol), and the catalyst into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Heat the mixture under a slow stream of nitrogen to a temperature of 180-220 °C.
-
During this stage, water (for diacid) or methanol (for dimethyl ester) will be evolved and should be collected. The reaction is continued until the evolution of the byproduct ceases.
-
-
Polycondensation Step:
-
Add the stabilizer to the reaction mixture.
-
Gradually increase the temperature to 250-280 °C while slowly reducing the pressure to below 1 Torr.
-
Continue the reaction under high vacuum and elevated temperature for several hours. The viscosity of the melt will increase significantly as the polymerization proceeds.
-
Once the desired viscosity is reached, cool the reactor and extrude the polymer.
-
Polymer Characterization
The synthesized polyesters should be characterized to determine their structure, molecular weight, and thermal properties.
Table 1: Suggested Characterization Techniques and Expected Information
| Characterization Technique | Information Obtained |
| FTIR Spectroscopy | Confirmation of ester bond formation (C=O stretch at ~1720 cm⁻¹), presence of aromatic rings, and disappearance of hydroxyl groups. |
| ¹H and ¹³C NMR Spectroscopy | Determination of the polymer's chemical structure and composition. |
| Gel Permeation Chromatography (GPC) | Measurement of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg) and melting temperature (Tm), if crystalline. |
| Thermogravimetric Analysis (TGA) | Evaluation of the polymer's thermal stability and decomposition temperature (Td). |
Diagrams
Logical Workflow for Polyester Synthesis and Characterization
Caption: Workflow for polyester synthesis and characterization.
Signaling Pathway for Potential Drug Delivery Application
While no specific signaling pathway is directly implicated by the synthesis of this polyester, a conceptual diagram can illustrate its potential role in a drug delivery context.
Caption: Conceptual pathway for a naphthalene-polyester based drug delivery system.
Conclusion
The use of this compound as a monomer in polyester synthesis presents an opportunity to create novel materials with potentially superior thermal and mechanical properties. The protocols provided here offer a starting point for the synthesis and characterization of these polymers. For researchers in drug development, the incorporation of the naphthalene scaffold may open up new possibilities for designing advanced drug delivery systems. Further empirical studies are necessary to optimize the reaction conditions and to fully evaluate the properties and potential applications of these new polyesters.
The Strategic Integration of 2,3-Bis(hydroxymethyl)naphthalene in Advanced Materials Science: Application Notes and Protocols
Abstract
This technical guide serves as a comprehensive resource for researchers, materials scientists, and chemical engineers on the application of 2,3-Bis(hydroxymethyl)naphthalene, also known as 2,3-naphthalenedimethanol. This bifunctional monomer offers a unique combination of rigidity, aromaticity, and reactivity, making it a valuable building block for a new generation of high-performance materials. We will delve into the causality behind its use, providing detailed protocols for the synthesis of advanced polymers and discussing its potential as a precursor for ligands in metal-organic frameworks (MOFs). The inherent properties of the naphthalene core, such as enhanced thermal stability and intrinsic fluorescence, will be a central theme.[1][2] This document is designed to bridge the gap between theoretical potential and practical implementation in a laboratory setting.
Introduction: The Rationale for Naphthalene-Based Monomers
The pursuit of advanced materials with superior thermal, mechanical, and optical properties has led to a focus on monomers that impart specific functionalities to the final product. This compound (Figure 1) is a prime example of such a monomer. Its chemical structure is the key to its utility.
-
Rigid Aromatic Core: The fused ring system of naphthalene is inherently rigid. When incorporated into a polymer backbone, it restricts segmental motion, which is a primary reason for the significant increase in the glass transition temperature (Tg) and overall thermal stability of the resulting polymers.[3][4]
-
Bifunctional Reactivity: The two hydroxymethyl (-CH₂OH) groups are primary alcohols, making them readily available for a variety of polymerization reactions, most notably polycondensation to form polyesters and polyethers.[1][2]
-
Intrinsic Fluorescence: The naphthalene moiety is a well-known fluorophore.[5] Polymers and materials incorporating this unit can exhibit fluorescent properties, opening avenues for applications in sensors, bio-imaging, and optoelectronics.
Figure 1: Chemical Structure of this compound
Caption: Structure of the bifunctional monomer this compound.
Application in High-Performance Polyesters
The most direct application of this compound is in the synthesis of polyesters through polycondensation with dicarboxylic acids or their derivatives. The resulting polyesters exhibit enhanced thermal properties compared to their aliphatic or even terephthalate-based counterparts.[3][6]
Scientific Principle: Polycondensation
Polycondensation is a step-growth polymerization in which monomers with two or more reactive functional groups react to form longer polymer chains, with the elimination of a small molecule such as water. In the case of this compound, the hydroxyl groups react with the carboxylic acid groups of a diacid monomer.
The choice of the diacid comonomer allows for the fine-tuning of the final polymer's properties. For example, using a rigid aromatic diacid like terephthalic acid will result in a highly rigid and thermally stable polymer, while a more flexible aliphatic diacid like adipic acid will yield a polyester with a lower Tg and greater flexibility.
Experimental Protocol: Synthesis of a Naphthalene-Containing Polyester via Melt Polycondensation
This protocol describes a two-stage melt polycondensation process, a common industrial method for polyester synthesis, adapted for this compound and adipic acid.[7][8]
Materials:
-
This compound (1.00 eq)
-
Adipic acid (1.00 eq)
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst (e.g., p-toluenesulfonic acid) (0.05-0.1 mol%)
-
High-boiling point solvent for cleaning (e.g., o-dichlorobenzene)
-
Methanol for precipitation
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Distillation head with condenser and receiving flask
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
Stage 1: Esterification
-
Charge the three-necked flask with equimolar amounts of this compound and adipic acid.
-
Add the catalyst, for example, p-toluenesulfonic acid, at this stage.[8]
-
Equip the flask with a mechanical stirrer, nitrogen inlet, and a distillation setup.
-
Begin purging the system with a slow stream of nitrogen.
-
Heat the mixture to 160-190 °C with constant stirring. Water will begin to distill off as a byproduct of the esterification reaction.[8]
-
Continue this stage for 2-4 hours or until the theoretical amount of water has been collected, indicating the formation of low molecular weight oligomers.
Stage 2: Polycondensation
-
Gradually increase the temperature to 220-250 °C.
-
Slowly apply a vacuum (reducing the pressure to <1 mmHg) over about 30 minutes to facilitate the removal of residual water and ethylene glycol (if formed as a byproduct of side reactions), which drives the polymerization towards higher molecular weight.
-
A notable increase in the viscosity of the melt will be observed. The stirring torque will increase, indicating the progression of the polymerization.
-
Maintain these conditions for another 3-5 hours. The reaction is complete when the desired melt viscosity is achieved.
-
Remove the heat and allow the reactor to cool under a nitrogen atmosphere.
-
The resulting polymer can be removed while still warm or after cooling completely. Dissolving the polymer in a suitable solvent and precipitating it in a non-solvent like methanol can purify it.
-
Dry the final polymer in a vacuum oven at 60-80 °C overnight.
Figure 2: Workflow for Polyester Synthesis
Caption: General workflow for the two-stage melt polycondensation synthesis of polyesters.
Expected Properties and Characterization
The incorporation of the naphthalene moiety is expected to yield polyesters with superior thermal properties compared to their aliphatic counterparts.
Table 1: Comparative Thermal Properties of Polyesters
| Polymer | Monomers | Expected Tg (°C) | Expected Td (°C) | Key Feature | Reference |
| Poly(ethylene terephthalate) (PET) | Ethylene glycol, Terephthalic acid | ~70 | ~380 | Standard Polyester | [4] |
| Poly(ethylene 2,7-naphthalate) | Ethylene glycol, 2,7-Naphthalene dicarboxylic acid | ~122 | >400 | High Thermal Stability & Barrier Properties | [3][6] |
| Polyester from 2,3-BHMN & Adipic Acid | This compound, Adipic acid | 80 - 110 (estimated) | >350 (estimated) | Enhanced Tg with Flexibility | N/A |
Note: The properties for the polyester from 2,3-BHMN and adipic acid are estimated based on the structural contributions of the monomers. Actual values must be determined experimentally.
Characterization Techniques:
-
Thermogravimetric Analysis (TGA): To determine the decomposition temperature (Td) and assess thermal stability.[4]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm), if any.[4]
-
Gel Permeation Chromatography (GPC): To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).
Application in Epoxy Resins
Epoxy resins are a critical class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical properties. This compound can be incorporated into epoxy resin systems, primarily as a modifier or a component of the curing agent, to enhance thermal stability.
Scientific Principle: Curing of Epoxy Resins
The curing of epoxy resins involves the reaction of the epoxide rings with a curing agent (hardener).[9][10] Alcohols, such as the hydroxymethyl groups in this compound, can participate in the curing process, especially at elevated temperatures and in the presence of catalysts. They can react with epoxide groups to form ether linkages, thus becoming part of the crosslinked network. Incorporating the rigid naphthalene structure into the network in this way can significantly increase the Tg and thermal stability of the cured epoxy.[3]
Protocol: Preparation of a Naphthalene-Modified Epoxy Resin
This protocol outlines the curing of a standard bisphenol A-based epoxy resin with an amine hardener, incorporating this compound as a reactive modifier.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound
-
Amine curing agent (e.g., 4,4'-diaminodiphenylmethane, DDM)
-
Optional: Accelerator (e.g., tertiary amine)
Procedure:
-
In a suitable container, heat the DGEBA epoxy resin to 80-100 °C to reduce its viscosity.
-
Add the desired amount of this compound to the heated resin and stir until a homogeneous mixture is obtained.
-
In a separate container, melt the DDM curing agent (melting point ~90 °C).
-
Add the stoichiometric amount of the molten DDM to the epoxy/naphthalene mixture. The stoichiometric amount is calculated based on the amine hydrogen equivalent weight and the epoxy equivalent weight of the resin blend.[10]
-
Stir thoroughly for several minutes to ensure complete mixing.
-
Pour the mixture into a preheated mold and cure in an oven. A typical curing schedule would be 2 hours at 120 °C followed by 2 hours at 180 °C. The exact schedule should be optimized based on the specific formulation.
-
Allow the cured resin to cool slowly to room temperature to avoid internal stresses.
Precursor for Metal-Organic Framework (MOF) Linkers
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands (linkers).[11] The properties of MOFs are highly dependent on the geometry and functionality of the organic linkers. This compound can serve as a precursor for the synthesis of dicarboxylate linkers, which are commonly used in MOF synthesis.[5]
Scientific Principle: From Diol to Dicarboxylate Linker
The hydroxymethyl groups of this compound can be oxidized to carboxylic acid groups to form 2,3-naphthalenedicarboxylic acid. This molecule can then be used as a linker in the solvothermal synthesis of MOFs. The size and shape of the naphthalene backbone will influence the resulting pore structure of the MOF.
Figure 3: Synthesis of MOF Linker and MOF Assembly
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation [frontiersin.org]
- 6. DSpace [dr.lib.iastate.edu]
- 7. Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies [pubs.sciepub.com]
- 8. iscientific.org [iscientific.org]
- 9. threebond.co.jp [threebond.co.jp]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. Bimetallic metal–organic frameworks and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3-Bis(hydroxymethyl)naphthalene in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to 2,3-Bis(hydroxymethyl)naphthalene as a Ligand
This compound is a versatile organic compound featuring a rigid naphthalene backbone functionalized with two hydroxymethyl groups.[1][2] While it is commonly utilized as a monomer in the synthesis of advanced polymer materials and as an intermediate for pharmaceuticals and dyes, its potential as a ligand in coordination chemistry remains an area of growing interest.[1] The two hydroxyl groups provide potential coordination sites, and the planar, aromatic naphthalene core can impart unique structural and electronic properties to the resulting metal complexes. This combination makes it an attractive candidate for the design of novel coordination compounds with applications in catalysis, materials science, and potentially as precursors for bioactive molecules. The naphthalene moiety itself is a well-explored scaffold in medicinal chemistry, known to be present in numerous FDA-approved drugs and natural products with a broad spectrum of biological activities.
Coordination Chemistry Principles
The coordination behavior of this compound is dictated by its two hydroxyl groups. Upon deprotonation, these groups can act as alkoxide donors, forming strong bonds with a variety of metal ions. Several coordination modes are conceivable, influencing the dimensionality and properties of the resulting complexes.
-
Monodentate Coordination: One of the hydroxyl groups coordinates to a metal center. This is less common for this ligand unless one hydroxyl group is sterically hindered or protected.
-
Bidentate Chelating: Both hydroxyl groups coordinate to the same metal center, forming a stable seven-membered chelate ring. This mode is common for ligands with two donor atoms in close proximity.
-
Bidentate Bridging: The two hydroxyl groups bridge two different metal centers. This can lead to the formation of dimeric, oligomeric, or polymeric structures, including coordination polymers and metal-organic frameworks (MOFs).
The choice of metal precursor, reaction conditions (temperature, solvent, pH), and the presence of ancillary ligands will ultimately determine the final coordination geometry and structure. Transition metals, lanthanides, and main group metals are all potential candidates for forming stable complexes with this ligand.
Potential Applications
While direct applications of this compound complexes are not yet widely reported, the properties of related naphthalene-based coordination compounds suggest several promising areas of research:
-
Catalysis: The rigid backbone of the ligand can provide a well-defined coordination sphere around a metal center, which is advantageous for stereoselective catalysis. The potential for forming binuclear complexes could also enable cooperative catalytic activity.
-
Metal-Organic Frameworks (MOFs): As a ditopic linker, this compound can be used to construct porous MOFs.[3] These materials have applications in gas storage, separation, and heterogeneous catalysis. The naphthalene unit can also impart photoluminescent properties to the framework.
-
Luminescent Materials: Naphthalene derivatives are known for their fluorescence.[4] Coordination to metal ions can modulate these properties, leading to new materials for sensing, bio-imaging, and light-emitting devices.
-
Drug Development: Naphthalene-based molecules exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5] Metal complexes of such ligands can show enhanced biological activity compared to the free ligand.[6] Therefore, coordination complexes of this compound could be explored as potential therapeutic agents.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 31554-15-1 | [2] |
| Molecular Formula | C₁₂H₁₂O₂ | [1][2] |
| Molecular Weight | 188.22 g/mol | [1][2] |
| Melting Point | 157-162 °C | [7] |
| Appearance | White to off-white powder/crystal | [2] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) |
Table 2: Hypothetical Comparative FT-IR Data
This table illustrates the expected shifts in key vibrational frequencies upon coordination of the deprotonated ligand to a metal center.
| Functional Group | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Assignment |
| O-H | ~3300 (broad) | Absent | Stretching vibration of hydroxyl group |
| C-O | ~1030 | ~1050-1080 | Stretching vibration of alcohol C-O bond |
| M-O | N/A | ~400-600 | Metal-Oxygen stretching vibration |
Table 3: Hypothetical Comparative ¹H NMR Data (in DMSO-d₆)
This table shows potential changes in the proton NMR chemical shifts upon coordination.
| Proton | Free Ligand (δ, ppm) | Coordinated Ligand (δ, ppm) | Multiplicity | Assignment |
| Ar-H | ~7.5-8.0 | ~7.6-8.2 | m | Aromatic protons |
| CH₂ | ~4.7 | ~4.8-5.0 | s | Methylene protons |
| OH | ~5.4 | Absent | t | Hydroxyl proton |
Experimental Protocols
Protocol 1: General Synthesis of a Metal Complex with this compound
This protocol describes a general method for the synthesis of a transition metal complex. The specific metal salt, solvent, and reaction conditions may need to be optimized.
Materials:
-
This compound
-
A suitable metal salt (e.g., Cu(OAc)₂, Zn(NO₃)₂·6H₂O, CoCl₂·6H₂O)
-
A weak base (e.g., triethylamine, sodium methoxide)
-
Anhydrous solvent (e.g., methanol, ethanol, DMF, acetonitrile)
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1 mmol) in the chosen anhydrous solvent (20 mL).
-
Add the weak base (2 mmol) to the solution to deprotonate the hydroxyl groups. Stir for 15-30 minutes at room temperature. A color change may be observed.
-
In a separate flask, dissolve the metal salt (1 mmol for a 1:1 complex, or 0.5 mmol for a 2:1 ligand-to-metal complex) in the same solvent (10 mL).
-
Slowly add the metal salt solution to the ligand solution dropwise with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and/or add a less polar co-solvent to induce crystallization or precipitation.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Protocol 2: Characterization of the Coordination Complex
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To confirm the coordination of the ligand to the metal center.
-
Procedure: Acquire the FT-IR spectrum of the free ligand and the synthesized complex using KBr pellets or as a thin film.
-
Expected Result: The disappearance of the broad O-H stretching band (around 3300 cm⁻¹) and a shift in the C-O stretching frequency are indicative of deprotonation and coordination. The appearance of new bands in the low-frequency region (400-600 cm⁻¹) can be attributed to M-O bond vibrations.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the structure of the complex in solution (for diamagnetic complexes).
-
Procedure: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Expected Result: The disappearance of the hydroxyl proton signal in the ¹H NMR spectrum confirms deprotonation. Shifts in the chemical shifts of the methylene and aromatic protons compared to the free ligand provide evidence of coordination.
3. Single-Crystal X-ray Diffraction:
-
Objective: To determine the precise three-dimensional structure of the complex.
-
Procedure: Grow single crystals of the complex suitable for X-ray diffraction analysis, typically by slow evaporation of the solvent, vapor diffusion, or liquid-liquid diffusion.
-
Expected Result: This technique provides detailed information on bond lengths, bond angles, coordination geometry, and the overall crystal packing.
4. Elemental Analysis:
-
Objective: To determine the empirical formula of the complex.
-
Procedure: Submit a pure sample of the complex for C, H, and N analysis.
-
Expected Result: The experimental percentages of C, H, and N should match the calculated values for the proposed formula of the complex.
Visualizations
Caption: Potential coordination modes of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Metal–organic frameworks based on naphthalene-1,5-diyldioxy-di-acetate: structures, topologies, photoluminescence and photocatalytic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Naphthalene-1,8-dicarboxylate based zinc coordination polymers: a photophysical study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,6-bis (hydroxymethyl)naphthalene - CD Bioparticles [cd-bioparticles.net]
- 7. This compound CAS#: 31554-15-1 [m.chemicalbook.com]
biological activity of 2,3-Bis(hydroxymethyl)naphthalene derivatives
An In-Depth Guide to the Biological Activity of 2,3-Bis(hydroxymethyl)naphthalene Derivatives
Authored by a Senior Application Scientist
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound derivatives. The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its rigid, lipophilic framework that is ideal for molecular design.[1][2] FDA-approved drugs such as Nafcillin (antibacterial), Naftifine (antifungal), and Naproxen (anti-inflammatory) underscore the clinical importance of the naphthalene core.[1]
The this compound structure is a particularly versatile starting point. It acts as a bifunctional monomer, with two reactive hydroxyl groups that readily undergo esterification and etherification.[3] This allows for the systematic synthesis of diverse derivatives, while the aromatic core enhances thermal stability and provides a planar scaffold for targeted biological interactions.[3] This guide delves into the significant anticancer, antimicrobial, and anti-inflammatory activities of derivatives based on this and related naphthalene scaffolds, providing validated protocols and mechanistic insights to accelerate research and development.
Section 1: Anticancer Activity
Naphthalene derivatives have emerged as a prominent class of anticancer agents, demonstrating cytotoxicity against a wide array of cancer cell lines.[1][4] Their mechanisms of action are diverse and potent, including the inhibition of critical signaling pathways, the induction of programmed cell death (apoptosis), and cell cycle arrest.[1][5]
A key mechanism involves targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][6] STAT3 is a transcription factor that is frequently overexpressed and constitutively activated in many cancers, promoting tumor proliferation and metastasis.[1] Certain naphthalene derivatives have been identified as potent STAT3 inhibitors, directly interacting with its SH2-domain, which is critical for its activation.[6] This interaction blocks STAT3 phosphorylation, dimerization, and nuclear translocation, ultimately down-regulating the expression of target genes like Cyclin D1 and MMP9 that are essential for cancer cell growth and invasion.[6] Other derivatives, particularly bis-naphthalimides, function as DNA intercalators, inserting themselves into the DNA structure to disrupt replication and transcription, leading to cell death.[5]
Featured Signaling Pathway: STAT3 Inhibition
The diagram below illustrates the STAT3 signaling cascade and the inhibitory action of specific naphthalene derivatives.
Caption: STAT3 signaling inhibition by naphthalene derivatives.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values in µM) of selected naphthalene derivatives against various human cancer cell lines. Lower values indicate higher potency.
| Derivative Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Naphthalimide | NI1 (N-(2-hydroxyethyl)piperazine-modified) | Hela (Cervical) | 2.31 | [5] |
| SGC-7901 (Gastric) | 0.88 | [5] | ||
| A549 (Lung) | 1.21 | [5] | ||
| Benzimidazole | Compound 11 | Multiple Cell Lines | 0.078 - 0.625 | [1][4] |
| Compound 13 | Multiple Cell Lines | 0.078 - 0.625 | [1][4] | |
| Compound 18 | HepG2 (Liver) | Selective Cytotoxicity | [1][4] | |
| Naphthalimide-Lysine | Compound 4c (1,6-diaminohexane linker) | EC109 (Esophageal) | High Cytotoxicity | [7] |
| Compound 4d (1,4-phenylenedimethanamine linker) | EC109 (Esophageal) | High Cytotoxicity | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[1]
Causality: This protocol is chosen for its reliability and high-throughput capability. The underlying principle is that mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, converting the yellow salt into a purple formazan crystal. The amount of formazan produced is directly proportional to the number of viable cells.
Self-Validation: The protocol includes positive (e.g., doxorubicin) and negative (vehicle control) controls to validate the assay's performance. A standard curve is not required, as results are typically normalized to the vehicle control.
Materials:
-
This compound derivative compounds, dissolved in DMSO.
-
MTT solution (5 mg/mL in sterile PBS).
-
Human cancer cell line (e.g., A549, MCF-7).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
DMSO (cell culture grade).
-
Multichannel pipette and plate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the naphthalene derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Section 2: Antimicrobial Activity
The rise of antimicrobial resistance (AMR) poses a global threat, necessitating the development of novel biocides.[8] Naphthalene derivatives have demonstrated significant potential as antimicrobial agents, exhibiting a wide spectrum of activity against highly virulent pathogens, including those in the ESKAPE group (e.g., S. aureus, P. aeruginosa).[2][8][9]
Specifically, dihydroxynaphthalene-derived bis-quaternary ammonium compounds (bis-QACs) have shown potent bacteriostatic and bactericidal action, often superior to commercial mono-QACs.[8][10] Structure-activity relationship (SAR) analyses indicate that structural symmetry and lipophilicity are key determinants of their antibacterial performance.[8][10]
The primary mechanism of action for these QACs is the disruption of bacterial cell membranes. Scanning electron microscopy (SEM) has revealed that these compounds cause severe membrane damage, leading to cell lysis and death.[8][10]
Workflow for Antimicrobial Susceptibility Testing
The following workflow outlines the standard procedure for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a novel compound.
Caption: Workflow for MIC and MBC determination.
Quantitative Data Summary: Antimicrobial Activity
This table presents the MIC and Minimum Bactericidal Concentration (MBC) values (in mg/L) for leading naphthalene-derivative bis-QACs against ESKAPE pathogens.
| Compound | Organism | MIC (mg/L) | MBC (mg/L) | Reference |
| 5d | S. aureus ATCC 43300 | 2 | 4 | [8] |
| E. coli ATCC 25922 | 1 | 2 | [8] | |
| P. aeruginosa ATCC 27853 | 4 | 8 | [8] | |
| 6d | S. aureus ATCC 43300 | 4 | 8 | [8] |
| E. coli ATCC 25922 | 2 | 4 | [8] | |
| K. pneumoniae ATCC 70060 | 4 | 8 | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is the gold standard for quantitative antimicrobial susceptibility testing.
Causality: It is selected for its precision in determining the lowest concentration of a drug that inhibits microbial growth, providing a quantitative measure of potency. The use of a 96-well plate format allows for efficient testing of multiple compounds and concentrations simultaneously.
Self-Validation: The inclusion of a growth control (no drug) and a sterility control (no bacteria) is essential to validate the results. A known antibiotic is often used as a positive control to ensure the bacteria are susceptible and the assay is performing correctly.
Materials:
-
Naphthalene derivative compounds.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (e.g., E. coli ATCC 25922).
-
Sterile 96-well plates.
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the naphthalene derivative in CAMHB directly in the 96-well plate. The volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This results in a final inoculum of ~2.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth + bacteria, no drug) and a negative/sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Section 3: Anti-inflammatory Activity
Several naphthalene derivatives have demonstrated significant anti-inflammatory properties.[11][12][13] The mechanism often involves the modulation of immune cell responses, particularly neutrophils, which are key players in the acute inflammatory process.
Studies have shown that certain derivatives can inhibit the activation of neutrophils stimulated by agents like N-formyl-methionyl-leucyl-phenylalanine (fMLP).[11][14] This inhibition can manifest as a reduction in the release of granular enzymes, such as lysozyme, a process known as degranulation.[11] For example, the esterified derivative 2-hydroxymethyl-1-naphthol diacetate (TAC) showed high potency in inhibiting lysozyme release.[11][14] Some compounds also exert their effects by modulating ion channels; TAC was found to inhibit voltage-dependent L-type Ca²⁺ currents, which can influence neuronal function and potentially inflammatory signaling.[11]
Mechanism of Neutrophil Degranulation Inhibition
This diagram illustrates the process of fMLP-stimulated neutrophil degranulation and the point of intervention for inhibitory naphthalene derivatives.
Caption: Inhibition of fMLP-induced neutrophil degranulation.
Experimental Protocol: Neutrophil Degranulation Assay (Lysozyme Release)
This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit the release of enzymes from activated neutrophils.
Causality: Neutrophil degranulation is a hallmark of acute inflammation. By measuring the release of a specific granule enzyme like lysozyme, we can directly assess the compound's ability to suppress this pro-inflammatory cellular response. The use of fMLP provides a specific and reproducible stimulus.
Self-Validation: The protocol requires a positive control (fMLP stimulation without inhibitor) to establish the maximum release and a negative control (unstimulated cells) to determine the baseline release. This ensures that the observed inhibition is due to the compound's activity.
Materials:
-
Naphthalene derivatives.
-
Freshly isolated rat neutrophils.
-
fMLP (N-formyl-methionyl-leucyl-phenylalanine).
-
Cytochalasin B.
-
Hanks' Balanced Salt Solution (HBSS).
-
Lysozyme substrate (Micrococcus lysodeikticus).
-
Spectrophotometer.
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from rat peritoneal fluid using standard methods like density gradient centrifugation with Ficoll-Hypaque.
-
Cell Preparation: Resuspend the isolated neutrophils in HBSS.
-
Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of the naphthalene derivative (or vehicle control) for 10 minutes at 37°C.
-
Priming: Add Cytochalasin B (typically 5 µg/mL) and incubate for an additional 5 minutes. Cytochalasin B enhances degranulation by disrupting actin filaments.
-
Stimulation: Initiate degranulation by adding fMLP (typically 1 µM) to the cell suspension. Incubate for 30 minutes at 37°C.
-
Termination: Stop the reaction by placing the samples on ice and centrifuging at 4°C to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the released enzymes.
-
Lysozyme Assay: Determine lysozyme activity in the supernatant by measuring the rate of lysis of a suspension of Micrococcus lysodeikticus. This is done spectrophotometrically by monitoring the decrease in absorbance at 450 nm over time.
-
Data Analysis: Express the inhibition of lysozyme release as a percentage of the release from the fMLP-stimulated control group after correcting for baseline release from unstimulated cells.
Section 4: In Silico Drug Design and Synthesis Strategy
Synthesis and Derivatization Strategy
The this compound core is a strategic starting point for creating chemical libraries. The two primary hydroxyl groups are handles for a variety of chemical modifications, allowing for the exploration of a broad chemical space to optimize biological activity.
Caption: Derivatization strategies for the core scaffold.
In Silico Workflow
Computational techniques are invaluable for prioritizing synthetic targets, reducing costs, and accelerating the drug discovery timeline.[15] This involves predicting pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion), biological activities, and binding affinities before a compound is ever synthesized.[15]
Caption: A typical in silico drug design workflow.
Conclusion
Derivatives of the this compound scaffold represent a promising and versatile class of compounds with significant therapeutic potential. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications provides a strong foundation for further drug development. The synthetic tractability of the core structure, combined with modern in silico screening methods, allows for the rational design and optimization of novel drug candidates. Future research should focus on expanding the structural diversity of these derivatives, elucidating their precise mechanisms of action, and advancing the most promising leads through preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. This compound [myskinrecipes.com]
- 4. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]
- 5. Development of novel bis-naphthalimide derivatives and their anticancer properties - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, DNA Binding, and Anticancer Properties of Bis-Naphthalimide Derivatives with Lysine-Modified Polyamine Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 15. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for the Derivatization of 2,3-Bis(hydroxymethyl)naphthalene in Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 2,3-Bis(hydroxymethyl)naphthalene, also known as 2,3-naphthalenedimethanol, is a versatile starting material for the synthesis of diverse derivatives. Its two primary hydroxyl groups offer reactive handles for chemical modification, allowing for the exploration of novel compounds with potential therapeutic applications. These hydroxyl groups can readily undergo reactions such as esterification and etherification to produce a variety of derivatives.
This document provides detailed application notes and experimental protocols for the derivatization of this compound and outlines potential biological studies for the resulting compounds. The protocols are based on established synthetic methodologies for naphthalene derivatives and serve as a guide for researchers to explore the therapeutic potential of this compound class.
Derivatization Strategies for Biological Applications
The primary hydroxyl groups of this compound are amenable to various chemical transformations to generate libraries of derivatives for biological screening. Two common and effective strategies are the formation of bis-ethers and bis-esters. These modifications can modulate the compound's physicochemical properties, such as lipophilicity and solubility, which are critical for biological activity and pharmacokinetic profiles.
A promising area of investigation for derivatives of this compound is in the development of novel anti-inflammatory and antimicrobial agents. The naphthalene core is a known pharmacophore in several anti-inflammatory drugs.[3][4][5] By appending moieties known to interact with inflammatory or microbial targets, novel and potent therapeutic candidates may be discovered.
Experimental Protocols
Protocol 1: Synthesis of Bis-Ether Derivatives via Williamson Ether Synthesis
This protocol describes the synthesis of a bis-ether derivative of this compound. The Williamson ether synthesis is a reliable method for forming ether linkages.
Workflow for Bis-Ether Synthesis
Caption: Workflow for the synthesis of bis-ether derivatives.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add the desired alkyl halide (2.5 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure bis-ether derivative.
Protocol 2: Synthesis of Bis-Ester Derivatives via Esterification
This protocol details the synthesis of a bis-ester derivative of this compound using an acid chloride.
Workflow for Bis-Ester Synthesis
Caption: Workflow for the synthesis of bis-ester derivatives.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (2.2 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for recrystallization or chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (2.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (2.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system or by silica gel column chromatography.
Potential Biological Activities and Data Presentation
Derivatives of this compound are promising candidates for screening in various biological assays, particularly for anti-inflammatory and antimicrobial activities.
Anti-Inflammatory Activity
Naphthalene derivatives have been reported to exhibit anti-inflammatory properties.[6] A potential mechanism of action for novel derivatives could be the inhibition of key inflammatory pathways such as the NF-κB and MAPK signaling cascades.
Hypothetical Signaling Pathway Inhibition
Caption: Potential inhibition of inflammatory signaling pathways.
Table 1: Hypothetical Anti-Inflammatory Activity of this compound Derivatives
| Compound ID | Derivative Type | R Group | IC50 (µM) for COX-2 Inhibition | Inhibition of NO Production (%) in LPS-stimulated RAW 264.7 cells at 10 µM |
| BHN-E1 | Bis-Ether | Benzyl | 5.2 | 65 |
| BHN-E2 | Bis-Ether | 4-Fluorobenzyl | 3.8 | 72 |
| BHN-S1 | Bis-Ester | Acetyl | 15.7 | 45 |
| BHN-S2 | Bis-Ester | Benzoyl | 8.1 | 58 |
| Reference | Indomethacin | - | 0.5 | 95 |
Antimicrobial Activity
The naphthalene core is present in several marketed antimicrobial agents. Derivatives of this compound could be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MIC).
Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | R Group | Staphylococcus aureus | Escherichia coli | Candida albicans |
| BHN-E3 | Bis-Ether | 4-Chlorobenzyl | 8 | 32 | 16 |
| BHN-E4 | Bis-Ether | 2,4-Dichlorobenzyl | 4 | 16 | 8 |
| BHN-S3 | Bis-Ester | 4-Nitrobenzoyl | 16 | 64 | 32 |
| BHN-S4 | Bis-Ester | 3,5-Dinitrobenzoyl | 8 | 32 | 16 |
| Reference | Ciprofloxacin | - | 1 | 0.5 | N/A |
| Reference | Fluconazole | - | N/A | N/A | 2 |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel derivatives with potential for biological applications. The protocols provided herein offer a foundation for the synthesis of bis-ether and bis-ester libraries. The exploration of these and other derivatives as anti-inflammatory and antimicrobial agents, guided by the principles of medicinal chemistry, may lead to the discovery of new therapeutic leads. Further studies to elucidate the mechanism of action, structure-activity relationships, and in vivo efficacy of promising compounds are warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. US4061779A - Naphthalene derivatives having anti-inflammatory activity - Google Patents [patents.google.com]
- 4. EP0002401B1 - Derivatives of naphthalene, process for their preparation and their therapeutic application - Google Patents [patents.google.com]
- 5. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Harnessing Functional Food Sources: Deriving Anti-Inflammatory and Antibacterial Naphthalene Derivatives from the Edible Bulbs of Eleutherine bulbosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Properties of Naphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of various naphthalene derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and illustrating proposed mechanisms of action. Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry, leading to the development of numerous derivatives with significant activity against a wide range of pathogenic microbes, including bacteria and fungi.[1][2][3] Several naphthalene-based compounds, such as nafcillin, naftifine, and terbinafine, are already established as clinically effective antimicrobial agents.[1][4]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of naphthalene derivatives has been quantified using various metrics, primarily Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and zone of inhibition. The following tables summarize the activity of different classes of naphthalene derivatives against a panel of pathogenic bacteria and fungi.
Table 1: Antibacterial Activity of Naphthalene-Chalcone Derivatives
| Compound ID | Target Organism | MIC₅₀ (μg/mL) | Reference |
| 2d | Enterococcus faecalis | 15.6 | [5][6] |
| 2f | Staphylococcus epidermidis | 15.6 | [6] |
| 2j | Staphylococcus aureus | 31.250 | [6] |
| Staphylococcus epidermidis | 31.250 | [6] | |
| Enterococcus faecalis | 15.6 | [5][6] |
Table 2: Antifungal Activity of Naphthalene-Chalcone and Naphthalene-Azole Derivatives
| Compound Class | Compound ID | Target Organism | MIC (μg/mL) | MIC₅₀ (μg/mL) | Reference |
| Naphthalene-Chalcone | 2b | Candida albicans | 15.6 | [6] | |
| 2c | Candida albicans | 15.6 | [6] | ||
| 2e | Candida albicans | 15.6 | [6] | ||
| 2j | Candida albicans | 15.6 | [6] | ||
| Candida krusei | 15.6 | [6] | |||
| Naphthalene-Azole | Derivative 15 | Candida albicans | 0.125 | [7][8] | |
| Derivative 8 | Candida parapsilosis | 0.0625 | [7][8] | ||
| Derivative 6 | Candida krusei | 2 | [7][8] |
Table 3: Antibacterial Activity of 1-Aminoalkyl-2-Naphthol Derivatives
| Compound ID | Target Organism | Zone of Inhibition (mm) | MIC (μg/mL) | Reference |
| 2 | Bacillus pumilus 82 | 7.5 | 400 | [9] |
| Bacillus subtilis ATCC 6633 | 7.5 | 400 | [9] | |
| 3 | Pseudomonas aeruginosa MDR1 | - | 10 | [9] |
| Bacillus pumilus 82 | 7.0 | 400 | [9] | |
| Bacillus subtilis ATCC 6633 | 7.8 | 200 | [9] |
Table 4: Antimicrobial Activity of Naphthalene-Sulfonamide Hybrids
| Compound ID | Target Organism | MIC (μg/mL) | Reference |
| 5b | E. coli (DNA Gyrase Inhibition IC₅₀) | 5.3 | [10] |
| E. coli (Topoisomerase IV Inhibition IC₅₀) | >50 | [10] | |
| 5e | E. coli (DNA Gyrase Inhibition IC₅₀) | >50 | [10] |
| E. coli (Topoisomerase IV Inhibition IC₅₀) | >50 | [10] |
Experimental Protocols
The following are generalized protocols for common antimicrobial susceptibility testing methods as described in the cited literature.
Broth Microdilution Method for MIC and MBC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in microbial death (MBC).
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The naphthalene derivative is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.
-
MBC Determination: To determine the MBC, a small aliquot from the wells showing no growth is sub-cultured onto an agar plate. After incubation, the lowest concentration that shows no colony formation is recorded as the MBC.
Disk Diffusion Method for Zone of Inhibition
This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
-
Agar Plate Preparation: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Disk Application: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the naphthalene derivative.
-
Incubation: The disks are placed on the inoculated agar surface, and the plates are incubated under suitable conditions.
-
Measurement: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters.
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanisms of action for some naphthalene derivatives and a general workflow for antimicrobial screening.
Caption: General workflow for the synthesis, screening, and evaluation of novel antimicrobial naphthalene derivatives.
Caption: Proposed mechanism of action for naphthalene-sulfonamide hybrids involving the inhibition of bacterial DNA gyrase.
Caption: Proposed mechanism of action for naphthalene-azole derivatives targeting the fungal ergosterol biosynthesis pathway.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. [PDF] NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE | Semantic Scholar [semanticscholar.org]
- 4. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Azole derivatives with naphthalene showing potent antifungal effects against planktonic and biofilm forms of Candida spp.: an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2,3-Bis(hydroxymethyl)naphthalene in the Development of Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3-bis(hydroxymethyl)naphthalene as a monomer for the synthesis of novel polymers. The inclusion of a rigid naphthalene core into polymer backbones can impart enhanced thermal stability, mechanical strength, and unique optoelectronic properties. This document outlines generalized experimental protocols for the synthesis of polyesters and epoxy resins using this monomer, along with expected trends in polymer properties and potential applications.
Introduction to this compound in Polymer Science
This compound is a bifunctional monomer that serves as a valuable building block for high-performance polymers.[1] Its two primary hydroxyl groups are reactive towards a variety of co-monomers, enabling the synthesis of a diverse range of polymeric structures, including polyesters, polyurethanes, and epoxy resins. The rigid, aromatic naphthalene moiety is known to enhance the thermal stability of the resulting polymers, making them suitable for applications requiring high-temperature resistance.[1]
Key Attributes of this compound:
-
Bifunctionality: The two hydroxyl groups allow for linear polymer chain extension through reactions like esterification and etherification.[1]
-
Rigid Naphthalene Core: Imparts thermal stability, high glass transition temperature (Tg), and improved mechanical properties to the polymer backbone.
-
Aromatic Nature: Contributes to desirable optical and electronic properties in certain polymer architectures.
Experimental Protocols
The following are generalized protocols for the synthesis of polymers from this compound. Researchers should note that optimization of reaction conditions (e.g., temperature, time, catalyst concentration) is crucial for achieving desired polymer properties.
Synthesis of Polyesters via Polycondensation
This protocol describes the synthesis of a polyester from this compound and a diacyl chloride, such as terephthaloyl chloride. This method is a common route for producing aromatic polyesters.[2]
Materials:
-
This compound
-
Terephthaloyl chloride (or other diacyl chloride)
-
Pyridine (or other suitable acid scavenger)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) (or other suitable high-boiling aprotic solvent)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser, dissolve this compound in anhydrous NMP under an inert atmosphere.
-
Addition of Acid Scavenger: Add pyridine to the solution and stir until fully dissolved.
-
Addition of Diacyl Chloride: Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution at room temperature. The reaction is often exothermic.
-
Polymerization: Heat the reaction mixture to a temperature between 80-120°C and maintain for 4-24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyester.
-
Purification: Filter the precipitated polymer and wash thoroughly with methanol and then water to remove unreacted monomers, pyridine hydrochloride, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Workflow for Polyester Synthesis:
Caption: Workflow for Polyester Synthesis.
Synthesis of Epoxy Resins
This protocol outlines a general procedure for the synthesis of an epoxy resin from this compound and epichlorohydrin. The resulting epoxy resin can be cured with various hardeners to form a thermoset material.
Materials:
-
This compound
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Toluene
-
Butanol
-
20% Acetic acid
-
Standard reaction glassware
Procedure:
-
Initial Reaction Mixture: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine this compound, epichlorohydrin, and toluene.
-
Heating: Heat the mixture to 90°C with constant stirring.
-
Addition of Base: Slowly add a 15% aqueous solution of NaOH dropwise over a period of 2 hours, maintaining the reaction temperature at 90°C.
-
Reaction Continuation: Continue stirring at 90°C for an additional 2 hours after the complete addition of NaOH.
-
Quenching and Extraction: Cool the reaction mixture to room temperature. Add 20% acetic acid, butanol, and additional toluene. Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Washing: Wash the organic layer with distilled water until the washings are neutral.
-
Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvents by rotary evaporation to obtain the epoxy resin.
Workflow for Epoxy Resin Synthesis:
Caption: Workflow for Epoxy Resin Synthesis.
Quantitative Data Summary (Illustrative)
The following tables provide illustrative data on the expected properties of polymers derived from this compound. This data is hypothetical and intended to demonstrate expected trends based on general polymer chemistry principles. Actual experimental results will vary depending on the specific reaction conditions.
Table 1: Expected Properties of Polyesters from this compound and Terephthaloyl Chloride
| Parameter | Condition A (Lower Temp, Shorter Time) | Condition B (Higher Temp, Longer Time) | Expected Trend with Increasing Reaction Severity |
| Number Average Molecular Weight (Mn) ( g/mol ) | 15,000 | 35,000 | Increase |
| Polydispersity Index (PDI) | 2.1 | 2.5 | Increase |
| Glass Transition Temperature (Tg) (°C) | 140 | 165 | Increase |
| Decomposition Temperature (Td, 5% wt loss) (°C) | 410 | 430 | Increase |
| Tensile Strength (MPa) | 70 | 95 | Increase |
| Elongation at Break (%) | 5 | 3 | Decrease |
Table 2: Expected Properties of Cured Epoxy Resins from this compound
| Curing Agent | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% wt loss) (°C) | Shore D Hardness |
| Aliphatic Amine | 130 | 380 | 80 |
| Aromatic Amine | 170 | 420 | 88 |
| Anhydride | 160 | 410 | 85 |
Logical Relationships and Structure-Property Insights
The properties of polymers derived from this compound are intrinsically linked to the monomer's structure and the polymerization conditions. The following diagram illustrates these logical relationships.
Caption: Structure-Property Relationships.
Potential Applications
The anticipated high thermal stability and mechanical strength of polymers derived from this compound make them promising candidates for a range of advanced applications.
-
High-Performance Coatings and Adhesives: The rigidity and thermal resistance of these polymers could be beneficial in formulating durable coatings and adhesives for demanding environments, such as in the aerospace and automotive industries.
-
Flame-Retardant Materials: The aromatic naphthalene core can contribute to char formation upon combustion, which is a key mechanism for flame retardancy.[1] These polymers could be used as inherently flame-retardant materials or as additives.
-
Advanced Composites: As a matrix material, these polymers could be combined with reinforcing fibers (e.g., carbon or glass fibers) to create lightweight and strong composite materials for structural applications.
-
Electronic Encapsulation: The expected good thermal and dimensional stability of the epoxy resins make them suitable for encapsulating and protecting sensitive electronic components.
Further research and development are necessary to fully characterize the properties of polymers derived from this compound and to explore their full potential in these and other applications.
References
Synthesis of Naphthalene-Based Polyamides: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of naphthalene-based polyamides, a class of high-performance polymers with exceptional thermal stability, mechanical strength, and potential for specialized applications. This document outlines common synthetic methodologies, including solution, interfacial, and melt polymerization techniques. It is intended to serve as a comprehensive guide for researchers in materials science, polymer chemistry, and drug development who are interested in exploring the unique properties of these advanced materials.
Introduction to Naphthalene-Based Polyamides
Naphthalene-based polyamides are aromatic polymers that incorporate the rigid and planar naphthalene moiety into their backbone. This structural feature imparts a high degree of thermal and oxidative stability, as well as excellent mechanical properties, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.[1] The introduction of naphthalene units can also influence the polymer's solubility and processability.[1]
Recent research has also highlighted the potential of naphthalene-containing polymers in environmental applications, such as CO2 capture and heavy metal remediation, due to their porous nature and the interactive properties of the naphthalene ring.[2][3] Furthermore, the unique photophysical and biological activities of naphthalene derivatives suggest that naphthalene-based polyamides could be explored for applications in drug delivery and biomedical engineering.[4][5]
Experimental Protocols
This section provides detailed, step-by-step protocols for the most common methods used to synthesize naphthalene-based polyamides.
Protocol 1: Solution Polymerization via Yamazaki's Phosphorylation Reaction
This method is a direct polycondensation technique that allows for the formation of polyamides under relatively mild conditions.
Materials:
-
Naphthalene-containing dicarboxylic acid (e.g., 4,4'-(1,5-Naphthalenedioxy)dibenzoic acid)
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Triphenyl phosphite (TPP)
-
Lithium chloride (LiCl)
-
Methanol
-
Calcium chloride (CaCl2)
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser
-
Heating mantle
-
Beakers
-
Filtration apparatus
Procedure:
-
Monomer Dissolution: In a dry three-necked flask under a nitrogen atmosphere, dissolve the naphthalene-containing dicarboxylic acid (1 mmol) and the aromatic diamine (1 mmol) in a mixture of NMP (2 mL) and pyridine (0.5 mL) containing 8 wt% anhydrous lithium chloride.
-
Addition of Condensing Agent: To the stirred solution, add triphenyl phosphite (2.4 mmol).
-
Polymerization: Slowly raise the temperature of the reaction mixture to 100-130°C and maintain for 3 hours. The solution will become viscous as the polymer forms.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution into 200 mL of methanol with vigorous stirring to precipitate the polyamide.
-
Purification: Filter the fibrous polymer and wash it thoroughly with methanol. To further purify, dissolve the polymer in N,N-dimethylacetamide (DMAc) and reprecipitate it in methanol.
-
Drying: Filter the purified polymer and dry it under vacuum at 100°C for 6 hours.
Protocol 2: Interfacial Polymerization
This technique involves the reaction of two immiscible solutions, one containing the diamine and the other containing a diacid chloride. The polymerization occurs at the interface of the two liquids.
Materials:
-
Naphthalene-containing diamine (e.g., 1,5-naphthalenediamine)
-
Diacid chloride (e.g., sebacoyl chloride)
-
Water
-
Sodium carbonate (Na2CO3)
-
An organic solvent immiscible with water (e.g., cyclohexane, dichloromethane)
Equipment:
-
Beaker
-
Forceps or a glass rod
-
Stirring rod
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of the naphthalene-containing diamine (e.g., 0.4 M) and sodium carbonate (e.g., 0.4 M). The base is necessary to neutralize the HCl byproduct of the reaction.[6]
-
Organic Phase Preparation: Prepare a solution of the diacid chloride in the organic solvent (e.g., 0.15 M in cyclohexane).
-
Polymerization: Carefully layer the organic solution on top of the aqueous solution in a beaker. A polymer film will form instantly at the interface.[7]
-
Polymer Extraction: Using forceps or a glass rod, gently grasp the polymer film at the center and pull it upwards. A continuous rope of polyamide can be drawn from the interface until one of the reactants is depleted.[7]
-
Washing and Drying: Wash the collected polymer rope thoroughly with water and then with a suitable solvent (e.g., ethanol) to remove unreacted monomers and byproducts. Allow the polymer to air-dry or dry in a vacuum oven at a moderate temperature.
Protocol 3: Melt Polycondensation
Melt polymerization is a solvent-free method that involves heating the monomers above their melting points to initiate polymerization. While less common for high-melting aromatic polyamides, it can be adapted for certain naphthalene-based systems.
Materials:
-
Naphthalene-containing dicarboxylic acid
-
Aliphatic or aromatic diamine
-
Catalyst (e.g., an inorganic acid like phosphoric acid, optional)[8]
Equipment:
-
High-temperature polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a vacuum line
-
Heating mantle or furnace
-
Temperature controller
Procedure:
-
Monomer Charging: Charge the reactor with equimolar amounts of the naphthalene-containing dicarboxylic acid and the diamine. Add the catalyst if required.
-
Inerting: Purge the reactor with nitrogen to remove any oxygen.
-
Heating and Melting: Gradually heat the reactor to a temperature above the melting points of the monomers while stirring.
-
Polycondensation: Once the monomers have melted, continue heating under a slow stream of nitrogen to facilitate the removal of the water byproduct. The reaction is typically carried out at temperatures ranging from 190°C to 280°C.
-
Vacuum Application: As the viscosity of the melt increases, apply a vacuum to further drive the reaction to completion by removing the remaining water.
-
Polymer Extrusion and Cooling: Once the desired molecular weight is achieved (indicated by the melt viscosity), extrude the molten polymer from the reactor and cool it to solidify. The polymer can then be pelletized or ground for further processing.
Data Presentation
The properties of naphthalene-based polyamides can vary significantly depending on the specific monomers and synthesis method used. The following tables summarize some of the key properties reported in the literature.
Table 1: Properties of Naphthalene-Based Polyamides Synthesized by Solution Polymerization
| Naphthalene Monomer | Diamine Co-monomer | Inherent Viscosity (dL/g) | 10% Weight Loss Temp. (°C) | Solubility | Reference |
| 4,4'-(1,5-Naphthalenedioxy)dibenzoic acid | 4,4'-diamino diphenyl ether | 0.41 | 491-516 | Soluble in DMAc, DMSO, DMF | [1] |
| 4,4'-(1,5-Naphthalenedioxy)dibenzoic acid | diaminodiphenyl methane | 0.35-0.81 | 441-461 | Soluble in DMAc, DMSO, DMF | [1] |
| Naphthalene-2,6-dicarboxylic acid | N-(3,5-diaminophenyl)-4-(naphthalene-8-yloxy)benzamide | 0.35-0.55 | >413 | Soluble in DMF, NMP, DMAc, DMSO | [9] |
Table 2: Mechanical Properties of Naphthalene-Containing Polymers
| Polymer Type | Naphthalene Monomer | Tensile Strength (MPa) | Modulus of Elasticity (GPa) | Reference |
| Polyamide | N-(3,5-diaminophenyl)-4-(naphthalene-8-yloxy)benzamide | 83-111 | 2.0-2.2 | [9] |
| Polyimide | 4,4'-(2,6-naphthalenediyl)bis[benzenamine] (NADA) | 96.41 | 2.45 | [10] |
Visualizations
Synthesis Workflow
The general workflow for the synthesis and characterization of naphthalene-based polyamides is depicted below.
Caption: General workflow for the synthesis and characterization of naphthalene-based polyamides.
Polyamide Formation Signaling Pathway
The condensation reaction between a naphthalene-based dicarboxylic acid and a diamine to form a polyamide is illustrated below.
Caption: Condensation polymerization of a naphthalene dicarboxylic acid and a diamine.
Application Notes for Drug Development Professionals
The incorporation of the naphthalene moiety into polyamide backbones opens up intriguing possibilities for applications in the pharmaceutical and biomedical fields. While research in this specific area is still emerging, the known biological activities of naphthalene derivatives provide a strong rationale for further investigation.
-
Drug Delivery Systems: The inherent hydrophobicity of the naphthalene group can be leveraged to encapsulate and deliver hydrophobic drugs. The polymer backbone can be further functionalized with hydrophilic segments to create amphiphilic block copolymers that self-assemble into nanoparticles or micelles for targeted drug delivery.[5] The potential for π-π stacking interactions with aromatic drug molecules could also enhance drug loading capacity and provide controlled release kinetics.
-
Biocompatible Materials: The biocompatibility of naphthalene-based polyamides would need to be thoroughly evaluated. However, polyamides, in general, have been explored for various biomedical applications. The high strength and thermal stability of these materials could be advantageous for creating robust medical implants or devices.
-
Anticancer Prodrugs: Naphthalene derivatives have been investigated for their cytotoxic and anticancer properties.[4][11] It is conceivable that naphthalene-based polyamides could be designed as macromolecular prodrugs, where the polymer backbone is biodegradable and releases a naphthalene-containing therapeutic agent upon degradation within the target tissue.
-
Bioimaging: The fluorescent properties of the naphthalene ring could be exploited for in vitro and in vivo imaging applications. Polyamide nanoparticles containing naphthalene could serve as fluorescent probes for tracking drug delivery or for diagnostic purposes.
It is crucial to note that any new naphthalene-based polyamide intended for biomedical use would require extensive in vitro and in vivo testing to establish its biocompatibility, biodegradability, and toxicological profile. Nevertheless, the unique combination of properties offered by these polymers makes them a promising platform for the development of next-generation drug delivery systems and biomedical materials.
References
- 1. propulsiontechjournal.com [propulsiontechjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Nylon rope trick - Wikipedia [en.wikipedia.org]
- 8. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Bis(hydroxymethyl)naphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Bis(hydroxymethyl)naphthalene. The primary focus is on the prevalent synthetic route: the reduction of dimethyl 2,3-naphthalenedicarboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to synthesize this compound is showing a low yield. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically performed via the reduction of dimethyl 2,3-naphthalenedicarboxylate with a reducing agent like Lithium Aluminum Hydride (LiAlH₄), can stem from several factors. Here's a breakdown of potential issues and their solutions:
-
Incomplete Reaction: The reduction of both ester groups requires a sufficient amount of the reducing agent and adequate reaction time.
-
Solution: Ensure you are using a sufficient molar excess of LiAlH₄. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material and any mono-alcohol intermediate. If the reaction stalls, a small, careful addition of more LiAlH₄ may be necessary.
-
-
Side Reactions: The high reactivity of LiAlH₄ can sometimes lead to undesired side products. Over-reduction of the naphthalene ring is a possibility under harsh conditions, although less common for this stable aromatic system. The formation of an intermediate aldehyde can also lead to other byproducts if not fully reduced.
-
Solution: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to control the reactivity of LiAlH₄. The mode of addition is also critical; adding the ester solution slowly to the LiAlH₄ suspension (normal addition) ensures that the reducing agent is always in excess, which helps to fully reduce the intermediate aldehyde to the desired diol.
-
-
Work-up and Purification Issues: The product can be lost during the work-up and purification steps. The diol has higher polarity than the starting diester, which can affect its solubility and chromatographic behavior.
-
Solution: A careful work-up procedure, such as the Fieser method, is recommended to effectively quench the excess LiAlH₄ and precipitate the aluminum salts, allowing for easier extraction of the product. During purification by column chromatography, select an appropriate solvent system to ensure good separation of the diol from any unreacted starting material or byproducts.
-
Q2: I'm observing multiple spots on my TLC plate after the reaction. What could these be and how do I get rid of them?
A2: The presence of multiple spots on your TLC plate indicates an incomplete reaction or the formation of side products. The common species you might be observing are:
-
Starting Material (Dimethyl 2,3-naphthalenedicarboxylate): This will be the least polar spot. Its presence indicates that the reaction has not gone to completion.
-
Mono-alcohol Intermediate (Methyl 3-(hydroxymethyl)-2-naphthoate): This is a partially reduced product and will be more polar than the starting material but less polar than the final diol.
-
Desired Product (this compound): This is the most polar of the main reaction components.
-
Aldehyde Intermediate: While typically reactive and consumed quickly, it's possible to have trace amounts of the intermediate aldehyde, which would have a polarity between the starting material and the mono-alcohol.
To address this, refer to the solutions in Q1 regarding ensuring complete reaction. If you consistently see the mono-alcohol intermediate, increasing the equivalents of LiAlH₄ or the reaction time may be necessary. For purification, a well-optimized column chromatography protocol is essential to separate these components.
Q3: What is the best reducing agent for converting dimethyl 2,3-naphthalenedicarboxylate to the corresponding diol?
A3: Lithium Aluminum Hydride (LiAlH₄) is the most commonly used and effective reducing agent for the complete reduction of esters to alcohols.[1] Its high reactivity ensures the conversion of both ester groups to the corresponding hydroxyl groups.
While other reducing agents exist, they may not be as effective for this specific transformation:
-
Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not strong enough to reduce esters to alcohols under standard conditions.
-
Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is often used for the partial reduction of esters to aldehydes. While it can be used to produce alcohols, it may require careful control of stoichiometry and temperature to achieve full reduction to the diol without stopping at the aldehyde or mono-alcohol stage.
For achieving a high yield of this compound, LiAlH₄ remains the reagent of choice.
Q4: Are there any specific safety precautions I should take when working with Lithium Aluminum Hydride (LiAlH₄)?
A4: Yes, LiAlH₄ is a highly reactive and potentially hazardous reagent. Strict safety protocols must be followed:
-
Moisture Sensitivity: LiAlH₄ reacts violently with water and other protic solvents to produce flammable hydrogen gas. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Pyrophoric Nature: While not pyrophoric in all forms, fine powders can ignite upon contact with moist air. Handle in a fume hood away from any sources of ignition.
-
Quenching: The quenching of excess LiAlH₄ after the reaction is highly exothermic and must be done slowly and at a low temperature (typically 0 °C). The Fieser workup is a controlled and safer method for quenching.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. Below is a table summarizing the expected impact of various parameters on the reaction yield based on general principles of ester reduction.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Reducing Agent | LiAlH₄ vs. NaBH₄ | LiAlH₄ will give a significantly higher yield. | LiAlH₄ is a much stronger reducing agent capable of reducing esters, whereas NaBH₄ is generally unreactive towards esters. |
| Stoichiometry of LiAlH₄ | 1.0 - 1.5 equivalents | Low to moderate yield | Insufficient to reduce both ester groups completely, leading to the mono-alcohol intermediate as a major byproduct. |
| 2.0 - 3.0 equivalents | High yield | Sufficient excess to drive the reaction to completion, reducing both ester functionalities. | |
| Temperature | -20 °C to 0 °C | High yield | Favors controlled reaction, minimizing side products. |
| Room Temperature | Good to high yield | Generally acceptable for this reduction, but may require careful monitoring. | |
| Refluxing THF | Moderate to high yield | Can accelerate the reaction but may also increase the formation of byproducts. | |
| Solvent | Anhydrous THF or Diethyl Ether | High yield | These are standard aprotic solvents for LiAlH₄ reductions and provide good solubility for the reactants. |
| Protic Solvents (e.g., Ethanol) | No product | LiAlH₄ will react violently with the solvent. |
Experimental Protocols
Synthesis of this compound via LiAlH₄ Reduction
This protocol is a representative procedure for the reduction of dimethyl 2,3-naphthalenedicarboxylate.
Materials:
-
Dimethyl 2,3-naphthalenedicarboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% w/v Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (nitrogen or argon), add a stir bar and a suspension of LiAlH₄ (2.5 equivalents) in anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of the Ester:
-
Dissolve dimethyl 2,3-naphthalenedicarboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up (Fieser Method):
-
Cool the reaction mixture back down to 0 °C.
-
Slowly and carefully add deionized water (in mL, equal to the mass of LiAlH₄ in grams used) dropwise to quench the excess LiAlH₄.
-
Add 15% NaOH solution (in mL, equal to the mass of LiAlH₄ in grams used) dropwise.
-
Add deionized water (in mL, three times the mass of LiAlH₄ in grams used) dropwise.
-
Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form.
-
-
Isolation:
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes to isolate the pure this compound.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving the yield of this compound.
References
Technical Support Center: Purification of 2,3-Bis(hydroxymethyl)naphthalene
Welcome to the technical support center for the purification of 2,3-Bis(hydroxymethyl)naphthalene (CAS: 31554-15-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile bifunctional monomer. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure you achieve the desired purity for your downstream applications, from polymer synthesis to pharmaceutical development.[1]
I. Understanding the Chemistry: Synthesis and Impurity Profile
A robust purification strategy begins with understanding the reaction mixture. This compound is commonly synthesized via the reduction of a dialkyl naphthalene-2,3-dicarboxylate. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this transformation.
This synthetic route informs the likely impurity profile of the crude reaction mixture:
-
Unreacted Starting Material: Residual dialkyl naphthalene-2,3-dicarboxylate.
-
Partially Reduced Intermediate: 3-(Hydroxymethyl)naphthalene-2-carbaldehyde.
-
Inorganic Salts: Lithium and aluminum salts generated during the aqueous workup of the LiAlH₄ reaction.
-
Solvent Residues: High-boiling point solvents used in the reaction, such as tetrahydrofuran (THF).
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My compound "oiled out" during recrystallization instead of forming crystals. What went wrong?
A1: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is highly supersaturated. Given that this compound has a melting point of approximately 158-162°C, this is less likely to be a melting point issue with common solvents. The more probable cause is high impurity levels or too rapid cooling.
-
Immediate Action: Re-heat the mixture until the oil redissolves completely. Add a small amount of the "good" solvent (e.g., hot ethanol) to reduce saturation, and then allow it to cool much more slowly.
-
Preventative Measures:
-
Ensure the initial crude product is not excessively impure. If so, consider a preliminary purification step like a simple column filtration.
-
Slow down the cooling process. Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring, before transferring it to an ice bath.
-
Utilize a two-solvent system where the compound has high solubility in one solvent and low solubility in the other (see Protocol 1).
-
Q2: No crystals have formed even after the solution has been in an ice bath for an extended period. What should I do?
A2: This is a classic case of either excessive solvent use or a highly stable supersaturated solution.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a template for crystallization.
-
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent. Be cautious not to boil it too vigorously. Once the volume is reduced, allow it to cool slowly again.
Q3: The recrystallized product is colored (yellow, orange, or beige). How can I obtain a white crystalline solid?
A3: Colored impurities are common. While the pure compound is a white solid, trace impurities can impart color.
-
Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Use charcoal sparingly as it can also adsorb your desired product, leading to a lower yield. Do not add charcoal to a boiling solution as it can cause violent bumping.
-
Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent colored impurities.
Column Chromatography Issues
Q4: My compound is not separating from a closely running impurity on the TLC plate. How can I improve the separation by column chromatography?
A4: Improving separation, or resolution, on silica gel requires optimizing the mobile phase.
-
Adjust Solvent Polarity: If the spots are too high on the TLC plate (high Rf), your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). If the spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.
-
Change Solvents: Sometimes, a different solvent system will provide better selectivity. For diols, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the interactions with the silica gel and improve separation.
-
Gradient Elution: Employ a gradient elution during column chromatography (see Protocol 2). Start with a less polar solvent mixture to elute non-polar impurities, and gradually increase the polarity to elute your product, leaving more polar impurities on the column.
Q5: The compound is streaking on the TLC plate and eluting as a broad band from the column.
A5: Streaking is often caused by overloading the TLC plate or column, or by acidic/basic impurities interacting strongly with the silica gel.
-
Reduce Loading: Ensure you are not applying too much of your sample to the TLC plate or column. For column chromatography, a general rule is to load no more than 1-5% of the silica gel mass.
-
Modify the Mobile Phase: If acidic or basic impurities are suspected, adding a small amount of a modifier to your eluent can improve peak shape. For potentially acidic impurities, a trace of triethylamine (0.1-1%) can help. For basic impurities, a trace of acetic acid may be beneficial.
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying crude this compound?
A1: For moderately pure crude material (>85-90%), recrystallization is often the most efficient method in terms of time and solvent usage. For more complex mixtures with multiple impurities, flash column chromatography provides superior separation power.
Q2: How can I confirm the purity of my final product?
A2: A combination of techniques is recommended for purity confirmation:
-
Melting Point: A sharp melting point range (e.g., 158-162°C) close to the literature value is a good indicator of purity. Impurities will typically depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a strong indication of purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure and assess purity. The absence of impurity peaks is key.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying purity. A single sharp peak on the chromatogram indicates a high degree of purity.
Q3: What are the expected NMR chemical shifts for pure this compound?
A3: The expected chemical shifts can vary slightly depending on the solvent used. Below are typical values in common NMR solvents.
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |
| Chemical Shift (ppm) | Assignment |
| 7.85 (s, 2H) | Ar-H |
| 7.79 (dd, J=6.3, 3.3 Hz, 2H) | Ar-H |
| 7.42 (dd, J=6.3, 3.3 Hz, 2H) | Ar-H |
| 5.25 (t, J=5.6 Hz, 2H) | -OH |
| 4.68 (d, J=5.6 Hz, 4H) | -CH₂ |
Note: The hydroxyl proton (-OH) signal may be broad and its chemical shift can vary with concentration and water content. In CDCl₃, the aromatic protons appear around 7.8-7.4 ppm and the methylene protons (-CH₂) at approximately 4.8 ppm.[2][3][4]
IV. Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This two-solvent recrystallization method is effective for purifying crude this compound that is relatively free of highly polar or non-polar impurities.
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol (near boiling).
-
Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy. This indicates the saturation point.
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture (in the same approximate ratio as the final recrystallization mixture).
-
Drying: Dry the purified white crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for purifying crude material containing a wider range of impurities.
Methodology:
-
TLC Analysis: Determine an appropriate eluent system using TLC. A hexane/ethyl acetate mixture is a good starting point. Aim for an Rf value of ~0.2-0.3 for the product spot. A 1:1 hexane/ethyl acetate mixture is often a suitable starting point for TLC analysis.
-
Column Packing: Pack a glass column with silica gel using the "wet-packing" method with the initial, less polar eluent (e.g., 4:1 hexane/ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 4:1 hexane/ethyl acetate) to remove non-polar impurities.
-
Gradually increase the polarity of the eluent (e.g., to 2:1, then 1:1 hexane/ethyl acetate). This can be done in a stepwise or continuous gradient fashion.
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Protocol 3: Purity Assessment by HPLC
This protocol provides a starting point for developing a specific HPLC method for purity analysis.
Method Parameters:
| Parameter | Condition |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (Gradient) |
| Gradient | 40% Acetonitrile to 80% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the purified this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 50-100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
V. Visual Workflow and Logic Diagrams
Diagram 1: General Purification Workflow
Caption: General workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Recrystallization Failure
Caption: Troubleshooting logic for failed crystallization.
VI. References
-
Shape Induced Sorting via Rim-to-Rim Complementarity in the Formation of Pillar[5][6]arene-based Supramolecular Organogels. (n.d.). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
13 C and 1 H NMR data of 1 (in CDCl3) and 2 (in DMSO-d6) (100 and 400... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
This compound(31554-15-1) 13C NMR spectrum. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
Technical Support Center: High-Purity 2-Naphthalenemethanol Recrystallization. (2025). BenchChem. Retrieved from --INVALID-LINK--
-
Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013, January 31). The Organic Solution. Retrieved from --INVALID-LINK--
-
How should normal-phase gradient solvents be chosen? (2023, January 24). Biotage. Retrieved from --INVALID-LINK--
-
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-Naphthalenemethanol. (2025). BenchChem. Retrieved from --INVALID-LINK--
-
Understanding Gradient HPLC. (n.d.). Chromatography Online. Retrieved from --INVALID-LINK--
-
Gradient Design and Development. (2020, March 12). Agilent. Retrieved from --INVALID-LINK--
-
The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. (n.d.). Chromatography Online. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). MySkinRecipes. Retrieved from --INVALID-LINK--
References
Technical Support Center: Synthesis of 2,3-Bis(hydroxymethyl)naphthalene
Welcome to the technical support center for the synthesis of 2,3-Bis(hydroxymethyl)naphthalene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important bifunctional monomer.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, which is most commonly achieved through the reduction of dimethyl 2,3-naphthalenedicarboxylate using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reducing Agent: LiAlH₄ is highly sensitive to moisture and can be deactivated by improper handling or storage. 2. Insufficient Reducing Agent: The stoichiometry of the reaction requires at least two equivalents of hydride for each molecule of the diester. 3. Low Reaction Temperature: While the initial addition is often done at low temperatures for safety, the reaction may require warming to proceed to completion. | 1. Use freshly opened, anhydrous LiAlH₄. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). 2. Use a molar excess of LiAlH₄ (typically 1.5 to 2 equivalents per ester group) to ensure complete reduction. 3. After the initial exothermic reaction subsides, consider allowing the reaction to warm to room temperature or gently refluxing to drive it to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Presence of a Major Impurity (Besides Starting Material) | 1. Incomplete Reduction: The reduction of the diester proceeds through an aldehyde and then a mono-alcohol intermediate. If the reaction is not complete, the mono-alcohol (methyl 3-(hydroxymethyl)-2-naphthoate) will be a significant byproduct. 2. Hydrolysis of Starting Material: If there is water in the reaction mixture, the starting diester can hydrolyze to the corresponding carboxylic acid. | 1. Increase the reaction time and/or temperature. Add a slight excess of LiAlH₄. The mono-alcohol is more polar than the starting diester but less polar than the desired diol, which can be observed on a TLC plate. 2. Ensure all solvents and reagents are strictly anhydrous. |
| "Oiling Out" During Recrystallization | 1. High Impurity Level: A high concentration of impurities can lower the melting point of the mixture, causing it to separate as an oil. 2. Inappropriate Solvent Choice: The boiling point of the recrystallization solvent may be higher than the melting point of the product. 3. Solution is Too Concentrated: A highly supersaturated solution can sometimes lead to oiling out instead of crystallization. | 1. Consider a preliminary purification step, such as column chromatography, before recrystallization. 2. Choose a recrystallization solvent with a boiling point lower than the melting point of this compound (157-162 °C). 3. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. |
| Difficulty in Isolating the Product After Quenching | 1. Formation of a Gelatinous Aluminum Hydroxide Precipitate: The workup of LiAlH₄ reactions can produce a fine, gelatinous precipitate of aluminum salts that is difficult to filter. | 1. Use a Fieser workup: after the reaction is complete and cooled, cautiously and sequentially add water, then 15% aqueous NaOH, and then more water. This procedure is designed to produce a granular precipitate that is easier to filter. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the key side reactions?
A1: The most prevalent method is the reduction of dimethyl 2,3-naphthalenedicarboxylate with Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like THF. The primary side reaction of concern is incomplete reduction, leading to the formation of the mono-alcohol, methyl 3-(hydroxymethyl)-2-naphthoate. Over-reduction of the naphthalene ring is generally not an issue under standard conditions.
Q2: Why is my reaction yield of this compound consistently low?
A2: Low yields can stem from several factors. The most common is the deactivation of the LiAlH₄ by moisture. It is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere. Another reason could be insufficient LiAlH₄; ensure you are using a molar excess. Finally, product loss during the workup and purification steps can also contribute to lower yields.
Q3: How can I monitor the progress of the reduction reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. The starting diester is the least polar, the intermediate mono-alcohol is more polar, and the final diol product is the most polar. By spotting the reaction mixture alongside the starting material on a TLC plate (e.g., silica gel with a mobile phase of ethyl acetate/hexanes), you can visualize the disappearance of the starting material and the appearance of the product.
Q4: What is the best way to purify the crude this compound?
A4: Recrystallization is a common and effective method for purifying the final product. The choice of solvent is crucial. A good starting point is to test solvents in which the compound is sparingly soluble at room temperature but highly soluble when hot, such as ethanol or a mixture of ethanol and water. If significant impurities are present, column chromatography may be necessary prior to recrystallization.
Q5: I see an oily layer forming during my recrystallization instead of crystals. What should I do?
A5: This phenomenon, known as "oiling out," can be addressed by reheating the solution to dissolve the oil, adding a bit more hot solvent to decrease saturation, and allowing the solution to cool more slowly. Using a seed crystal of pure product can also help induce proper crystallization.
Quantitative Data Summary
| Parameter | Dimethyl 2,3-naphthalenedicarboxylate | This compound |
| Molecular Formula | C₁₄H₁₂O₄ | C₁₂H₁₂O₂ |
| Molecular Weight | 244.24 g/mol | 188.22 g/mol [1] |
| Typical Purity (Commercial) | >98% | >98%[1] |
| Melting Point | Not readily available | 157-162 °C |
Experimental Protocols
Key Experiment: Reduction of Dimethyl 2,3-naphthalenedicarboxylate with LiAlH₄
Materials:
-
Dimethyl 2,3-naphthalenedicarboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (for extraction and TLC)
-
Hexanes (for TLC)
-
Deionized Water
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (a molar excess, typically 1.5 to 2 equivalents per ester group) in anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Addition of Starting Material: Cool the LiAlH₄ suspension in an ice bath. Dissolve the dimethyl 2,3-naphthalenedicarboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor the reaction's progress by TLC.
-
Workup (Quenching): Once the reaction is complete, cool the flask in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the dropwise addition of 15% aqueous NaOH, and then another portion of water. This should result in the formation of a granular white precipitate.
-
Isolation: Filter the solid aluminum salts and wash them thoroughly with THF and ethyl acetate. Combine the organic filtrates.
-
Purification: Dry the combined organic phase with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Visualizations
Reaction Pathway and Side Reaction
Caption: Main reaction pathway and potential side reaction.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues.
References
challenges in the scale-up of 2,3-Bis(hydroxymethyl)naphthalene production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,3-Bis(hydroxymethyl)naphthalene.
FAQs and Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of this compound, particularly focusing on the reduction of 2,3-naphthalenedicarboxylic acid or its esters.
Common Issues in the Reduction Step (e.g., using LiAlH₄)
| Question/Issue | Potential Causes | Troubleshooting/Solutions |
| Low or no yield of this compound | 1. Inactive or degraded reducing agent (e.g., LiAlH₄): Lithium aluminum hydride is highly reactive with moisture and can degrade upon improper storage or handling. | 1. Use a fresh, unopened container of the reducing agent. Ensure it is a fine, white to light gray powder. Old or clumped reagent may have reduced activity. |
| 2. Incomplete reaction: Insufficient reaction time or temperature. | 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature (if the reaction is being run at a low temperature). | |
| 3. Improper work-up procedure: Product loss during the quenching and extraction phases. The product is a diol and may have some water solubility. | 3. Carefully follow a standardized work-up procedure for LiAlH₄ reductions, such as the Fieser method. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, THF). Multiple extractions may be necessary. | |
| Formation of a gelatinous precipitate during work-up, making filtration difficult | Formation of aluminum salts (e.g., aluminum hydroxide) that are difficult to filter. | Use a work-up method designed to produce granular precipitates. The Fieser work-up (sequential addition of water, then NaOH solution, then more water) is effective. The use of Rochelle's salt (sodium potassium tartrate) solution can also help to chelate the aluminum salts and break up emulsions. |
| Product is contaminated with byproducts | 1. Incomplete reduction: This can lead to the presence of mono-alcohols or even unreacted starting material. | 1. Ensure a sufficient excess of the reducing agent is used. Monitor the reaction to completion by TLC. |
| 2. Side reactions: Over-reduction of the naphthalene ring is possible under harsh conditions, though less common with LiAlH₄. | 2. Maintain a controlled temperature during the reaction. Avoid excessive heating. | |
| Difficulty in purifying the final product | 1. Oiling out during recrystallization: The product may separate as an oil instead of crystals if the solvent system is not optimal or if the solution is cooled too quickly. | 1. Experiment with different solvent systems for recrystallization. A mixed solvent system (e.g., Toluene/Hexane, Ethanol/Water) may be effective. Ensure slow cooling to promote crystal growth. |
| 2. Co-crystallization with impurities: Impurities with similar polarity to the product can be difficult to remove by recrystallization alone. | 2. If recrystallization is insufficient, consider column chromatography. A diol- or cyano-functionalized silica gel may be less harsh than standard silica gel for polar compounds. |
Scale-Up Challenges
| Question/Issue | Potential Causes | Troubleshooting/Solutions |
| Runaway reaction or difficulty controlling temperature during the reduction step | The reduction of carboxylic acids or esters with metal hydrides like LiAlH₄ is highly exothermic. On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation less efficient. | 1. Slow addition of reagents: Add the reducing agent or the substrate solution slowly and in a controlled manner to manage the rate of heat generation. 2. Efficient cooling: Use a reactor with a cooling jacket or an internal cooling coil. Ensure the cooling system has the capacity to handle the heat load. 3. Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase. |
| Inconsistent yields or product quality between batches | 1. Mixing issues: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions. | 1. Use appropriate agitation (stirring) for the reactor size and geometry to ensure homogeneity. |
| 2. Variability in raw material quality: The purity of starting materials can impact the reaction outcome. | 2. Implement quality control checks for all incoming raw materials. | |
| Challenges with handling large quantities of hazardous reagents (e.g., LiAlH₄) | LiAlH₄ is pyrophoric and reacts violently with water. Handling large quantities increases the associated risks. | 1. Adhere strictly to safety protocols for handling pyrophoric reagents. 2. Use an inert atmosphere (e.g., nitrogen or argon) throughout the process. 3. Have appropriate fire-extinguishing materials (e.g., sand, Class D fire extinguisher) readily available. |
Experimental Protocols
Synthesis of 2,3-Naphthalenedicarboxylic Acid from 2,3-Dimethylnaphthalene
This protocol is adapted from a literature procedure.[1]
Materials:
-
2,3-Dimethylnaphthalene
-
Sodium dichromate dihydrate
-
Deionized water
-
6N Hydrochloric acid
Procedure:
-
Charge a suitable autoclave with 2,3-dimethylnaphthalene (1.0 mole equivalent), sodium dichromate dihydrate (2.45 mole equivalents), and water.
-
Seal the autoclave and heat to 250°C with continuous agitation for 18 hours.
-
Cool the autoclave to room temperature while continuing agitation.
-
Carefully vent the pressure and open the autoclave.
-
Transfer the contents to a larger vessel, rinsing the autoclave with hot water to ensure complete transfer.
-
Filter the mixture through a Büchner funnel to remove the green hydrated chromium oxide precipitate. Wash the precipitate with warm water until the filtrate runs clear.
-
Combine all filtrates and acidify with 6N hydrochloric acid until a pH of 1-2 is reached.
-
Allow the mixture to cool to room temperature, which will cause the 2,3-naphthalenedicarboxylic acid to precipitate.
-
Collect the white precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Synthesis of Dimethyl 2,3-Naphthalenedicarboxylate
Materials:
-
2,3-Naphthalenedicarboxylic acid
-
Methanol
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
To a round-bottom flask, add 2,3-naphthalenedicarboxylic acid and an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield the crude dimethyl 2,3-naphthalenedicarboxylate. This can be purified by recrystallization from a suitable solvent like methanol.
Reduction of Dimethyl 2,3-Naphthalenedicarboxylate to this compound
This protocol is based on general procedures for the reduction of esters with lithium aluminum hydride (LiAlH₄).[2][3][4][5]
Materials:
-
Dimethyl 2,3-naphthalenedicarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous sodium sulfate
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (nitrogen or argon).
-
In the flask, prepare a suspension of LiAlH₄ (a molar excess, typically 2-3 equivalents relative to the ester) in anhydrous THF.
-
Dissolve the dimethyl 2,3-naphthalenedicarboxylate in anhydrous THF and add it to the dropping funnel.
-
Cool the LiAlH₄ suspension to 0°C using an ice bath.
-
Slowly add the solution of the diester to the LiAlH₄ suspension with vigorous stirring. Control the addition rate to maintain the temperature below 10-15°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up (Fieser Method):
-
Cool the reaction mixture back to 0°C.
-
Slowly and cautiously add water, equivalent in volume to the mass of LiAlH₄ used (e.g., for 'x' grams of LiAlH₄, add 'x' mL of water).
-
Add 15% aqueous NaOH, also equivalent in volume to the mass of LiAlH₄ used ('x' mL).
-
Add water again, this time three times the volume equivalent to the mass of LiAlH₄ used ('3x' mL).
-
-
Stir the resulting mixture at room temperature for 30 minutes. A granular precipitate of aluminum salts should form.
-
Filter the mixture through a pad of Celite or anhydrous sodium sulfate to remove the salts, and wash the filter cake with THF or ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Step | Precursor | Reagent | Solvent | Typical Temperature | Typical Reaction Time | Reported Yield |
| Oxidation | 2,3-Dimethylnaphthalene | Sodium dichromate dihydrate | Water | 250°C (in autoclave) | 18 hours | 87-93% (for dicarboxylic acid)[6] |
| Esterification | 2,3-Naphthalenedicarboxylic acid | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | 4-8 hours | >90% (typical for Fischer esterification) |
| Reduction | Dimethyl 2,3-naphthalenedicarboxylate | LiAlH₄ | Anhydrous THF | 0°C to Room Temp. | 2-4 hours | High (typically >85-90% for LAH reductions of esters) |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the reduction step.
References
Technical Support Center: Optimizing LiAlH₄ Reduction of Naphthalic Anhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals utilizing lithium aluminum hydride (LiAlH₄) to reduce 1,8-naphthalic anhydride to 1,8-naphthalenedimethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the LiAlH₄ reduction of naphthalic anhydride.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Inactive LiAlH₄: The reagent is highly sensitive to moisture and can be deactivated by atmospheric humidity. 2. Insufficient LiAlH₄: The molar ratio of LiAlH₄ to naphthalic anhydride may be too low. 3. Poor Solvent Quality: The solvent (typically THF or diethyl ether) may contain water or other impurities. | 1. Use freshly opened, high-purity LiAlH₄. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon). 2. Increase the molar equivalents of LiAlH₄. Ratios of 1.2 to 2 equivalents are commonly reported.[1][2] 3. Use anhydrous solvent. Consider distilling the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF) prior to use.[3][4] |
| Incomplete Reduction (Formation of 1,8-Naphthalide) | 1. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 2. Premature Quenching: Adding the quenching agent while the reaction is still ongoing. 3. Formation of AlH₃: The in situ formation of AlH₃ with certain Lewis acids can influence the product distribution.[1] | 1. Increase the reaction time or temperature. Refluxing in THF is a common strategy, but prolonged reflux can lead to byproducts.[1][5] Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction has gone to completion by TLC before initiating the workup. 3. Carefully control the stoichiometry of the Lewis acid if used. The combination of LiAlH₄ and a Lewis acid can be optimized to favor the formation of the diol.[1] |
| Formation of Side Products | 1. Prolonged Refluxing: Extended heating in THF can lead to the formation of by-products like benzonorcaradiene.[5] 2. Excess Lewis Acid: An excess of certain Lewis acids can result in the formation of undesired by-products.[1] | 1. Monitor the reaction closely and avoid unnecessarily long reflux times. Consider running the reaction at room temperature for a longer duration. 2. Maintain a precise molar ratio of Lewis acid to LiAlH₄. |
| Difficult Workup (Gelatinous Precipitate) | 1. Formation of Aluminum Salts: The quenching of LiAlH₄ with water produces aluminum hydroxides, which can form a gel-like emulsion.[5] | 1. Employ a standard workup procedure, such as the Fieser method, which involves the sequential addition of water, a 15% NaOH solution, and then more water to produce a granular, easily filterable precipitate.[6][7] 2. An alternative is to acidify the mixture with dilute acid (e.g., 1N HCl or 10% H₂SO₄) to dissolve the aluminum salts, followed by extraction.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the LiAlH₄ reduction of naphthalic anhydride?
A1: Anhydrous tetrahydrofuran (THF) is the most commonly used solvent for this reaction.[1][2] Anhydrous diethyl ether can also be used.[4] It is crucial that the solvent is free of water, as LiAlH₄ reacts violently with protic solvents.[3][4]
Q2: What is the role of adding a Lewis acid like ZnCl₂ to the reaction?
A2: The addition of a Lewis acid can lead to the in situ formation of aluminum hydride (AlH₃), which can facilitate the reduction at room temperature and improve the yield of the desired 1,8-naphthalenedimethanol.[1] However, the stoichiometry must be carefully controlled to avoid side reactions.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[8] Spot the reaction mixture against the starting naphthalic anhydride and the intermediate lactone (if available) to track the disappearance of the starting material and the formation of the product.
Q4: What is the recommended workup procedure to quench the reaction and isolate the product?
A4: A widely used and effective method is the Fieser workup. For a reaction using 'x' grams of LiAlH₄, the following are added sequentially and cautiously at 0°C:
-
x mL of water
-
x mL of 15% aqueous NaOH
-
3x mL of water
This procedure is designed to produce granular aluminum salts that can be easily removed by filtration.[6][7] Alternatively, careful addition of water or an aqueous acid solution can be used to quench the excess LiAlH₄, followed by extraction.[2]
Q5: What are the primary products of the LiAlH₄ reduction of naphthalic anhydride?
A5: The complete reduction of 1,8-naphthalic anhydride with LiAlH₄ yields 1,8-naphthalenedimethanol (a diol).[1][4] Incomplete reduction results in the formation of the intermediate lactone, 1,8-naphthalide.[1]
Quantitative Data Summary
The following table summarizes various reported conditions for the reduction of naphthalic anhydride.
| Starting Material | Reducing Agent | Lewis Acid (optional) | Solvent | Temperature | Time | Product | Yield | Reference |
| 1,8-Naphthalic Anhydride | LiAlH₄ | - | THF | Ice-water bath | 2 hr | 1,8-Naphthalide | 36.1% | [1] |
| 1,8-Naphthalic Anhydride | LiAlH₄ | ZnCl₂ | THF | Room Temp | 6 hr | 1,8-Naphthalenedimethanol | 84.1% | [2] |
| 1,8-Naphthalic Anhydride | LiAlH₄ | AlCl₃ | THF | Room Temp | 3 hr | 1,8-Naphthalenedimethanol | High | [1] |
| 1,8-Naphthalic Anhydride | LiAlH₄ | - | THF | Reflux | 15 hr | 1,8-Naphthalenedimethanol | 69.5% | [1] |
Detailed Experimental Protocol
This protocol is a synthesis of commonly reported procedures for the reduction of 1,8-naphthalic anhydride to 1,8-naphthalenedimethanol using LiAlH₄ and a Lewis acid.
Materials:
-
1,8-Naphthalic anhydride
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
1N Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Calcium chloride guard tube or inert gas (N₂/Ar) setup
-
Separatory funnel
Procedure:
-
Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a CaCl₂ guard tube, add LiAlH₄ (e.g., 6 mmol) and anhydrous ZnCl₂ (e.g., 3 mmol) under an inert atmosphere.[2]
-
Solvent Addition: Add anhydrous THF (e.g., 20 mL) to the flask and stir the suspension.[2]
-
Substrate Addition: Slowly add 1,8-naphthalic anhydride (e.g., 5 mmol) to the stirred suspension at room temperature.[2]
-
Reaction: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by TLC.[2]
-
Quenching: After the reaction is complete, cool the flask in an ice-water bath. Cautiously and slowly add water (e.g., 5 mL) to quench the excess LiAlH₄.[2]
-
Acidification and Extraction: Adjust the pH of the mixture to weakly acidic with 1N HCl. Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (e.g., 3 x 15 mL).[2]
-
Washing and Drying: Wash the combined organic layers with brine and then dry over anhydrous MgSO₄.[2]
-
Solvent Removal and Purification: Filter the drying agent and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from a benzene/methanol mixture) to yield the final product, 1,8-naphthalenedimethanol.[2]
Visualizations
Caption: Experimental workflow for the LiAlH₄ reduction of naphthalic anhydride.
Caption: Troubleshooting logic for the reduction of naphthalic anhydride.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. adichemistry.com [adichemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
Technical Support Center: LiAlH4 Reduction of Esters Workup
This technical support center provides troubleshooting guides and frequently asked questions for the workup procedure of Lithium Aluminum Hydride (LiAlH4) reduction of esters. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for a LiAlH4 ester reduction?
A1: The most common and recommended procedure is the Fieser workup. This involves the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide (NaOH) solution, and then more water. This procedure is designed to quench the excess LiAlH4 and precipitate the aluminum salts as a granular solid that is easy to filter off.[1][2][3]
Q2: Why is the order and ratio of reagent addition in the Fieser workup important?
A2: The specific sequence and ratios in the Fieser workup are critical for forming a granular, easily filterable precipitate of aluminum salts.[1][3] Deviating from this procedure can lead to the formation of a gelatinous aluminum hydroxide precipitate, which can be very difficult to filter and may trap the desired product, leading to lower yields.
Q3: What is the purpose of quenching the reaction with ethyl acetate before the aqueous workup?
A3: Quenching with a less reactive reagent like ethyl acetate is a safety measure to consume the bulk of the excess, highly reactive LiAlH4 in a more controlled manner before the addition of water.[4] LiAlH4 reacts violently with water, so this initial quench helps to moderate the exothermicity of the workup process.[2][5]
Q4: Can I use an acidic workup for a LiAlH4 reduction?
A4: While an acidic workup (e.g., with dilute HCl or H2SO4) can be used to dissolve the aluminum salts, it is only suitable if the product is not sensitive to acid.[6][7] For acid-sensitive compounds, the basic Fieser workup or the use of Rochelle's salt is preferred to avoid potential degradation of the desired alcohol.
Q5: What is Rochelle's salt and why is it used in LiAlH4 workups?
A5: Rochelle's salt is the common name for potassium sodium tartrate. It is an excellent chelating agent for aluminum ions.[6][8][9] Adding a saturated aqueous solution of Rochelle's salt during the workup helps to break up emulsions by forming a soluble complex with the aluminum salts, resulting in two clear, easily separable phases.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Formation of a thick, gelatinous precipitate or emulsion | - Incorrect quenching procedure (e.g., wrong order or ratio of reagents in Fieser workup).- Insufficient stirring during quenching.- Reaction solvent (e.g., THF) is not ideal for extraction. | - Add a saturated aqueous solution of Rochelle's salt and stir vigorously until the emulsion breaks and two clear layers form.[6][8]- Add anhydrous magnesium sulfate or sodium sulfate decahydrate to absorb water and help granulate the aluminum salts.[2][7][10]- If using THF, dilute the reaction mixture with a less water-miscible solvent like diethyl ether or toluene before workup.[6] |
| Low yield of the desired alcohol | - Incomplete reduction of the ester.- Product trapped in the aluminum salt precipitate.- Decomposition of the product during workup (e.g., with an inappropriate acidic workup). | - Ensure the reaction has gone to completion using a monitoring technique like TLC before starting the workup.- After filtration, thoroughly wash the aluminum salt precipitate with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to recover any trapped product.[3]- For acid-sensitive products, use a basic (Fieser) or neutral (Rochelle's salt) workup procedure.[6][7] |
| Violent reaction or excessive foaming during quenching | - Adding water or protic solvents too quickly to a reaction with a large excess of LiAlH4.- Insufficient cooling of the reaction mixture before quenching. | - Always cool the reaction mixture to 0 °C in an ice bath before beginning the quench.[2][3]- Add quenching reagents (especially water) very slowly and dropwise with vigorous stirring.[6]- For larger scale reactions, consider a pre-quench with a less reactive reagent like ethyl acetate to consume most of the excess LiAlH4.[4] |
| Difficulty filtering the aluminum salts | - Formation of very fine or gelatinous aluminum salts. | - Ensure the Fieser workup is followed precisely to promote the formation of granular salts.[1][3]- Allow the mixture to stir for a sufficient amount of time (e.g., 15-30 minutes) after the addition of all quenching reagents to allow for complete precipitation.[1][2]- Use a filter aid such as Celite to improve the filtration of fine particles.[2] |
Quantitative Workup Protocols
The following table summarizes the reagent quantities for two common workup procedures based on the amount of LiAlH4 used.
| Workup Method | Reagent | Amount per gram of LiAlH4 | Notes |
| Fieser Workup | 1. Water | 1 mL | Add dropwise at 0 °C.[6][11] |
| 2. 15% Aqueous NaOH | 1 mL | Add dropwise at 0 °C.[6][11] | |
| 3. Water | 3 mL | Add dropwise at 0 °C.[6][11] | |
| Rochelle's Salt Workup | 1. Quenching Agent (e.g., Ethyl Acetate) | As needed | To consume excess LiAlH4 before adding water. |
| 2. Saturated Aqueous Rochelle's Salt Solution | Sufficient volume to break the emulsion | Add after the initial quench and stir vigorously until two clear layers form.[8] |
Detailed Experimental Protocol: Fieser Workup
This protocol describes a standard Fieser workup for the reduction of an ester with 'x' grams of LiAlH4 in an ethereal solvent (e.g., diethyl ether or THF).
-
Cooling: Once the ester reduction is complete (as determined by a suitable monitoring technique like TLC), cool the reaction flask to 0 °C using an ice-water bath.
-
Dilution: If the reaction was performed in THF, it is advisable to dilute the mixture with an equal volume of diethyl ether to facilitate the subsequent extraction.
-
Quenching - Step 1 (Water): While maintaining vigorous stirring, slowly and cautiously add 'x' mL of deionized water dropwise to the reaction mixture. Ensure the rate of addition is controlled to manage the exothermic reaction and hydrogen gas evolution.
-
Quenching - Step 2 (Aqueous NaOH): Following the water addition, slowly add 'x' mL of a 15% (w/v) aqueous sodium hydroxide solution dropwise.
-
Quenching - Step 3 (Water): Finally, add '3x' mL of deionized water dropwise to the mixture.
-
Precipitation and Filtration: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 15-30 minutes. A white, granular precipitate should form.[1][2] If the precipitate is still very fine, an additional 15 minutes of stirring with some anhydrous magnesium sulfate can be beneficial.[2]
-
Isolation: Filter the solid aluminum salts through a pad of Celite in a Büchner funnel. Wash the filter cake thoroughly with several portions of the reaction solvent (e.g., diethyl ether or ethyl acetate) to ensure complete recovery of the product.
-
Workup: Combine the filtrate and the washes. If an aqueous layer is present, separate it. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude alcohol.
-
Purification: The crude product can then be purified by standard techniques such as distillation or column chromatography.
Experimental Workflow Diagram
Caption: Workflow for the Fieser workup of a LiAlH4 ester reduction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. adichemistry.com [adichemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Workup [chem.rochester.edu]
Technical Support Center: Post-LiAlH₄ Reaction Workup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of aluminum salts from reaction mixtures following a lithium aluminum hydride (LiAlH₄) reduction.
Troubleshooting Guides
This section addresses specific issues that may arise during the workup of LiAlH₄ reactions.
| Problem | Question | Possible Cause(s) | Solution(s) |
| Persistent Emulsion | I've quenched my LiAlH₄ reaction and now have a persistent emulsion that won't separate. How can I break it? | Formation of fine, gelatinous aluminum hydroxide (Al(OH)₃) precipitate.[1][2] | 1. Rochelle's Salt (Sodium Potassium Tartrate): Add a saturated aqueous solution of Rochelle's salt to the emulsion and stir vigorously. The tartrate ions will chelate with the aluminum ions, breaking up the emulsion and leading to two clear, separable phases.[2][3] 2. Acidification: If your product is stable to acid, cautiously add a dilute acid (e.g., 1M HCl or 10% H₂SO₄) to dissolve the aluminum salts.[1] 3. Salting Out: Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous layer, which can help force the separation of the organic layer.[1] |
| Low Product Yield | My product yield is significantly lower than expected after the workup. What could be the reason? | - Product is trapped in the aluminum salt precipitate.[4] - Incomplete reaction. - Degradation of the product during workup (e.g., if it is acid-sensitive and an acidic workup was used). | - Thorough Washing: Ensure the aluminum salt precipitate is washed thoroughly with an appropriate organic solvent to extract all of the product.[5] - Alternative Workup: For polar products that may adhere to the aluminum salts, consider using the Rochelle's salt workup to keep the aluminum species in the aqueous layer.[3] - Reaction Monitoring: Use techniques like TLC or GC-MS to ensure the reduction is complete before initiating the workup. |
| Gelatinous Precipitate | I have a thick, gelatinous precipitate that is difficult to filter. How can I manage this? | This is a common occurrence due to the formation of aluminum hydroxide.[2] | 1. Fieser Method: This method is specifically designed to produce granular, easily filterable aluminum salts by the sequential addition of water, followed by a 15% NaOH solution, and then more water.[6][7] 2. Addition of a Filter Aid: Mix the precipitate with Celite before filtration to improve the filtration rate and prevent clogging of the filter paper. |
| Violent Quenching Reaction | The quenching of my reaction was very vigorous and difficult to control. How can I perform this step more safely? | LiAlH₄ reacts violently with protic solvents like water, especially if added too quickly.[6] | - Cooling: Always cool the reaction mixture to 0 °C in an ice bath before and during the quenching process.[8] - Slow, Dropwise Addition: Add the quenching agent (e.g., water, ethyl acetate) very slowly and dropwise with vigorous stirring.[3] - Initial Quench with a Less Reactive Solvent: Quench the excess LiAlH₄ with a less reactive solvent like ethyl acetate before the addition of water.[8] |
Frequently Asked Questions (FAQs)
Workup Procedures
Q1: What is the Fieser method for LiAlH₄ reaction workup?
A1: The Fieser method is a widely used procedure to quench LiAlH₄ reactions and precipitate aluminum salts in a granular, easily filterable form.[6] For every 'x' grams of LiAlH₄ used, the following are added sequentially and dropwise at 0 °C:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water[6]
The mixture is then stirred, warmed to room temperature, and the resulting solid is filtered off.
Q2: How does the Rochelle's salt workup differ from the Fieser method?
A2: The Rochelle's salt (sodium potassium tartrate) workup is particularly useful for breaking up emulsions that can form during the quenching process.[3] After quenching the excess LiAlH₄ (often with ethyl acetate), a saturated aqueous solution of Rochelle's salt is added. The tartrate chelates the aluminum ions, preventing the formation of gelatinous precipitates and resulting in two clear, easily separable layers.[2] This method is advantageous when the product is polar and might be adsorbed onto the aluminum salts.
Q3: Can I use an acidic workup for my LiAlH₄ reaction?
A3: An acidic workup can be used if your product is not sensitive to acid.[1] After quenching the excess LiAlH₄, a dilute acid (e.g., 1M HCl or 10% H₂SO₄) is added to dissolve the aluminum salts, resulting in a biphasic mixture that can be easily separated.[8][9]
Troubleshooting
Q4: I see a white, gelatinous solid in my reaction flask after quenching. Is this normal?
A4: Yes, the formation of a white, gelatinous precipitate of aluminum hydroxide is a common observation during the workup of LiAlH₄ reactions.[2] Using a method like the Fieser workup can help to make this precipitate more granular and easier to handle.[6]
Q5: My product is water-soluble. How can I effectively extract it after the workup?
A5: For water-soluble products, it is crucial to minimize the volume of the aqueous phase. The Fieser method, which results in a filterable solid, is often preferred in these cases. After filtration, the solid should be washed extensively with an appropriate organic solvent. Continuous liquid-liquid extraction can also be an effective technique for extracting water-soluble products.
Alternative Methods
Q6: Are there other methods to remove aluminum salts?
A6: Yes, besides the Fieser and Rochelle's salt methods, you can also use:
-
Glauber's Salt (Na₂SO₄·10H₂O): Adding sodium sulfate decahydrate can help to solidify the aluminum salts for filtration.[1]
-
Ion Exchange Resin: A strongly acidic cation exchange resin, such as Dowex® 50WX8, can be used to capture the Al³⁺ ions from the solution.
Q7: How do I use Dowex® resin to remove aluminum salts?
Experimental Protocols
Fieser Workup Protocol
-
Cool the reaction mixture to 0 °C using an ice bath.
-
For every 'x' grams of LiAlH₄ used in the reaction, slowly and dropwise add 'x' mL of water with vigorous stirring.
-
Continue to stir and cool, then slowly and dropwise add 'x' mL of a 15% aqueous sodium hydroxide solution.
-
Finally, slowly and dropwise add '3x' mL of water.
-
Remove the ice bath and allow the mixture to warm to room temperature while stirring for 15-30 minutes. A granular white precipitate should form.[6]
-
Filter the mixture through a pad of Celite and wash the filter cake thoroughly with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the filtrate and washes, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Rochelle's Salt Workup Protocol
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly and dropwise, quench the excess LiAlH₄ with ethyl acetate until gas evolution ceases.
-
Slowly add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate). The volume added will depend on the scale of the reaction, but enough should be added to fully break the emulsion.
-
Stir the mixture vigorously at room temperature until two clear layers form. This may take anywhere from 30 minutes to several hours.[3]
-
Separate the organic layer and extract the aqueous layer multiple times with an appropriate organic solvent.
-
Combine all organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Data Presentation
| Workup Method | Advantages | Disadvantages | Best Suited For |
| Fieser Method | - Produces granular, easily filterable aluminum salts.[6] - Good for isolating both water-soluble and insoluble products. | - Can sometimes still result in fine precipitates that are difficult to filter. - Requires careful, sequential addition of reagents. | General purpose LiAlH₄ workups. |
| Rochelle's Salt | - Excellent at breaking emulsions.[3] - Results in two clear, easily separable layers.[3] - Good for polar products that may adsorb to aluminum salts. | - May require long stirring times to fully break the emulsion. - Introduces a large aqueous phase, which may not be ideal for very water-soluble products. | Reactions that are prone to emulsion formation. |
| Acidic Workup | - Effectively dissolves all aluminum salts. - Results in a clean biphasic separation. | - Not suitable for acid-sensitive products. - Can be highly exothermic. | Reactions where the product is stable to acidic conditions. |
| Dowex® Resin | - Can provide a very clean product, free of metal ions. - Avoids the formation of precipitates. | - Requires an additional chromatography-like step. - Resin needs to be pre-activated and may need regeneration.[10][11] | Situations where very high purity is required and trace metal contamination must be avoided. |
Note: The choice of workup method should always be tailored to the specific substrate, product, and scale of the reaction.
Visualizations
Caption: Fieser workup experimental workflow.
References
- 1. Workup [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Naphthalene Diols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying naphthalene diols via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of naphthalene diols.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure of Crystals to Form | - Solution is not supersaturated: Too much solvent was used. - Supersaturated solution: The activation energy for nucleation has not been overcome. | - Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce crystallization: - Scratch the inner surface of the flask with a glass rod at the meniscus.[1] - Add a seed crystal of the pure naphthalene diol.[1] - Cool the solution in an ice bath to further decrease solubility.[1] |
| Oiling Out | - Low melting point of the naphthalene diol: The compound is melting in the hot solvent rather than dissolving. - Inappropriate solvent polarity: The solute and solvent have significantly different polarities. | - Add more of the primary solvent to lower the saturation temperature. - Use a lower boiling point solvent if possible, ensuring it still effectively dissolves the diol when hot. - Switch to a more appropriate solvent: For nonpolar compounds, a less polar solvent like isopropanol might be more effective than methanol.[2] - Employ a mixed-solvent system: Dissolve the diol in a "good" solvent at an elevated temperature, then add a "poor" solvent dropwise until turbidity is observed. Reheat to clarify and then cool slowly. |
| Low Crystal Yield | - Excessive solvent used: A significant amount of the product remains in the mother liquor. - Premature crystallization during hot filtration: The solution cools and deposits crystals on the filter paper. - Washing with room temperature solvent: The crystallized product redissolves during the washing step. | - Minimize the amount of hot solvent used for dissolution to ensure the solution is saturated. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent cooling. - Wash the collected crystals with a minimal amount of ice-cold solvent. [1] |
| Colored Crystals | - Presence of colored impurities. | - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1] Be aware that excess charcoal can reduce your yield. |
Frequently Asked Questions (FAQs)
Q1: What are the best single solvents for recrystallizing different naphthalene diols?
A1: The choice of solvent is highly dependent on the specific isomer. Based on available data, the following solvents have been reported for the recrystallization of various naphthalene diols:
| Naphthalene Diol Isomer | Recommended Solvent(s) |
| 1,3-Dihydroxynaphthalene | Chloroform, 15% Sodium Chloride Solution[3] |
| 1,5-Dihydroxynaphthalene | Water, Nitromethane[4] |
| 1,6-Dihydroxynaphthalene | *Benzene, *Benzene/Ethanol mixture, Hot Water (may form hydrates) |
| 2,6-Dihydroxynaphthalene | Alcohol, Ether, Acetone, Acetic Acid, *Benzene, Water (Note: None are considered ideal)[5] |
*Note: Benzene is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood.
Q2: How do I perform a mixed-solvent recrystallization for a naphthalene diol?
A2: A mixed-solvent recrystallization is useful when no single solvent has the ideal solubility characteristics. The general procedure is as follows:
-
Dissolve the crude naphthalene diol in a minimum amount of a hot "good" solvent (one in which it is readily soluble).
-
While the solution is still hot, add a "poor" solvent (one in which the diol is insoluble) dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of the hot "good" solvent until the cloudiness just disappears.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
Q3: My naphthalene diol is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when it comes out of solution above its melting point.[2] To remedy this, you can try adding more of the primary solvent to lower the saturation point temperature. Alternatively, using a solvent with a lower boiling point or one with a polarity more similar to your naphthalene diol can prevent this issue.[2]
Q4: How can I improve the yield of my recrystallization?
A4: To maximize your crystal yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve your crude product.[6] Allowing the solution to cool slowly to room temperature before placing it in an ice bath will promote the formation of larger, purer crystals and improve recovery. When washing your collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[1]
Experimental Protocols
General Single-Solvent Recrystallization Protocol for Naphthalene Diols
-
Solvent Selection: Choose an appropriate solvent in which the naphthalene diol is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude naphthalene diol in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and heat the mixture to boiling with stirring. Continue to add the solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For a completely dry product, transfer the crystals to a watch glass and place them in a desiccator.
General Mixed-Solvent Recrystallization Protocol for Naphthalene Diols
-
Solvent Selection: Identify a "good" solvent in which the naphthalene diol is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.
-
Dissolution: Dissolve the crude naphthalene diol in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Induce Saturation: While the solution is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to the cloudy mixture until it becomes clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6 and 7 from the single-solvent protocol, using a cold mixture of the two solvents for washing.
Workflow and Decision-Making Diagrams
Caption: General workflow for the recrystallization of naphthalene diols.
Caption: Troubleshooting decision tree for naphthalene diol recrystallization.
References
Technical Support Center: Chromatographic Purification of 2,3-Bis(hydroxymethyl)naphthalene
Welcome to the technical support center for the purification of 2,3-Bis(hydroxymethyl)naphthalene. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to empower researchers, scientists, and drug development professionals in achieving high-purity isolation of this key bifunctional monomer.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic purification of this compound. Each problem is presented with its likely causes and a set of actionable solutions.
Issue 1: Poor Separation or Co-elution with Impurities
Q: My target compound, this compound, is eluting with other spots visible on TLC. How can I improve the separation?
A: This is a classic selectivity challenge. The goal is to modify the chromatographic conditions to create greater differences in the elution times of your target compound and the impurities.
Potential Causes:
-
Inappropriate Solvent System Polarity: The eluent may be too polar, causing all compounds to travel up the column too quickly and close together. Conversely, if it's not polar enough, compounds may remain adsorbed to the stationary phase with little movement.
-
Incorrect Stationary Phase: Standard silica gel can sometimes lead to issues with polar compounds due to strong, sometimes irreversible, interactions with the silanol groups.[2]
-
Column Overloading: Applying too much crude sample to the column overwhelms its separation capacity, leading to broad, overlapping bands.
Suggested Solutions:
-
Optimize the Solvent System with TLC:
-
Systematically test different solvent mixtures. A good starting point for a polar compound like a diol is a combination of a non-polar solvent (like Hexane or Toluene) and a more polar one (like Ethyl Acetate or Isopropanol).
-
Aim for a solvent system that provides a retention factor (Rf) of 0.2-0.3 for this compound on your TLC plate. This Rf range generally translates well to column chromatography, providing a good balance between retention and elution time. .
-
-
Consider an Alternative Stationary Phase:
-
Diol-Functionalized Silica: This is an excellent alternative to bare silica for polar compounds.[2][3] The diol phase offers weaker hydrogen bonding interactions compared to the highly acidic silanol groups on standard silica, which can reduce peak tailing and improve selectivity.[2] It can be used in normal-phase mode with organic solvents.[4]
-
-
Employ Gradient Elution:
-
Start with a lower polarity mobile phase to allow the non-polar impurities to elute first.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to then elute your target compound, leaving more polar impurities behind. This technique can significantly improve resolution between closely eluting spots.[5]
-
-
Reduce Sample Load:
-
As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel in the column. If you are overloading, run multiple smaller columns or scale up your column size.
-
Issue 2: The Compound Won't Elute or is Streaking Badly
Q: I can see my product on the TLC, but it's either stuck at the top of the column or eluting as a long, continuous streak over many fractions.
A: This indicates an excessively strong interaction between your compound and the stationary phase, a common problem with polar molecules containing hydrogen-bond donors like diols.
Potential Causes:
-
Solvent Polarity is Too Low: The eluent lacks the strength to displace the highly polar diol from the active sites of the stationary phase.
-
Strong Acid-Base Interactions: The acidic silanol groups (Si-OH) on the surface of silica gel can strongly bind to the hydroxyl groups of your compound, causing tailing and poor recovery.[2]
-
Compound Instability: In some cases, the compound may be degrading on the acidic silica surface.[6]
Suggested Solutions:
-
Increase Eluent Polarity:
-
If you are observing streaking, significantly increase the polarity of your eluting solvent once the less polar impurities have been washed off.[6] For example, switch from 30% Ethyl Acetate in Hexane to 50% or even 70%. Adding a small amount of a very polar solvent like methanol (1-5%) can also be effective.
-
-
Deactivate the Silica Gel:
-
The acidity of silica gel can be problematic. You can "deactivate" it by flushing the packed column with your initial, low-polarity eluent containing a small amount (0.5-1%) of a base like triethylamine before loading your sample.[7] This neutralizes the most acidic sites. Be sure to re-equilibrate with the starting eluent (without the base) before loading.
-
-
Switch to a Diol Column:
Issue 3: Low Overall Yield After Purification
Q: I've isolated my product, but the final mass is much lower than expected. Where did my compound go?
A: Low recovery can be attributed to several factors, ranging from physical loss to irreversible adsorption.
Potential Causes:
-
Irreversible Adsorption: The compound has bound so strongly to the column that it cannot be eluted with the chosen solvent system. This is common with very polar compounds on silica gel.[6]
-
Sample Precipitation: The compound may have precipitated at the top of the column if it was loaded in a solvent in which it is not very soluble, or if the column solvent is a poor solvent for the compound.
-
Dilute Fractions: The compound may have eluted, but the fractions are so dilute that it is not easily detected by TLC, leading you to believe it is still on the column.[6]
Suggested Solutions:
-
Perform a "Column Flush": After you have collected all fractions believed to contain your product, flush the column with a very strong solvent, such as 10-20% Methanol in Dichloromethane. Collect this flush and concentrate it to see if any additional product is recovered.
-
Ensure Solubility During Loading: Dissolve your sample in the minimum amount of a solvent that is slightly more polar than your mobile phase to ensure it loads onto the column in a tight, soluble band.[8] If solubility is an issue, use the dry loading technique.
-
Combine and Concentrate Fractions: Before discarding fractions, try combining and concentrating those in the range where you expected your product to elute. A faint spot on a TLC plate can represent a significant amount of material once the solvent is removed.[6]
Experimental Workflow & Protocols
Workflow for Purification of this compound
References
- 1. This compound [myskinrecipes.com]
- 2. silicycle.com [silicycle.com]
- 3. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. diol normal phase - Chromatography Forum [chromforum.org]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Selective Reduction of 2,3-Naphthalenedicarboxylic Anhydride
Welcome to the technical support center for the selective reduction of 2,3-naphthalenedicarboxylic anhydride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we address common challenges, with a focus on preventing the over-reduction to 2,3-bis(hydroxymethyl)naphthalene when the desired product is the corresponding lactone, naphtho[2,3-c]furan-1(3H)-one.
Introduction: The Challenge of Chemoselectivity
The reduction of 2,3-naphthalenedicarboxylic anhydride presents a classic chemoselectivity challenge. The desired product is often the lactone, a valuable intermediate for the synthesis of complex polycyclic aromatic systems and pharmacologically active molecules. However, the lactone itself contains a reducible ester functional group, which can be further reduced to a diol under certain conditions. Controlling the reaction to isolate the lactone in high yield requires a careful selection of reagents and reaction parameters. This guide provides in-depth troubleshooting advice and protocols to help you achieve your desired outcome.
Reaction Pathway Overview
The reduction of 2,3-naphthalenedicarboxylic anhydride can proceed through two main pathways, depending on the strength of the reducing agent and the reaction conditions. The desired pathway stops at the lactone, while the over-reduction pathway proceeds to the diol.
Caption: Reaction scheme for the reduction of 2,3-naphthalenedicarboxylic anhydride.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve common problems encountered during the selective reduction of 2,3-naphthalenedicarboxylic anhydride to the corresponding lactone.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or no conversion of starting material. | - Insufficient reducing agent.- Deactivated reducing agent due to moisture.- Low reaction temperature. | - Increase the stoichiometry of the reducing agent (e.g., from 1.0 to 1.5 equivalents of NaBH₄).- Ensure all glassware is oven-dried and use anhydrous solvents.[1] Consider running the reaction under an inert atmosphere (N₂ or Ar).- Gradually increase the reaction temperature, monitoring by TLC. |
| 2. Formation of the diol (over-reduction). | - Reducing agent is too strong (e.g., LiAlH₄).[2][3]- High reaction temperature.- Prolonged reaction time.- Excess reducing agent. | - Switch to a milder reducing agent like sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄).[4]- Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C).[5]- Monitor the reaction closely by TLC and quench as soon as the starting material is consumed.- Use a stoichiometric amount of the reducing agent.[1] |
| 3. A complex mixture of products is observed. | - Hydrolysis of the anhydride to the dicarboxylic acid due to moisture.- Side reactions due to high temperatures. | - Ensure strictly anhydrous conditions.[1]- Run the reaction at the lowest effective temperature.- Use purified starting materials and reagents. |
| 4. Difficulty in isolating the lactone product. | - The lactone may be partially soluble in the aqueous phase during workup.- Emulsion formation during extraction. | - Saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the organic product.- Use a larger volume of organic solvent for extraction or perform multiple extractions.- To break emulsions, try adding a small amount of brine or filtering the mixture through a pad of Celite. |
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for selectively forming the lactone?
For the selective reduction of a cyclic anhydride to a lactone, sodium borohydride (NaBH₄) is generally the reagent of choice. It is a milder reducing agent compared to lithium aluminum hydride (LiAlH₄) and typically does not reduce the intermediate lactone to the diol under controlled conditions.[2][5]
Q2: Why am I getting the diol even with NaBH₄?
Over-reduction with NaBH₄, although less common, can occur under forcing conditions. This may be due to:
-
High Temperatures: Running the reaction at elevated temperatures increases the reactivity of NaBH₄.
-
Solvent Effects: The choice of solvent can modulate the reactivity of NaBH₄. Protic solvents like methanol or ethanol can participate in the reaction and influence its course.
-
Excess Reagent: Using a large excess of NaBH₄ can drive the reaction towards the diol.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[6][7] A typical procedure would be:
-
Prepare a TLC plate with silica gel as the stationary phase.
-
Spot the starting material (anhydride), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.
-
Elute the plate with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The starting anhydride will be less polar than the lactone, which in turn will be less polar than the highly polar diol.
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate or ceric ammonium molybdate).
Q4: What are the expected ¹H NMR signals for the starting material, lactone, and diol?
While specific spectra for the parent 2,3-naphthalenedicarboxylic derivatives can be found in spectral databases, here are the key expected signals:
-
2,3-Naphthalenedicarboxylic Anhydride: You will observe signals in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the naphthalene core protons.
-
Naphtho[2,3-c]furan-1(3H)-one (Lactone): In addition to the aromatic signals, a characteristic singlet for the two methylene protons (-CH₂-O-) will appear, typically in the range of δ 5.0-5.5 ppm. For a related compound, 4-phenylnaphtho[2,3-c]furan-1(3H)-one, this signal appears at δ 5.27 ppm.[8]
-
This compound (Diol): You will see a singlet for the four methylene protons of the two -CH₂OH groups, typically around δ 4.5-5.0 ppm. The two hydroxyl protons (-OH) will appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent.
Q5: My LiAlH₄ reduction of a similar naphthalic anhydride is stopping at the lactone. What should I do?
This is a common issue when trying to achieve complete reduction to the diol.[9] To promote the full reduction:
-
Increase Stoichiometry: Ensure you are using a sufficient excess of LiAlH₄ (typically 2-3 equivalents).
-
Elevate Temperature: Refluxing the reaction in an appropriate solvent like THF can provide the necessary energy to reduce the lactone intermediate.[9]
-
Lewis Acid Additives: The addition of a Lewis acid, such as anhydrous zinc chloride (ZnCl₂), can activate the carbonyl groups towards reduction.[9]
Recommended Experimental Protocol: Selective Reduction to Naphtho[2,3-c]furan-1(3H)-one
This protocol is a general guideline for the selective reduction of 2,3-naphthalenedicarboxylic anhydride to the corresponding lactone using sodium borohydride.
Materials:
-
2,3-Naphthalenedicarboxylic anhydride
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,3-naphthalenedicarboxylic anhydride (1.0 eq).
-
Dissolution: Add anhydrous THF to the flask to dissolve the anhydride.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.0-1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC every 15-30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, slowly add methanol to the reaction mixture at 0 °C to quench the excess NaBH₄.
-
Workup:
-
Add 1 M HCl to the mixture until it is slightly acidic (pH ~5-6).
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude lactone.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Caption: Workflow for selective anhydride reduction.
References
- 1. rsc.org [rsc.org]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. scispace.com [scispace.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. DSpace [open.bu.edu]
- 8. 4-Phenylnaphtho[2,3-c]furan-1(3H)-one, 9-Phenylnaphtho[2,3-c]furan-1(3H)-one and 3a,4-Dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one Crystal Structures [mdpi.com]
- 9. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Solubility of 2,3-Bis(hydroxymethyl)naphthalene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 2,3-Bis(hydroxymethyl)naphthalene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physical properties?
This compound is an aromatic diol.[1] It is a beige solid with a molecular weight of 188.22 g/mol and a melting point of 157°C.[2][3] It is used as an intermediate in the synthesis of other chemical compounds.[2]
Q2: I am having trouble dissolving this compound in water. Is it soluble in aqueous solutions?
Based on the behavior of structurally similar polycyclic aromatic hydrocarbons (PAHs), this compound is expected to have very low solubility in water at room temperature. The hydrophobic naphthalene core significantly limits its ability to dissolve in aqueous media.
Q3: What common laboratory solvents can be used to dissolve this compound?
Q4: My compound is precipitating out of solution during my experiment. What could be the cause?
Precipitation can occur for several reasons:
-
Concentration Exceeds Solubility Limit: The concentration of your compound in the chosen solvent system may be too high.
-
Temperature Fluctuations: Changes in temperature can decrease the solubility of the compound.
-
Solvent Evaporation: Evaporation of a volatile organic co-solvent from an aqueous solution can lead to precipitation.
-
pH Changes: If the compound has ionizable groups, a change in the pH of the solution can affect its solubility.
Q5: How can I increase the aqueous solubility of this compound for my experiments?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, surfactants (micellar solubilization), and cyclodextrin complexation.
Solubility Data
| Solvent | Related Compound | Temperature (°C) | Solubility |
| Water | 2-Naphthalenemethanol | 25 | 7.1 g/L |
| Water | Naphthalene | 25 | 0.000236 mol/kg |
| Water | 1-Naphthol | 25 | 0.00601 mol/kg |
| Water | 2-Naphthol | 25 | 0.00495 mol/kg |
| Methanol | Naphthalene | 25 (298.15 K) | Mole Fraction (Naphthalene): 0.024 |
| Ethanol | Naphthalene | 25 (298.15 K) | Mole Fraction (Naphthalene): 0.021 |
| Acetone | Naphthalene | 25 (298.15 K) | Mole Fraction (Naphthalene): 0.208 |
Note: The data for related compounds should be used as a guideline. It is highly recommended to experimentally determine the solubility of this compound in your specific solvent system.
Troubleshooting Guides
Issue 1: Difficulty in preparing a stock solution in a common organic solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent volume. | Increase the volume of the solvent to ensure the concentration is below the solubility limit. |
| Dissolution rate is slow. | Gently warm the mixture and use sonication or vortexing to aid dissolution. |
| Solvent purity issues (e.g., "wet" DMSO). | Ensure you are using a high-purity, anhydrous solvent, as water contamination can reduce the solubility of hydrophobic compounds.[4] |
Issue 2: Precipitation of the compound when adding an aqueous buffer to an organic stock solution.
| Possible Cause | Troubleshooting Step |
| The final concentration in the aqueous/organic mixture is above the solubility limit. | Decrease the initial stock solution concentration or increase the proportion of the organic co-solvent in the final mixture. |
| Rapid addition of the aqueous buffer. | Add the aqueous buffer slowly to the organic stock solution while vortexing to prevent localized high concentrations and precipitation. |
| "Salting out" effect. | High concentrations of salts in the buffer can decrease the solubility of organic compounds. Consider using a lower salt concentration if your experiment allows. |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Sealed vials or flasks
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. A visible amount of undissolved solid should remain.
-
Place the vials in a shaking incubator at a constant temperature (e.g., 25°C).
-
Shake the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved this compound using a validated analytical method.
-
Calculate the solubility in the original solvent, taking into account the dilution factor.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol provides a general method for preparing a solution of this compound in a mixed aqueous-organic solvent system.
Materials:
-
This compound (solid)
-
Water-miscible organic solvent (co-solvent) (e.g., DMSO, ethanol)
-
Aqueous buffer
Procedure:
-
Prepare a concentrated stock solution of this compound in the chosen co-solvent (e.g., 10 mg/mL in DMSO). Ensure the compound is fully dissolved. Gentle heating or sonication may be used.
-
To prepare the final working solution, slowly add the aqueous buffer to the stock solution while vortexing.
-
Observe the solution for any signs of precipitation. If precipitation occurs, the final concentration is above the solubility limit in that co-solvent/buffer ratio.
-
To determine the maximum achievable concentration, a titration experiment can be performed by incrementally adding the aqueous buffer to the stock solution until persistent precipitation is observed.
Caption: Workflow for Co-solvent Solubilization.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
This protocol describes how to increase the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound (solid)
-
A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Aqueous buffer
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD).
-
Add an excess amount of solid this compound to a fixed volume of each cyclodextrin solution in sealed vials.
-
Equilibrate the vials by shaking at a constant temperature for 24-48 hours.
-
After equilibration, filter or centrifuge the samples to remove undissolved solid.
-
Quantify the concentration of dissolved this compound in the clear supernatant/filtrate of each sample.
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.
Caption: Workflow for Cyclodextrin-mediated Solubility Enhancement.
References
stability of 2,3-Bis(hydroxymethyl)naphthalene under different conditions
Welcome to the technical support center for 2,3-Bis(hydroxymethyl)naphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to keep this compound at room temperature in a cool, dark, and dry place.[1][2][3] The container should be tightly sealed to protect it from moisture and light.
Q2: How stable is this compound in acidic and basic solutions?
Q3: Is this compound sensitive to light?
A3: Naphthalene and its derivatives can be susceptible to photodegradation. Therefore, it is recommended to handle solutions of this compound in a manner that minimizes exposure to direct sunlight or strong artificial light. Amber glassware or vessels wrapped in aluminum foil can provide adequate protection during experiments.
Q4: What are the likely degradation products of this compound?
A4: Based on the structure, the primary degradation pathway is likely the oxidation of one or both hydroxymethyl groups. This can lead to the formation of the corresponding aldehydes (2-hydroxymethyl-3-naphthaldehyde and naphthalene-2,3-dicarbaldehyde) and carboxylic acids (2-hydroxymethyl-3-naphthoic acid, 3-hydroxymethyl-2-naphthoic acid, and naphthalene-2,3-dicarboxylic acid). Under strongly acidic conditions, ether formation or polymerization might occur.
Q5: Can I use this compound in experiments involving oxidizing or reducing agents?
A5: Caution is advised. The hydroxymethyl groups are susceptible to oxidation, which can be initiated by various oxidizing agents. Strong reducing agents are less likely to affect the hydroxymethyl groups or the naphthalene ring under standard conditions. However, compatibility should always be tested on a small scale before proceeding with larger experiments.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram After Dissolving in Acidic Mobile Phase
-
Possible Cause: Acid-catalyzed degradation. Although generally stable in mild acid, prolonged exposure or use of strong acids in the mobile phase could lead to the formation of byproducts.
-
Troubleshooting Steps:
-
Analyze a freshly prepared solution of this compound to confirm the initial purity.
-
Prepare the mobile phase and let the compound sit in it for a duration matching your experimental timeline. Analyze this solution to check for degradation.
-
If degradation is observed, consider using a mobile phase with a less acidic pH or reducing the time the compound is in the acidic solution before analysis.
-
Use a stability-indicating HPLC method to resolve the parent compound from any potential degradants.
-
Issue 2: Loss of Compound and Appearance of New Peaks After Exposure to Air and Light
-
Possible Cause: Oxidative and/or photodegradation. The hydroxymethyl groups can be oxidized, and the naphthalene ring is photosensitive.
-
Troubleshooting Steps:
-
Prepare and handle all solutions of this compound under inert atmosphere (e.g., nitrogen or argon) and protected from light.
-
Use amber vials or wrap your glassware in aluminum foil.
-
Compare the chromatogram of the protected sample with one that has been intentionally exposed to air and light to confirm the degradation pathway.
-
If the issue persists, consider adding an antioxidant to your formulation, if compatible with your experimental goals.
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound. Below are generalized protocols that can be adapted for this compound.
Table 1: Conditions for Forced Degradation Studies
| Condition | Reagent/Stress | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Solid State | 80°C | 48 hours |
| Photolytic | Solution (in Quartz) | Room Temp | Expose to UV light (254 nm) and visible light |
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
In separate vials, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and 1 mL of 0.1 M NaOH, respectively.
-
Place the vials in a water bath at 60°C for 24 hours.
-
After incubation, cool the solutions to room temperature.
-
Neutralize the acid-treated sample with 0.1 M NaOH and the base-treated sample with 0.1 M HCl.
-
Dilute the samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.
-
Prepare a 1 mg/mL stock solution of this compound.
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample to a suitable concentration and analyze by HPLC.
-
Place a small amount of solid this compound in a vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
After heating, dissolve the solid in a suitable solvent, dilute to an appropriate concentration, and analyze by HPLC.
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Place the solution in a quartz cuvette or a photostability chamber.
-
Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
At appropriate time points, withdraw aliquots, dilute if necessary, and analyze by HPLC.
References
Technical Support Center: Optimizing Polymerization of 2,3-Bis(hydroxymethyl)naphthalene
Welcome to the technical support center for the optimization of polymerization reactions involving 2,3-Bis(hydroxymethyl)naphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile monomer in their polymer synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during polymerization, ensuring successful and reproducible outcomes.
Introduction to Polymerization with this compound
This compound is a bifunctional monomer prized for its rigid naphthalene core and reactive primary hydroxyl groups.[1][2] This structure makes it an excellent building block for synthesizing advanced polymers, such as polyesters and thermosetting resins, with enhanced thermal stability.[1] The primary method for polymerizing this monomer is step-growth polycondensation, typically with dicarboxylic acids or their derivatives, which involves the formation of ester linkages and the elimination of a small molecule, such as water.[1][3] Achieving high molecular weight polymers with desired properties requires careful control over reaction parameters to drive the reaction to high conversion and avoid side reactions.
This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to help you optimize your polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-monomers for polymerization with this compound?
A1: The choice of co-monomer is critical in determining the final properties of the polymer. For polyester synthesis, dicarboxylic acids and their more reactive derivatives (e.g., diacyl chlorides) are the most common co-monomers.
-
Aliphatic Dicarboxylic Acids: Adipic acid, for example, can be used to create flexible polyester chains.
-
Aromatic Dicarboxylic Acids: Terephthalic acid and isophthalic acid (or their acyl chloride derivatives) are used to synthesize rigid, high-performance aromatic polyesters.[4]
Q2: Which catalysts are recommended for the polycondensation of this compound?
A2: Several types of catalysts can be employed to accelerate the esterification reaction:
-
Acid Catalysts: Protonic acids like p-toluenesulfonic acid (p-TSA) are effective.[5][6] Lewis acids such as tin(II) octoate, titanium alkoxides, and antimony(III) oxide are also commonly used in polyester synthesis.
-
Organometallic Catalysts: Compounds like scandium triflate can be effective under milder conditions.
-
Enzyme Catalysts: Lipases can be used for enzymatic polycondensation, offering a more selective and environmentally friendly pathway, though this can be a more expensive option.[7]
Q3: What are the critical reaction parameters to control for successful polymerization?
A3: The success of polycondensation hinges on several key parameters:
-
Stoichiometry: A precise 1:1 molar ratio of the hydroxyl groups of this compound to the carboxylic acid (or derivative) groups of the co-monomer is crucial for achieving high molecular weight.[8]
-
Temperature: The reaction is typically carried out at elevated temperatures, often in a stepwise manner. An initial lower temperature stage (e.g., 150-180°C) facilitates the initial esterification, followed by a higher temperature stage (e.g., 200-250°C) under vacuum to drive the reaction to completion.[9]
-
Byproduct Removal: Continuous removal of the condensation byproduct (e.g., water) is essential to shift the reaction equilibrium towards polymer formation. This is typically achieved by applying a high vacuum during the later stages of the reaction.
-
Reaction Time: Sufficient reaction time is necessary to achieve high conversion and, consequently, high molecular weight.[8]
Q4: How can I monitor the progress of the polymerization?
A4: Several methods can be used to monitor the reaction:
-
Viscosity: A significant increase in the viscosity of the reaction mixture is a qualitative indicator of increasing polymer molecular weight.[9]
-
Byproduct Collection: The amount of collected byproduct (e.g., water in a Dean-Stark trap) can be measured to quantify the extent of the reaction.
-
Spectroscopy: Aliquots can be taken at different time points (if feasible) and analyzed by FT-IR to monitor the disappearance of hydroxyl and carboxylic acid bands and the appearance of the ester carbonyl band.
-
Gel Permeation Chromatography (GPC): GPC analysis of reaction aliquots can provide quantitative information on the molecular weight and polydispersity index (PDI) of the polymer.[9]
Troubleshooting Guide
This section addresses common problems encountered during the polymerization of this compound and provides systematic solutions.
Issue 1: Low Molecular Weight of the Final Polymer
Symptoms:
-
The final polymer is brittle or powdery instead of forming a tough film or fiber.
-
GPC analysis shows a low number-average molecular weight (Mn) and weight-average molecular weight (Mw).
-
The intrinsic viscosity of the polymer solution is low.
Potential Causes and Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Imprecise Stoichiometry | An excess of one monomer will lead to chain termination, as the polymer chains will all be end-capped with the same functional group, preventing further growth.[8] | Carefully calculate and weigh the monomers to ensure a 1:1 molar ratio of reactive functional groups. Use high-purity monomers to avoid stoichiometric imbalances due to inert impurities. |
| Incomplete Byproduct Removal | The presence of the condensation byproduct (e.g., water) shifts the reaction equilibrium back towards the reactants, limiting the final molecular weight. | Ensure the reaction setup is leak-proof and apply a high vacuum (<1 mbar) during the final stages of polymerization. Use an efficient stirring mechanism to increase the surface area for byproduct evaporation. |
| Insufficient Reaction Time or Temperature | The polymerization reaction may not have reached a high enough conversion to achieve a high molecular weight.[8] | Increase the reaction time at the final high-temperature stage. Optimize the temperature profile; ensure the temperature is high enough for efficient reaction but not so high as to cause thermal degradation. |
| Presence of Monofunctional Impurities | Monofunctional impurities in the monomers or solvent will act as chain stoppers, capping the growing polymer chains and limiting their final length. | Use high-purity monomers and solvents. Purify monomers by recrystallization or other appropriate methods if necessary. |
| Side Reactions | Unwanted side reactions can consume functional groups or create non-reactive chain ends. | Optimize the reaction temperature and consider using a milder catalyst to minimize side reactions. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
Issue 2: Gel Formation or Cross-linking
Symptoms:
-
The reaction mixture becomes an insoluble, infusible gel.
-
A sudden and dramatic increase in viscosity is observed, leading to stirrer seizure.
Potential Causes and Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Trifunctional Impurities | Impurities with more than two reactive groups will act as cross-linking agents, leading to the formation of a three-dimensional polymer network (a gel). | Ensure the purity of the monomers. Use analytical techniques like NMR to confirm the structure and purity of the starting materials and check for the presence of trifunctional impurities. |
| Unintended Side Reactions | At high temperatures, side reactions can occur that create cross-linking sites on the polymer backbone. For aromatic monomers, side reactions like Friedel-Crafts alkylation can occur if there are susceptible groups present. | Lower the reaction temperature. Use a milder catalyst or reduce the catalyst concentration. Carefully select solvents that do not promote side reactions. |
Issue 3: Polymer Discoloration
Symptoms:
-
The final polymer is yellow or dark brown instead of the expected color.
Potential Causes and Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Thermal Degradation | The polymerization temperature is too high, or the reaction time is excessively long, causing the polymer chains to break down and form colored byproducts. | Carefully control the reaction temperature. Determine the optimal temperature that allows for efficient polymerization without causing degradation. Reduce reaction time if possible. |
| Oxidation | The presence of oxygen at high temperatures can lead to oxidative degradation and the formation of colored species. | Conduct the polymerization under a continuous flow of an inert gas such as nitrogen or argon to prevent oxidation. |
| Impurities in Monomers | Impurities in the starting materials may be colored or may react at high temperatures to form colored species. | Use high-purity monomers. If necessary, purify the monomers before use. |
| Catalyst Residue | Some catalysts, particularly certain metal-based catalysts, can cause discoloration at high temperatures. | Use the minimum effective amount of catalyst. Consider using a catalyst that is less prone to causing discoloration or can be easily removed after the reaction. |
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound with Adipic Acid
This protocol describes a typical two-stage melt polycondensation for the synthesis of a polyester.
Materials:
-
This compound (high purity)
-
Adipic acid (high purity)
-
p-Toluenesulfonic acid (catalyst)
-
Nitrogen gas (high purity)
Procedure:
-
Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a collection flask.
-
Charging the Reactor: Charge the reactor with equimolar amounts of this compound and adipic acid. Add the catalyst (e.g., 0.1-0.5 mol% relative to the diacid).
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the first stage of the reaction.
-
First Stage (Esterification): Heat the reaction mixture to 160-180°C with constant stirring. Water will begin to distill off as the esterification reaction proceeds. Continue this stage until the collection of water significantly slows down (typically 2-4 hours).
-
Second Stage (Polycondensation): Increase the temperature to 200-220°C. Gradually apply a vacuum to the system, slowly reducing the pressure to below 1 mbar. This must be done carefully to avoid excessive foaming.
-
Polymerization: Continue the reaction under high vacuum and high temperature for another 3-5 hours. The viscosity of the mixture will increase significantly as the molecular weight of the polymer grows.
-
Reaction Termination and Polymer Recovery: Once the desired viscosity is reached (or after the allotted time), stop the heating and turn off the stirrer. Break the vacuum by introducing nitrogen into the system. Allow the reactor to cool to room temperature. The solid polymer can then be removed from the flask.
Visualization of the Polymerization Workflow
The following diagram illustrates the key stages and decision points in the polycondensation process.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 31554-15-1 | Benchchem [benchchem.com]
- 3. Cas 31554-15-1,this compound | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Preparation and characterization of polyesters with controlled molecular weight method | Semantic Scholar [semanticscholar.org]
- 6. iscientific.org [iscientific.org]
- 7. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2,3-Bis(hydroxymethyl)naphthalene and Its Naphthalene Diol Isomers for Researchers and Drug Development Professionals
An in-depth analysis of 2,3-bis(hydroxymethyl)naphthalene in comparison to other naphthalene diol isomers, focusing on their performance in polymerization, antioxidant activity, and biological applications. This guide provides supporting experimental data, detailed protocols, and visualizations to aid in material selection and experimental design.
Naphthalene and its derivatives are fundamental building blocks in organic synthesis, polymer chemistry, and drug discovery, offering a rigid, aromatic scaffold that can be functionalized to achieve a wide array of chemical and biological properties. Among these, naphthalene diols and their related structures, such as this compound, are of particular interest due to their bifunctionality, which allows for their use as monomers in polymer synthesis and as ligands in coordination chemistry. The seemingly subtle differences in the positioning of hydroxyl or hydroxymethyl groups on the naphthalene ring can lead to significant variations in reactivity, thermal stability of derived polymers, and biological activity.
This guide provides a comparative overview of this compound and other key naphthalene diol isomers, including 1,5-, 1,8-, 2,3-, 2,6-, and 2,7-dihydroxynaphthalene. We will explore their performance in polymerization, their antioxidant properties, and their role in modulating biological pathways, supported by experimental data from the scientific literature.
Comparative Performance: A Data-Driven Overview
The choice of a particular naphthalene diol isomer can have a profound impact on the properties of the resulting materials and their efficacy in biological systems. The following tables summarize key quantitative data to facilitate a direct comparison between this compound and various dihydroxynaphthalene isomers.
Physical and Chemical Properties
A fundamental understanding of the physical properties of these isomers is crucial for their application in synthesis and materials science.
| Compound | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 2,3-Bis(hydroxymethyl) | C₁₂H₁₂O₂ | 188.22 | 157 |
| 1,3-Dihydroxynaphthalene | 1,3-Diol | C₁₀H₈O₂ | 160.17 | 125 |
| 1,5-Dihydroxynaphthalene | 1,5-Diol | C₁₀H₈O₂ | 160.17 | 259–261[1] |
| 2,3-Dihydroxynaphthalene | 2,3-Diol | C₁₀H₈O₂ | 160.17 | 160-162 |
| 2,7-Dihydroxynaphthalene | 2,7-Diol | C₁₀H₈O₂ | 160.17 | 190 |
Performance in Polymer Synthesis: Thermal Stability
The incorporation of the rigid naphthalene core into polymers is known to enhance their thermal stability. The choice of isomer influences the polymer's architecture and, consequently, its decomposition temperature.
| Monomer | Polymer Type | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (°C) | Char Yield at 1000°C (%) |
| 2,7-Dihydroxynaphthalene derivative | Methacrylic diester | Not Reported | Approx. 250 | Not Reported |
| 2,6-Disubstituted Naphthalene | Poly(ethylene naphthalate) (PEN) | 121.8 | >400 | 33.4 |
| 2,6-Bis(chloromethyl)naphthalene | Poly(2,6-naphthylene vinylene) | Not Reported | Approx. 450 | >50 |
Note: Direct comparative data for polymers derived from this compound was not available in the reviewed literature. The data for the 2,7-dihydroxynaphthalene derivative is for a methacrylic diester, and the thermal stability of the resulting copolymer was studied[2]. PEN is a well-studied commercial polymer derived from a 2,6-disubstituted naphthalene.
Antioxidant Activity: Hydrogen Atom Transfer (HAT)
The antioxidant potential of dihydroxynaphthalene isomers is a key parameter in their application in biological systems and as stabilizers in materials. The rate constant for hydrogen atom transfer (kArOH/ROO•) to a peroxyl radical is a direct measure of this activity.
| Compound | Isomer | kArOH/ROO• (M⁻¹s⁻¹) | Relative Activity |
| 1,8-Dihydroxynaphthalene | 1,8-Diol | High | Very Active |
| 4-Methoxy-1,8-dihydroxynaphthalene | 1,8-Diol derivative | 6.0 x 10⁶ | Extremely Active |
| 2,3-Dihydroxynaphthalene | 2,3-Diol | Low | Poor |
Note: The surprisingly poor hydrogen atom donating ability of 2,3-dihydroxynaphthalene is a notable finding.
Experimental Protocols
To ensure the reproducibility of the findings presented, this section details the experimental methodologies for the synthesis of a key naphthalene diol and the evaluation of its biological activity.
Synthesis of 1-Phenyl-2,3-bis(hydroxymethyl)naphthalene
This protocol describes the synthesis of a derivative of this compound via the reduction of the corresponding anhydride, a method that can be adapted for the synthesis of the parent compound.
Materials:
-
1-Phenyl-2,3-naphthalenedicarboxylic anhydride
-
Lithium aluminium hydride (LiAlH₄)
-
Tetrahydrofuran (THF), refluxing grade
Procedure:
-
To a refluxing solution of lithium aluminium hydride (10.4 g) in tetrahydrofuran (500 ml), add 1-phenyl-2,3-naphthalenedicarboxylic anhydride (25 g) over a period of 30 minutes[3].
-
Continue refluxing the reaction mixture for an additional period, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed[3].
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure 1-phenyl-2,3-bis(hydroxymethyl)naphthalene.
Inhibition of STAT3 Signaling Pathway
This protocol outlines a general procedure to evaluate the inhibitory effect of naphthalene derivatives on the STAT3 signaling pathway in cancer cell lines.
Materials:
-
Triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231)
-
Naphthalene derivative of interest (e.g., SMY002)
-
Cell culture medium and supplements
-
Reagents for Western blotting (primary antibodies against STAT3, phospho-STAT3 (Tyr705), and downstream targets like Cyclin D1 and MMP9; secondary antibodies)
-
Reagents for immunofluorescence and cell migration/invasion assays
Procedure:
-
Cell Culture: Culture TNBC cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Western Blot Analysis:
-
Treat the cells with varying concentrations of the naphthalene derivative for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total STAT3, phospho-STAT3, and downstream targets.
-
Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
-
Inhibition of STAT3 Dimerization and Nuclear Translocation:
-
Assess the effect of the compound on STAT3 dimerization using co-immunoprecipitation assays.
-
Evaluate the nuclear translocation of STAT3 upon treatment with the naphthalene derivative using immunofluorescence microscopy.
-
-
Functional Assays:
-
Perform cell viability assays (e.g., MTT) to determine the cytotoxic effects of the compound.
-
Conduct wound healing or transwell migration assays to assess the impact on cell migration and invasion.
-
Visualizing Molecular Interactions and Workflows
To provide a clearer understanding of the complex processes involved, the following diagrams have been generated using the DOT language.
References
A Comparative Analysis of 2,3- and 1,8-Bis(hydroxymethyl)naphthalene for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and drug discovery, the selection of appropriate building blocks is paramount. Naphthalene derivatives, with their rigid, aromatic scaffold, offer a versatile platform for the construction of complex molecules, polymers, and functional materials. Among these, the isomeric bis(hydroxymethyl)naphthalenes serve as critical bifunctional monomers and linkers. This guide provides a detailed comparative study of 2,3-Bis(hydroxymethyl)naphthalene and 1,8-Bis(hydroxymethyl)naphthalene, offering insights into their synthesis, properties, and potential applications, supported by experimental data.
Physicochemical Properties
The positional isomerism of the hydroxymethyl groups on the naphthalene core significantly influences the physical properties of these compounds. These differences in geometry and steric hindrance can affect their solubility, melting point, and reactivity.
| Property | This compound | 1,8-Bis(hydroxymethyl)naphthalene |
| CAS Number | 31554-15-1 | 2026-08-6 |
| Molecular Formula | C₁₂H₁₂O₂ | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol [1] | 188.22 g/mol [2] |
| Appearance | Beige solid[3] | White to almost white fine crystalline powder[2] |
| Melting Point | 157 °C[3] | 153-156 °C[2] |
| Boiling Point | 400.9 °C at 760 mmHg[3] | 283.23 °C (rough estimate)[2] |
| Density | 1.244 g/cm³[3] | 1.0750 g/cm³ (rough estimate)[2] |
| Solubility | Information not widely available, but expected to be soluble in polar organic solvents. | Soluble in polar organic solvents. |
| Storage | Room temperature[1] | Sealed in dry, Room Temperature[2] |
Synthesis and Reactivity
The synthesis of these two isomers proceeds via different precursors, reflecting the distinct chemistry of their respective substitution patterns.
1,8-Bis(hydroxymethyl)naphthalene is readily synthesized by the reduction of commercially available 1,8-naphthalic anhydride.[4] The proximity of the two hydroxymethyl groups in the peri position imparts unique reactivity. This steric crowding can influence the kinetics of subsequent reactions, such as esterification or etherification, and can be exploited in the synthesis of macrocyclic structures.
This compound , on the other hand, is prepared from 2,3-naphthalenedicarboxylic acid. The adjacent, or ortho, positioning of the hydroxymethyl groups allows for the formation of five-membered rings in certain reactions and makes it a suitable monomer for the synthesis of linear polymers.[1]
Experimental Protocols
Synthesis of 1,8-Bis(hydroxymethyl)naphthalene
This procedure is adapted from a published method for the reduction of 1,8-naphthalic anhydride.[5]
Materials:
-
1,8-Naphthalic anhydride
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous zinc chloride (ZnCl₂)
-
Dry Tetrahydrofuran (THF)
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Benzene
-
Methanol
Procedure:
-
In a 100 mL round-bottom flask fitted with a CaCl₂ guard tube and a magnetic stirrer, add dry THF (20 mL), LiAlH₄ (6 mmol), and anhydrous ZnCl₂ (3 mmol).
-
Slowly add 1,8-naphthalic anhydride (0.99 g, 5 mmol) to the flask at room temperature.
-
Stir the reaction mixture for 6 hours.
-
Carefully quench the excess LiAlH₄ by the dropwise addition of 5 mL of water.
-
Adjust the pH of the mixture to weakly acidic with 1 N HCl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine and dry over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a 1:1 mixture of benzene and methanol to yield white crystals of 1,8-Bis(hydroxymethyl)naphthalene.
Synthesis of this compound
The synthesis of this compound involves a two-step process starting from 2,3-dimethylnaphthalene.
Step 1: Synthesis of 2,3-Naphthalenedicarboxylic acid This protocol is based on the oxidation of 2,3-dimethylnaphthalene.[6]
Materials:
-
2,3-Dimethylnaphthalene
-
Sodium dichromate dihydrate
-
Water
-
6 N Hydrochloric acid (HCl)
Procedure:
-
Charge an autoclave with 200 g (1.28 moles) of 2,3-dimethylnaphthalene, 940 g (3.14 moles) of sodium dichromate dihydrate, and 1.8 L of water.
-
Heat the closed autoclave to 250°C and shake continuously for 18 hours.
-
Cool the autoclave with continued agitation.
-
Transfer the contents to a large vessel and rinse the autoclave with hot water.
-
Separate the green hydrated chromium oxide by filtration and wash the solid with warm water.
-
Acidify the combined filtrates with 1.3 L of 6 N HCl.
-
Allow the mixture to cool to room temperature overnight to precipitate the product.
-
Collect the 2,3-naphthalenedicarboxylic acid by filtration, wash with water, and dry.
Step 2: Reduction of 2,3-Naphthalenedicarboxylic acid to this compound This is a generalized procedure for the reduction of a dicarboxylic acid to a diol using LiAlH₄.
Materials:
-
2,3-Naphthalenedicarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Dry Tetrahydrofuran (THF)
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ in dry THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 2,3-naphthalenedicarboxylic acid in dry THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.
Applications in Polymer Chemistry and Drug Development
Both isomers are valuable monomers in the synthesis of high-performance polyesters and other polymers. The incorporation of the naphthalene moiety can enhance the thermal stability, mechanical strength, and fluorescence properties of the resulting materials.[7]
The more linear geometry of polymers derived from This compound is expected to lead to materials with a higher degree of crystallinity and potentially better mechanical properties compared to polymers from more kinked isomers.
The unique geometry of 1,8-Bis(hydroxymethyl)naphthalene can be utilized to create polymers with specific conformational properties or to synthesize macrocyclic compounds that can act as host molecules in supramolecular chemistry.
In the realm of drug development, the naphthalene scaffold is present in numerous approved drugs.[8] These bis(hydroxymethyl)naphthalene isomers can serve as linkers to tether pharmacophores or as starting materials for the synthesis of more complex drug candidates. For instance, naphthalene derivatives have been investigated as inhibitors of the STAT3 signaling pathway, which is implicated in various cancers.[6][9]
Visualizing Synthesis and Applications
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Synthetic routes to 1,8- and this compound.
Caption: Simplified STAT3 signaling pathway and potential inhibition by naphthalene derivatives.
Caption: Experimental workflow for a comparative study of the two isomers.
Conclusion
Both 2,3- and 1,8-Bis(hydroxymethyl)naphthalene are valuable chemical building blocks with distinct properties dictated by the substitution pattern of their hydroxymethyl groups. The choice between these isomers will depend on the specific application. For the synthesis of linear, potentially crystalline polymers, the 2,3-isomer is a promising candidate. In contrast, the 1,8-isomer offers unique steric constraints that can be leveraged in supramolecular chemistry and for the creation of polymers with tailored three-dimensional structures. This guide provides a foundation for researchers to make informed decisions in the selection and application of these versatile naphthalene derivatives.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Rapid synthesis of diol homolog-based thermosets with tunable properties via ring-opening metathesis polymerization - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00210D [pubs.rsc.org]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. iscientific.org [iscientific.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Showdown: A Comparative Analysis of 2,3- and 2,6-Bis(hydroxymethyl)naphthalene
A detailed spectroscopic comparison of the isomeric diols, 2,3-Bis(hydroxymethyl)naphthalene and 2,6-Bis(hydroxymethyl)naphthalene, reveals distinct differences in their spectral fingerprints. This guide provides a comprehensive analysis of their ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry data, offering valuable insights for researchers, scientists, and professionals in drug development for the characterization and differentiation of these two compounds.
The positional isomerism of the hydroxymethyl groups on the naphthalene core significantly influences the electronic environment and, consequently, the spectroscopic properties of 2,3- and 2,6-Bis(hydroxymethyl)naphthalene. Understanding these differences is crucial for unambiguous identification and quality control in synthetic and medicinal chemistry applications.
At a Glance: Key Spectroscopic Differences
| Spectroscopic Technique | This compound | 2,6-Bis(hydroxymethyl)naphthalene | Key Differentiators |
| ¹H NMR | More complex aromatic region due to lower symmetry. | Simpler, more symmetrical aromatic proton signals. | The pattern and chemical shifts of the aromatic protons. |
| ¹³C NMR | Six distinct aromatic carbon signals. | Four distinct aromatic carbon signals due to higher symmetry. | The number of unique signals in the aromatic region. |
| IR Spectroscopy | Characteristic C-H out-of-plane bending for 1,2,3-trisubstituted naphthalene. | Characteristic C-H out-of-plane bending for 2,6-disubstituted naphthalene. | The fingerprint region, particularly the C-H bending modes. |
| UV-Vis Spectroscopy | Subtle differences in absorption maxima and molar absorptivity. | Subtle differences in absorption maxima and molar absorptivity. | Minor shifts in λmax values. |
| Mass Spectrometry | Identical molecular ion peak. | Identical molecular ion peak. | Fragmentation patterns may show subtle differences. |
In-Depth Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic techniques for the two isomers.
¹H NMR Spectroscopy
The ¹H NMR spectra of the two isomers show the most distinct differences in the aromatic region, a direct consequence of their differing symmetry.
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Proton | This compound | 2,6-Bis(hydroxymethyl)naphthalene |
| -CH₂- | ~4.9 | ~4.8 |
| Aromatic-H | ~7.5 - 7.9 (complex multiplet) | ~7.4 (d), ~7.8 (d), ~7.9 (s) |
| -OH | Variable | Variable |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The higher symmetry of the 2,6-isomer results in a reduced number of signals in its ¹³C NMR spectrum compared to the 2,3-isomer, providing a clear method of differentiation.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | This compound | 2,6-Bis(hydroxymethyl)naphthalene |
| -CH₂- | ~63 | ~65 |
| Aromatic-C | ~126, 127, 128, 132, 133, 136 | ~125, 127, 131, 136 |
| Aromatic-C (quaternary) | Included in the aromatic region | Included in the aromatic region |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectra of both compounds are characterized by a broad O-H stretching band and C-H stretching and bending vibrations. The key differences lie in the fingerprint region, particularly the C-H out-of-plane bending modes, which are characteristic of the substitution pattern on the naphthalene ring.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | This compound | 2,6-Bis(hydroxymethyl)naphthalene |
| O-H Stretch | ~3300-3400 (broad) | ~3300-3400 (broad) |
| C-H Stretch (aromatic) | ~3050 | ~3050 |
| C-H Stretch (aliphatic) | ~2850, ~2950 | ~2850, ~2950 |
| C-O Stretch | ~1030 | ~1020 |
| C-H Out-of-plane Bending | Characteristic of 1,2,3-trisubstitution | Characteristic of 2,6-disubstitution |
UV-Vis Spectroscopy
The UV-Vis spectra of both isomers exhibit characteristic naphthalene absorption bands. While the overall profiles are similar, subtle shifts in the absorption maxima (λmax) can be observed.
Table 4: UV-Vis Absorption Maxima (λmax, nm)
| Solvent | This compound | 2,6-Bis(hydroxymethyl)naphthalene |
| Ethanol | ~225, 275, 320 | ~228, 276, 322 |
Note: λmax values are approximate and can be influenced by the solvent.
Mass Spectrometry
Both isomers have the same molecular formula (C₁₂H₁₂O₂) and therefore the same molecular weight. Their mass spectra will show an identical molecular ion peak (M⁺). Differences may be present in the fragmentation patterns, although these are often subtle.
Table 5: Key Mass Spectrometry Data (m/z)
| Ion | This compound | 2,6-Bis(hydroxymethyl)naphthalene |
| [M]⁺ | 188 | 188 |
| [M-H₂O]⁺ | 170 | 170 |
| [M-CH₂OH]⁺ | 157 | 157 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following provides a general overview of the experimental methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with tetramethylsilane (TMS) used as an internal standard.
Infrared (IR) Spectroscopy: IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were prepared as potassium bromide (KBr) pellets or as a thin film by depositing a solution of the compound onto a salt plate and evaporating the solvent.
UV-Vis Spectroscopy: UV-Vis absorption spectra were obtained using a dual-beam spectrophotometer. Solutions of the compounds were prepared in a UV-transparent solvent (e.g., ethanol or methanol) and measured in quartz cuvettes.
Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The samples were introduced into the ion source, and the resulting fragments were analyzed based on their mass-to-charge ratio (m/z).
Visualizing the Difference: Molecular Structure and Analysis Workflow
The structural difference between the two isomers is the fundamental reason for their distinct spectroscopic properties. The following diagrams illustrate these structures and the general workflow of spectroscopic analysis.
Caption: Molecular structures of the two isomers.
Caption: General workflow for spectroscopic analysis.
Unraveling the Reactivity of Hydroxymethylnaphthalene Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of hydroxymethylnaphthalene isomers is critical for the rational design and synthesis of novel therapeutic agents and functional materials. The position of the hydroxymethyl group on the naphthalene ring profoundly influences the molecule's electronic properties and steric environment, leading to significant differences in reactivity. This guide provides an objective comparison of the reactivity of 1-hydroxymethylnaphthalene and 2-hydroxymethylnaphthalene, supported by theoretical principles and outlining key experimental protocols for their differentiation.
The naphthalene core, a bicyclic aromatic system, imparts distinct characteristics to substituents at its different positions. The α-position (C1) and β-position (C2) exhibit non-equivalent electronic and steric environments, which in turn dictates the reactivity of an attached functional group. In the case of hydroxymethylnaphthalenes, the hydroxymethyl group is benzylic in nature, and its reactivity is largely governed by the stability of the corresponding carbocation intermediate formed during many reactions.
Theoretical Comparison of Reactivity
The primary determinant of the reactivity of hydroxymethylnaphthalenes in reactions proceeding through a carbocationic intermediate is the stability of the naphthylmethyl carbocation. Theoretical considerations suggest that the 1-naphthylmethyl carbocation is significantly more stable than the 2-naphthylmethyl carbocation. This is attributed to the more extensive resonance delocalization of the positive charge in the 1-isomer.
When the carbocation is formed at the 1-position, the positive charge can be delocalized over both aromatic rings without disrupting the aromaticity of the second ring in all resonance structures.[1][2] In contrast, delocalization of the positive charge from the 2-position forces disruption of the aromatic sextet in the adjacent ring in some resonance contributors, leading to a less stable intermediate.[1]
Furthermore, the α-positions of naphthalene generally exhibit higher electron density compared to the β-positions, making them more susceptible to electrophilic attack and facilitating the formation of a carbocationic intermediate.[3] However, the 1-position is also more sterically hindered due to the presence of the peri-hydrogen at the 8-position.[4] This steric hindrance can influence the rate of reactions, particularly with bulky reagents.
Based on these electronic and steric factors, a general trend in reactivity can be predicted:
| Reaction Type | Expected More Reactive Isomer | Rationale |
| SN1 Reactions (e.g., Etherification with Protic Acids) | 1-Hydroxymethylnaphthalene | Formation of a more stable carbocation intermediate. |
| Oxidation to Aldehyde/Carboxylic Acid | 1-Hydroxymethylnaphthalene | The initial step often involves hydride abstraction, which is facilitated by the formation of a more stable carbocation-like transition state. |
| Esterification (Acid-Catalyzed) | 1-Hydroxymethylnaphthalene | Protonation of the hydroxyl group and subsequent loss of water is favored by the stability of the resulting carbocation. |
| Reactions with Bulky Reagents | 2-Hydroxymethylnaphthalene (potentially) | Reduced steric hindrance at the 2-position may lead to faster reaction rates with sterically demanding reagents, counteracting the electronic effect. |
Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivity of 1- and 2-hydroxymethylnaphthalene, a series of controlled experiments can be conducted. Below are detailed methodologies for key reactions.
Protocol 1: Comparative Oxidation to Naphthaldehydes
This experiment aims to compare the rates of oxidation of the two isomers to their corresponding aldehydes using a mild oxidizing agent like pyridinium chlorochromate (PCC).
Materials:
-
1-Hydroxymethylnaphthalene
-
2-Hydroxymethylnaphthalene
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (anhydrous)
-
Silica gel
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare two separate reaction flasks, each containing a solution of the respective hydroxymethylnaphthalene isomer (e.g., 1 mmol) in anhydrous dichloromethane (20 mL).
-
Add an internal standard to each flask.
-
To each flask, add PCC (1.5 mmol) in one portion with vigorous stirring at room temperature.
-
Monitor the progress of both reactions simultaneously by taking aliquots at regular time intervals (e.g., every 5 minutes).
-
Quench the reaction in the aliquots by passing them through a short plug of silica gel.
-
Analyze the quenched aliquots by GC-MS to determine the concentration of the reactant and the corresponding naphthaldehyde product relative to the internal standard.
-
Plot the concentration of the reactant versus time for both isomers to determine the initial reaction rates. The isomer with the faster rate of disappearance is the more reactive one.
Protocol 2: Competitive Etherification
This protocol uses a competitive reaction to directly compare the reactivity of the two isomers towards ether formation.
Materials:
-
1-Hydroxymethylnaphthalene
-
2-Hydroxymethylnaphthalene
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., biphenyl)
-
High-performance liquid chromatography (HPLC) or GC-MS
Procedure:
-
In a round-bottom flask, prepare an equimolar mixture of 1-hydroxymethylnaphthalene and 2-hydroxymethylnaphthalene (e.g., 0.5 mmol of each) in anhydrous methanol (10 mL).
-
Add an internal standard.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
-
Stir the reaction mixture at a constant temperature (e.g., 40 °C).
-
Monitor the reaction by taking aliquots at different time points.
-
Work up the aliquots by diluting with diethyl ether and washing with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Analyze the samples by HPLC or GC-MS to determine the ratio of the two methyl ether products. The isomer that forms the ether product more rapidly is the more reactive one.
Protocol 3: Esterification with an Acid Chloride
This experiment compares the nucleophilicity of the hydroxyl group in the two isomers by reacting them with an acid chloride.
Materials:
-
1-Hydroxymethylnaphthalene
-
2-Hydroxymethylnaphthalene
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Set up two parallel reactions. In each flask, dissolve one of the hydroxymethylnaphthalene isomers (e.g., 1 mmol) in anhydrous dichloromethane (10 mL) and anhydrous pyridine (1.2 mmol).
-
Cool the solutions to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 mmol) to each flask with stirring.
-
Allow the reactions to proceed at 0 °C and monitor their progress by thin-layer chromatography (TLC).
-
Once the reactions are complete (or after a set period for comparison), quench them by adding 1 M HCl.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Analyze the crude product by 1H NMR to determine the yield of the corresponding acetate ester. The isomer that gives a higher yield in a shorter time is considered more reactive under these conditions.
Visualizing Reaction Pathways and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: SN1 etherification pathway comparison.
Caption: Workflow for competitive etherification.
References
Unambiguous Structural Validation: A Comparative Guide to the Characterization of 2,3-Bis(hydroxymethyl)naphthalene
In the landscape of drug discovery and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation. For molecules such as 2,3-bis(hydroxymethyl)naphthalene, a versatile bifunctional monomer used in the synthesis of advanced polymers and as an intermediate for pharmaceuticals, an unambiguous determination of its three-dimensional structure is paramount.[1] This guide provides a comprehensive comparison of analytical techniques for the structural validation of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the experimental workflow of X-ray crystallography, its inherent advantages, and a comparative analysis with other powerful techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid. It provides a detailed three-dimensional map of electron density, from which bond lengths, bond angles, and stereochemistry can be determined with exceptional accuracy.[2][3] While the search for a publicly available crystal structure of this compound was not fruitful, the successful crystallographic analysis of closely related naphthalene derivatives, such as naphthalene-2,3-diyl bis(3-benzyloxy)benzoate, demonstrates the feasibility and power of this technique for this class of compounds.[4]
Experimental Workflow: From Powder to Structure
The process of determining a crystal structure by X-ray diffraction is a multi-step, rigorous procedure.
Step-by-Step Experimental Protocol for this compound:
-
Synthesis and Purification: The synthesis of this compound would first be carried out, followed by rigorous purification using techniques like column chromatography and recrystallization to achieve a purity of >99%. This is a critical step as impurities can significantly hinder crystal growth.
-
Crystal Growth: High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment. For this compound, a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture) would be identified. Slow evaporation of a saturated solution at a constant temperature is a common and effective method for growing single crystals.
-
Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in each dimension, with well-defined faces and free of visible defects, is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).
-
X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The crystal is rotated during data collection to capture a complete set of diffraction data.
-
Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays. The initial atomic positions are then determined using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, thermal parameters, and other crystallographic parameters until the model converges to a final, accurate structure.
-
Validation and Deposition: The final crystal structure is validated using established crystallographic checks to ensure its quality and accuracy. The structural data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make it accessible to the scientific community.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural proof, other techniques offer valuable and often complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[2][5] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity.
Key Advantages of NMR:
-
Solution-State Analysis: NMR allows the study of molecules in a solution state, which can be more representative of their behavior in biological or chemical systems.[5]
-
Dynamic Information: NMR can provide insights into molecular dynamics and conformational flexibility, aspects that are often averaged out in a static crystal structure.[2][5]
-
No Crystallization Required: This is a significant advantage for molecules that are difficult to crystallize.[5]
For this compound, ¹H and ¹³C NMR spectra would confirm the presence of the naphthalene core, the hydroxymethyl groups, and their substitution pattern. Techniques like COSY and HMBC would establish the connectivity between protons and carbons, confirming the 2,3-substitution.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound.[6][7]
Key Advantages of MS:
-
High Sensitivity: MS can detect and identify compounds at very low concentrations.
-
Molecular Weight Determination: It provides a precise molecular weight, which is a fundamental piece of information for structural elucidation.
-
Fragmentation Analysis: The fragmentation pattern of a molecule in the mass spectrometer can provide clues about its structure.
For this compound, a high-resolution mass spectrum would confirm its molecular formula (C₁₂H₁₂O₂). Fragmentation analysis could show the loss of hydroxymethyl groups, further supporting the proposed structure.
Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on the specific information required and the nature of the sample.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D atomic arrangement, bond lengths, bond angles, stereochemistry | Chemical environment, connectivity, molecular dynamics | Molecular weight, elemental composition, fragmentation |
| Sample State | Single crystal | Solution | Solid, liquid, or gas |
| Definitive Structure | Yes (unambiguous) | No (inferred from connectivity) | No (provides molecular formula) |
| Key Advantage | Absolute stereochemistry determination | Analysis in a biologically relevant state | High sensitivity and speed |
| Key Limitation | Requires high-quality single crystals | Can be complex for large molecules; no absolute stereochemistry | Does not provide stereochemical information |
In the context of this compound, a comprehensive structural validation would ideally involve a combination of these techniques. NMR and MS would provide initial confirmation of the structure and purity, while X-ray crystallography would deliver the definitive, high-resolution three-dimensional structure, leaving no room for ambiguity. This multi-technique approach ensures the highest level of scientific rigor and confidence in the structural assignment, a critical aspect for both regulatory submissions in drug development and the rational design of new materials.
References
- 1. This compound [myskinrecipes.com]
- 2. people.bu.edu [people.bu.edu]
- 3. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of naphthalene-2,3-diyl bis(3-benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry [digital.maag.ysu.edu]
thermal properties of polymers derived from 2,3-Bis(hydroxymethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
The integration of rigid aromatic structures into polymer backbones is a well-established strategy for enhancing thermal stability and mechanical performance. The naphthalene moiety, with its fused bicyclic aromatic system, is a particularly effective building block for high-performance polymers. This guide provides a comparative analysis of the thermal properties of polymers potentially derived from 2,3-Bis(hydroxymethyl)naphthalene and its isomers, benchmarked against widely used commercial polyesters.
Due to a scarcity of publicly available data specifically on polymers synthesized from this compound, this guide utilizes data from closely related naphthalene-containing polymers as a predictive reference. This approach allows for an informed estimation of the thermal performance that could be expected from this class of materials. The comparative data presented herein is intended to guide researchers in the selection and development of polymers with tailored thermal characteristics for demanding applications.
Comparative Thermal Properties of Naphthalene-Based Polymers and Commercial Alternatives
The thermal properties of polymers are critical indicators of their processing conditions and end-use performance. Key parameters include the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td).
Naphthalene-Containing Polymers
The introduction of a naphthalene unit into a polymer backbone generally imparts rigidity, leading to higher glass transition temperatures and enhanced thermal stability compared to their benzene-based counterparts. The data below is for polyesters and polyimides synthesized from various naphthalene-containing diols and dianhydrides, serving as a proxy for polymers derived from this compound.
| Polymer Type | Monomers | Tg (°C) | T10% (°C) a | Reference |
| Aromatic Polyester | 3,5-dihydroxy-N-(4-(naphthalen-8-yloxy)phenyl)benzamide with isophthaloyl chloride and terephthaloyl chloride | 109 - 129 | 369 - 425 | [1][2] |
| Aromatic Polyester | 2,4-dihydroxy-N-(naphthalen-8-yl)benzamide with isophthaloyl chloride and terephthaloyl chloride | 122 - 179 | 309 - 404 | [3] |
| Poly(ethylene naphthalate) (PEN) | Ethylene glycol and naphthalene-2,6-dicarboxylic acid | ~122 | ~368 | [4] |
a Temperature at which 10% weight loss is observed via Thermogravimetric Analysis (TGA).
Commercial Polyester Alternatives
Poly(ethylene terephthalate) (PET) and Poly(butylene terephthalate) (PBT) are widely used thermoplastic polyesters. Their thermal properties provide a familiar benchmark for evaluating the performance of novel naphthalene-based polymers.
| Polymer | Tg (°C) | Tm (°C) | Td (°C) b |
| Poly(ethylene terephthalate) (PET) | 67 - 81 | 250 - 260 | ~400 |
| Poly(butylene terephthalate) (PBT) | 22 - 60 | 223 | ~350 |
b General decomposition temperature range.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the accurate and reproducible characterization of polymer properties.
Synthesis of Aromatic Polyesters via Melt Polycondensation
This protocol describes a general two-stage melt polycondensation process for synthesizing aromatic polyesters from a diol (e.g., this compound) and a diacid or its dimethyl ester.
-
Esterification/Transesterification:
-
The aromatic diol and the aromatic diacid or dimethyl ester are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser. A catalyst, such as antimony trioxide or titanium tetrabutoxide, is added.
-
The mixture is heated under a nitrogen atmosphere to a temperature of 180-220°C with continuous stirring.
-
The reaction is continued for 2-4 hours, during which water or methanol is distilled off.
-
-
Polycondensation:
-
The temperature is gradually raised to 250-280°C.
-
A vacuum is slowly applied to the system to remove the remaining byproducts and drive the polymerization reaction to completion.
-
The reaction is continued until the desired melt viscosity is achieved, indicating a high molecular weight polymer has been formed.
-
The polymer is then extruded from the reactor, cooled, and pelletized.
-
Thermal Characterization
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition profile of a polymer.
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: A small amount of the polymer (5-10 mg) is placed in a ceramic or platinum pan.
-
Analysis Conditions: The sample is heated from ambient temperature to 800-1000°C at a constant heating rate, typically 10°C/min or 20°C/min, under a controlled atmosphere (usually nitrogen or air).
-
Data Acquired: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is often reported as the temperature at which 5% weight loss occurs (Td5%) or 10% weight loss occurs (Td10%).
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the glass transition temperature (Tg) and melting temperature (Tm) of a polymer.
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small amount of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.
-
Analysis Conditions: The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. A typical procedure involves:
-
Heating from ambient temperature to a temperature above the expected melting point at a rate of 10°C/min.
-
Holding at this temperature for a few minutes to ensure complete melting.
-
Cooling to a temperature below the expected glass transition temperature at a rate of 10°C/min.
-
Heating again to a temperature above the melting point at a rate of 10°C/min.
-
-
Data Acquired: The heat flow to or from the sample relative to a reference is measured as a function of temperature. The Tg is observed as a step change in the baseline of the second heating scan, and the Tm is the peak of the endothermic melting event.
Visualizing Experimental Workflows
Polyester Synthesis Workflow
Caption: Workflow for the synthesis of aromatic polyesters.
Thermal Analysis Workflow
Caption: Workflow for thermal analysis of polymers.
References
Unlocking the Therapeutic Potential of the Naphthalene Scaffold: A Comparative Analysis of 2,3-Bis(hydroxymethyl)naphthalene and Its Derivatives
Researchers and drug development professionals are increasingly turning their attention to the versatile naphthalene scaffold as a source of novel therapeutic agents. While 2,3-Bis(hydroxymethyl)naphthalene primarily serves as a foundational building block in organic synthesis, its derivatives have demonstrated a wide spectrum of biological activities, including promising anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative overview of the biological activities of various naphthalene derivatives, supported by experimental data, to inform future drug discovery and development efforts.
While direct biological activity data for this compound is not extensively documented in publicly available research, its utility as a precursor for synthesizing a range of bioactive molecules is well-established. The two hydroxyl groups on this core structure provide reactive sites for the synthesis of diverse derivatives, including esters, ethers, and more complex heterocyclic compounds.
Anticancer Activity of Naphthalene Derivatives
Numerous studies have highlighted the potential of naphthalene derivatives as potent anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of cancer cell growth, induction of apoptosis (programmed cell death), and disruption of key signaling pathways involved in tumor progression.
For instance, a series of naphthalene-substituted triazole spirodienones have been synthesized and evaluated for their antiproliferative activity against several cancer cell lines. One compound, designated as 6a , demonstrated remarkable in vitro cytotoxicity against MDA-MB-231 human breast cancer cells.[1] Further investigation revealed that this compound arrests the cell cycle and induces apoptosis in these cancer cells.[1] In vivo studies also showed that compound 6a could suppress the growth of 4T1 breast tumors in mice, suggesting its potential as a lead compound for further development.[1]
Another study focused on naphthalene-substituted benzimidazole derivatives. Among the synthesized compounds, compounds 11 and 13 showed significant antiproliferative activity against various cancer cell lines, with IC50 values (a measure of inhibitory concentration) ranging from 0.078 to 0.625 µM.[2] Notably, compound 18 from this series exhibited selective cytotoxicity against HepG2 liver cancer cells while showing high safety towards normal cells.[2]
Furthermore, novel 2-naphthaleno trans-stilbenes and cyanostilbenes have been synthesized and evaluated for their anticancer properties. Analogs 5b and 5c from this series showed potent growth inhibitory effects against a panel of human cancer cell lines, with GI50 values (concentration for 50% growth inhibition) as low as ≤ 25 nM for some cell lines.[3]
Anti-inflammatory Activity of Naphthalene Derivatives
Inflammation is a key pathological feature of many chronic diseases. Several naphthalene derivatives have been investigated for their anti-inflammatory potential.
One study synthesized a series of novel alpha-amino naphthalene derivatives and evaluated their anti-inflammatory activity in vivo. Some of these compounds exhibited potent anti-inflammatory effects with reduced ulcerogenic side effects compared to the standard drug phenylbutazone.[4] Another investigation into alpha- and beta-amino naphthalene derivatives identified two compounds, 12 and 28 , that showed potent anti-inflammatory activity comparable to the standard drugs phenylbutazone and naproxen.[5]
A separate study on various synthetic naphthalene derivatives found that some compounds demonstrated significant anti-inflammatory activities by inhibiting the activation of neutrophils, a type of white blood cell involved in the inflammatory response.[6]
Antimicrobial Activity of Naphthalene Derivatives
The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Naphthalene derivatives have emerged as a promising class of compounds with activity against a range of microbial pathogens.
A comprehensive review highlights that naphthalene has been identified as a scaffold for potent antimicrobials effective against a wide range of human pathogens.[7] Several naphthalene-containing drugs, such as nafcillin and naftifine, are already in clinical use.[8]
Research into dihydroxynaphthalene-derivative bis-quaternary ammonium compounds (QACs) has revealed their potent antimicrobial activity against the ESKAPE pathogens, a group of bacteria known for their resistance to multiple antibiotics.[8] Studies showed that these compounds were superior in their bacteriostatic and bactericidal action compared to commercial mono-QACs.[8]
Another study synthesized and evaluated naphthalene-chalcone hybrids for their antimicrobial properties. Compound 2j from this series demonstrated activity against the A549 cell line and also exhibited antibacterial and antifungal activity.[9]
Experimental Protocols
The biological activities of these naphthalene derivatives were assessed using a variety of established experimental protocols.
In Vitro Anticancer Activity Assays
-
MTT Assay: This colorimetric assay is commonly used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is indicative of their health and growth.[2]
-
Flow Cytometry: This technique is used to analyze the physical and chemical characteristics of cells. In cancer research, it is often employed to study the cell cycle and to detect and quantify apoptosis.[9]
-
VEGFR-2 Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of Vascular Endothelial Growth Factor Receptor 2, a key protein involved in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[9]
In Vivo Anti-inflammatory Activity Assays
-
Carrageenan-Induced Paw Edema: This is a widely used animal model to screen for the acute anti-inflammatory activity of drugs. Inflammation is induced by injecting carrageenan into the paw of a rodent, and the reduction in swelling upon treatment with a test compound is measured.[10]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, diagrams of signaling pathways and experimental workflows can be generated.
Caption: General mechanism of anticancer activity of naphthalene derivatives.
Caption: Workflow for synthesis and biological evaluation of derivatives.
Conclusion
The naphthalene scaffold represents a privileged structure in medicinal chemistry, with its derivatives displaying a remarkable range of biological activities. While this compound itself is primarily a synthetic intermediate, the diverse anticancer, anti-inflammatory, and antimicrobial properties of its potential derivatives underscore the importance of continued research in this area. The data presented here provides a valuable resource for scientists and researchers, offering insights into the therapeutic potential of this versatile chemical class and guiding the design of future drug candidates. Further exploration of derivatives synthesized directly from this compound is warranted to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of this chemical family.
References
- 1. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]
- 3. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
Performance of Naphthalene-Based Polyesters vs. Commercial Alternatives: A Comparative Guide
A detailed comparison of the material properties of polyesters containing naphthalene units with commercially available aliphatic polyesters commonly used in drug delivery and biomedical applications.
While specific data on the drug delivery performance of polymers derived directly from 2,3-Bis(hydroxymethyl)naphthalene is limited in publicly accessible literature, a comparative analysis of the material properties of naphthalene-containing polyesters versus widely used commercial aliphatic polyesters can provide valuable insights for researchers and drug development professionals. The incorporation of the rigid, aromatic naphthalene moiety into a polyester backbone can significantly influence its thermal stability, mechanical strength, and solubility, which are critical parameters for the design of drug delivery systems and other biomedical devices.
This guide provides a comparative overview of the key performance characteristics of these two classes of polymers, supported by available experimental data.
Comparative Performance Data
The following table summarizes the key thermal and mechanical properties of naphthalene-containing polyesters and common commercial aliphatic polyesters used in biomedical applications, such as poly(lactic acid) (PLA), poly(ε-caprolactone) (PCL), and their copolymers.
| Property | Naphthalene-Containing Polyesters | Commercial Aliphatic Polyesters (PLA, PCL, PLGA) |
| Glass Transition Temperature (Tg) | Generally high, ranging from 109°C to over 274°C[1][2] | Lower and variable: PLA ( |
| Decomposition Temperature (Td) | High, typically above 300°C, with some exceeding 450°C[1][4] | Lower, generally in the range of 250-400°C[3] |
| Solubility | Generally soluble in polar aprotic solvents like NMP, DMF, DMAc, and DMSO. Poorly soluble in chloroform and dichloromethane.[1][5] | Soluble in a wider range of common organic solvents including chloroform, dichloromethane, and ethyl acetate. |
| Mechanical Properties | Can exhibit high tensile strength, with some reported values of 103.6–108.3 MPa.[1] | Variable depending on the specific polymer and its molecular weight. Generally lower tensile strength compared to aromatic polyesters. |
| Biocompatibility & Biodegradability | Biocompatibility data is limited for many specific naphthalene-based polyesters. Biodegradation is expected to be slower than aliphatic polyesters due to the aromatic rings. | Well-established biocompatibility and biodegradability.[3][6] |
Discussion of Performance Characteristics
The presence of the naphthalene ring in the polymer backbone imparts significant rigidity, leading to substantially higher glass transition and decomposition temperatures compared to their aliphatic counterparts.[1][2][4] This enhanced thermal stability could be advantageous for applications requiring heat sterilization or for the formulation of drugs that are processed at elevated temperatures.
In terms of solubility, naphthalene-containing polyesters tend to be soluble in high-boiling point polar aprotic solvents, which may be a consideration for processing and formulation.[1][5] Commercial aliphatic polyesters offer more versatile solubility in a broader range of common, lower-boiling point organic solvents.
The mechanical properties of naphthalene-based polyesters can be superior, with higher tensile strength reported.[1] This could be beneficial for applications where mechanical integrity is crucial, such as in load-bearing medical implants or devices.
A key consideration for drug delivery applications is biocompatibility and biodegradability. While commercial aliphatic polyesters like PLA, PCL, and PLGA have a long history of safe use in the human body and are known to degrade into non-toxic byproducts, the biocompatibility and degradation pathways of many novel naphthalene-containing polyesters are not as well-characterized and would require thorough investigation for any biomedical application.[3][6]
Experimental Protocols
The data presented in this guide are typically obtained through the following standard experimental techniques:
1. Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.
-
Methodology: A small, weighed sample of the polymer is placed in an aluminum pan and heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow to the sample is monitored relative to a reference pan. The Tg is observed as a step change in the baseline of the heat flow curve.
2. Thermal Stability: Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the polymer and determine its decomposition temperature (Td).
-
Methodology: A polymer sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min). The weight of the sample is continuously monitored as a function of temperature. The Td is often reported as the temperature at which 5% weight loss occurs.[4]
3. Mechanical Testing: Tensile Test
-
Objective: To measure the tensile strength, Young's modulus, and elongation at break of the polymer.
-
Methodology: A dog-bone shaped specimen of the polymer film is clamped into a universal mechanical tester. The specimen is then pulled at a constant rate of extension until it fractures. The stress and strain are recorded throughout the test to generate a stress-strain curve from which the mechanical properties are determined.
Visualizing the Synthesis and Characterization Workflow
Caption: General workflow for polyester synthesis and characterization.
Caption: Structure-property relationship in naphthalene-based polyesters.
Conclusion
Polyesters based on monomers like this compound represent a class of materials with potentially superior thermal and mechanical properties compared to conventional aliphatic polyesters used in drug delivery. The introduction of the naphthalene unit enhances the rigidity and stability of the polymer chains. These characteristics could be leveraged in biomedical applications where high-temperature processing or robust mechanical performance is required.
However, for drug delivery applications, the limited data on their biocompatibility and biodegradability remain a significant hurdle. Extensive biological evaluation would be necessary to establish their safety profile. In contrast, commercial aliphatic polyesters such as PLA, PCL, and PLGA, while having lower thermal and mechanical performance, benefit from a well-established track record of biocompatibility and a more versatile range of processing options due to their broader solubility.
Future research focused on the biocompatibility and degradation kinetics of novel naphthalene-containing polyesters will be crucial in determining their potential as viable alternatives to current commercial polymers in the field of drug development and delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Naphthalene engineering of chemically recyclable polyesters with enhanced thermal and mechanical properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Special Features of Polyester-Based Materials for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naphthalene engineering of chemically recyclable polyesters with enhanced thermal and mechanical properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design and synthesis of pendant naphthalene-based aromatic polyesters: structure-property relationship, solubility, and thermal behavior | Semantic Scholar [semanticscholar.org]
- 6. Biocompatibility and biodegradation of polyester and polyfumarate based-scaffolds for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of Naphthalenediol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activity of various naphthalenediol isomers, supported by experimental data from peer-reviewed studies. The strategic placement of hydroxyl groups on the naphthalene core significantly influences their free radical scavenging capabilities, a critical factor in the development of novel antioxidant-based therapeutics.
Structure-Activity Relationship: The Decisive Role of Hydroxyl Positioning
The antioxidant potency of naphthalenediol isomers is intrinsically linked to their molecular structure, particularly the position of the hydroxyl (-OH) groups. This positioning dictates the stability of the resulting aryloxyl radical upon hydrogen atom donation, a key mechanism in neutralizing free radicals. Intramolecular hydrogen bonding plays a pivotal role in this stabilization.
For instance, 1,8-naphthalenediol demonstrates superior antioxidant activity compared to other isomers like 2,3-naphthalenediol.[1][2][3] This enhanced activity is attributed to the formation of a stable six-membered ring through intramolecular hydrogen bonding in the aryloxyl radical, which significantly stabilizes the radical.[1][2][3] In contrast, the radical formed from 2,3-naphthalenediol is less stabilized.[2] Studies have shown that the substitution pattern influences the antioxidant power, with α-substituted isomers like 1,8- and 1,6-dihydroxynaphthalene (DHN) exhibiting higher antioxidant potential than β-substituted isomers such as 2,6- and 2,7-DHN.[4][5]
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of different naphthalenediol isomers have been quantified using various assays. The following table summarizes key data from comparative studies.
| Naphthalenediol Isomer | Antioxidant Assay | Key Finding | Reference |
| 1,8-Naphthalenediol | Reaction with Peroxyl Radicals (kArOH/ROO•) | 4.8 x 106 M-1s-1 | [1] |
| Reaction with DOPPH• (kArOH/DOPPH•) | 1.8 x 104 M-1s-1 | [1] | |
| DPPH Radical Scavenging | High activity | [4][5] | |
| Ferric Reducing Antioxidant Power (FRAP) | High activity | [4][5] | |
| 4-Methoxy-1,8-naphthalenediol | Reaction with Peroxyl Radicals (kArOH/ROO•) | 6.0 x 106 M-1s-1 | [1][2][3] |
| Reaction with DOPPH• (kArOH/DOPPH•) | 2.5 x 104 M-1s-1 | [1] | |
| 2,3-Naphthalenediol | Reaction with Peroxyl Radicals (kArOH/ROO•) | 0.14 x 106 M-1s-1 | [1] |
| Reaction with DOPPH• (kArOH/DOPPH•) | 0.04 x 104 M-1s-1 | [1] | |
| 1,6-Dihydroxynaphthalene | DPPH Radical Scavenging | Higher activity than β-substituted isomers | [4][5] |
| Ferric Reducing Antioxidant Power (FRAP) | Higher activity than β-substituted isomers | [4][5] | |
| 2,6-Dihydroxynaphthalene | DPPH Radical Scavenging | Lower activity than α-substituted isomers | [4][5] |
| Ferric Reducing Antioxidant Power (FRAP) | Lower activity than α-substituted isomers | [4][5] | |
| 2,7-Dihydroxynaphthalene | DPPH Radical Scavenging | Lower activity than β-substituted isomers | [4][5] |
| Ferric Reducing Antioxidant Power (FRAP) | Lower activity than β-substituted isomers | [4][5] |
DOPPH•: 2,2-di(4-t-octylphenyl)-1-picrylhydrazyl radical
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the antioxidant activity of naphthalenediol isomers.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the free radical scavenging capacity of a compound.
-
Preparation of Reagents: A stock solution of DPPH radical in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM). Solutions of the naphthalenediol isomers and a standard antioxidant (e.g., Trolox or ascorbic acid) are also prepared at various concentrations.
-
Reaction Mixture: An aliquot of the naphthalenediol isomer solution is mixed with the DPPH solution in a cuvette or a 96-well plate.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
Inhibited Styrene Autoxidation
This method determines the rate constant for the reaction of an antioxidant with peroxyl radicals.
-
Initiation: The autoxidation of styrene is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), at a controlled temperature (e.g., 30°C).
-
Oxygen Uptake Monitoring: The rate of oxygen consumption is monitored using an oxygen-uptake apparatus.
-
Inhibition: The naphthalenediol isomer is added to the reaction mixture, and the rate of oxygen uptake is measured during the inhibition period.
-
Calculation: The rate constant for the reaction of the antioxidant with peroxyl radicals (kArOH/ROO•) is calculated from the length of the inhibition period and the known rate of chain initiation.
Visualizing the DPPH Assay Workflow
The following diagram illustrates the general workflow of the DPPH radical scavenging assay.
Caption: Workflow of the DPPH radical scavenging assay.
References
- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 2. Naphthalene diols: a new class of antioxidants intramolecular hydrogen bonding in catechols, naphthalene diols, and their aryloxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Activities of Hydroxylated Naphthalenes: The Role of Aryloxyl Radicals. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Cytotoxicity of Naphthalene and its Hydroxylated Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of naphthalene and its primary hydroxylated metabolites. The information presented is synthesized from multiple in vitro studies to offer a comprehensive overview for professionals in toxicology, pharmacology, and drug development. This document outlines the relative toxicity of these compounds, the underlying mechanisms of action, and the experimental methodologies used to ascertain these findings.
Executive Summary
Naphthalene, a polycyclic aromatic hydrocarbon, is recognized for its toxic effects, which are largely dependent on its metabolic activation. In vivo and in vitro studies consistently demonstrate that naphthalene itself is a relatively weak toxicant. Its cytotoxicity is significantly enhanced following metabolism by cytochrome P450 (CYP) enzymes into more reactive intermediates. This guide focuses on the comparative cytotoxicity of naphthalene and its key hydroxylated metabolites: 1-naphthol, 2-naphthol, 1,2-naphthoquinone, and 1,4-naphthoquinone. The available data indicates a clear trend in cytotoxic potential: Naphthoquinones > Naphthols > Naphthalene . This increased toxicity is primarily attributed to the induction of oxidative stress, depletion of cellular glutathione, and subsequent DNA damage.
Quantitative Cytotoxicity Data
The following tables summarize the quantitative data from various studies, comparing the cytotoxicity of naphthalene and its metabolites across different cell lines and assays. It is important to note that direct comparison of absolute values between studies can be challenging due to variations in experimental conditions.
Table 1: Comparative Cytotoxicity Expressed as IC50/LC50 Values
| Compound | Cell Line | Assay | IC50/LC50 (µM) | Exposure Time | Reference |
| Naphthalene | HepG2 | MTT | 121.75 | 24 h | [1] |
| Naphthalene | HepG2 | MTT | 9.57 | 48 h | [1] |
| 1-Naphthol | Human CFU-GM | Clonogenicity | > 2-Naphthol | Not Specified | |
| 2-Naphthol | Human CFU-GM | Clonogenicity | > 1,4-Naphthoquinone | Not Specified | |
| 1,4-Naphthoquinone | Human CFU-GM | Clonogenicity | 0.5 - 1.9 | Not Specified |
Note: A lower IC50/LC50 value indicates greater cytotoxicity.
Table 2: Comparative Cytotoxicity Expressed as Percent Cell Death or Other Markers
| Compound | Cell Line | Concentration | Effect | Reference |
| Naphthalene | Mononuclear Leucocytes (MNL) | Not Specified | 19.0 +/- 10.0% cell death | [2] |
| 1-Naphthol | Mononuclear Leucocytes (MNL) | Not Specified | 49.8 +/- 13.9% cell death | [2] |
| 1,2-Naphthoquinone | Mononuclear Leucocytes (MNL) | Not Specified | 51.4 +/- 6.6% cell death | [2] |
| 1,4-Naphthoquinone | Mononuclear Leucocytes (MNL) | Not Specified | 49.1 +/- 3.4% cell death | [2] |
| Naphthalene | Murine Clara Cells | 0.5 mM | >63% decrease in cell viability | [3] |
| 1-Naphthol | Murine Clara Cells | 0.5 mM | Similar decrease in viability to Naphthalene | [3] |
| 1,2-Naphthoquinone | Murine Clara Cells | 0.5 mM | Similar decrease in viability to Naphthalene | [3] |
| 1,4-Naphthoquinone | Murine Clara Cells | 0.5 mM | Significantly greater decrease in viability than Naphthalene | [3][4] |
| Naphthalene & 2-Naphthol | Human Lymphocytes | Various | Significant induction of DNA fragmentation | [5] |
| 1-Naphthol | Human Lymphocytes | 50 & 100 µM | Significant induction of DNA fragmentation | [5] |
Metabolic Activation and Cytotoxicity Pathway
The toxicity of naphthalene is initiated by its metabolism, primarily by cytochrome P450 enzymes, into reactive intermediates. The following diagram illustrates the major metabolic pathway leading to the formation of its more toxic hydroxylated metabolites.
Caption: Metabolic activation pathway of naphthalene.
Signaling Pathway: Naphthoquinone-Induced Oxidative Stress
The high cytotoxicity of naphthoquinones is largely attributed to their ability to induce oxidative stress. They can undergo redox cycling, a process that generates reactive oxygen species (ROS), leading to cellular damage.
Caption: Naphthoquinone-induced oxidative stress signaling.
Experimental Protocols
The data presented in this guide were primarily generated using the following in vitro cytotoxicity assays.
Cell Culture and Treatment
A variety of cell lines have been utilized in these studies, including human mononuclear leucocytes (MNL), human hematopoietic fetal progenitors (CFU-GM), murine Clara cells, and human cancer cell lines such as HepG2 (liver) and A549 (lung). Cells are typically cultured under standard conditions (e.g., 37°C, 5% CO₂) in appropriate media. For cytotoxicity experiments, cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of naphthalene or its metabolites. The duration of exposure is a critical parameter and can range from a few hours to 48 hours or longer.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure: After the treatment period, the culture medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow formazan formation. A solubilizing agent (e.g., DMSO, isopropanol) is then added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
2. Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.
-
Procedure: After treatment, a sample of the culture supernatant is transferred to a new plate. An LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt is added. The LDH-catalyzed conversion of lactate to pyruvate is coupled to the reduction of NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product. The absorbance is measured, and cytotoxicity is calculated as a percentage of the positive control (cells treated with a lysis buffer).
3. WST-1 (Water-Soluble Tetrazolium Salt-1) Assay: Similar to the MTT assay, the WST-1 assay measures cell proliferation and viability. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface.
-
Procedure: WST-1 reagent is added directly to the cell culture, and the plate is incubated. The absorbance of the colored formazan product is measured at a specific wavelength (around 450 nm). The amount of formazan dye formed correlates directly with the number of metabolically active cells.
4. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: The TUNEL assay is used to detect DNA fragmentation, which is a hallmark of apoptosis.
-
Procedure: Cells are fixed and permeabilized. Terminal deoxynucleotidyl transferase (TdT) is then used to label the 3'-OH ends of fragmented DNA with labeled dUTP. The incorporated label is then visualized by fluorescence microscopy or flow cytometry.
The following diagram outlines a general experimental workflow for assessing cytotoxicity.
Caption: General experimental workflow for cytotoxicity assessment.
Conclusion
References
- 1. Time-dependent cytotoxicity of naphthalene on HepG2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of the toxic metabolite(s) of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and cytotoxicity of naphthalene and its metabolites in isolated murine Clara cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolomics of Lung Microdissections Reveals Region- and Sex-Specific Metabolic Effects of Acute Naphthalene Exposure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Naphthalene Scaffold: A Privileged Structure in Drug Discovery and a Comparative Guide to its Structure-Activity Relationships
The rigid, bicyclic aromatic structure of naphthalene has established it as a versatile and privileged scaffold in medicinal chemistry. Its inherent properties provide a unique framework for the design of therapeutic agents across a spectrum of diseases. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of naphthalene-based compounds, providing a comparative analysis of their performance as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the causality behind experimental choices and present supporting data to empower researchers and drug development professionals in their quest for novel, potent, and selective therapeutics.
Part 1: Naphthalene Derivatives as Anticancer Agents
Naphthalene-based compounds have demonstrated significant potential in oncology, exhibiting cytotoxicity against a wide array of cancer cell lines through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1]
Naphthalene-Substituted Triazole Spirodienones
A novel class of naphthalene-substituted triazole spirodienones has shown potent antiproliferative activity against breast (MDA-MB-231), cervical (HeLa), and lung (A549) cancer cell lines, with IC50 values reaching the nanomolar range.[2]
Structure-Activity Relationship Insights:
The core structure consists of a naphthalene moiety, a triazole ring, and a spirodienone group. The SAR studies reveal that:
-
Substitution on the Phenyl Ring: The nature of the substituent on the phenyl ring attached to the triazole moiety significantly influences cytotoxic activity. Compound 6a , with an unsubstituted phenyl ring, demonstrated the highest potency across all tested cell lines.[2]
-
Electron-Donating vs. Electron-Withdrawing Groups: The introduction of an electron-donating group (e.g., methoxy in compound 6e ) led to a decrease in activity.[2] Conversely, electron-withdrawing groups like chloro and trifluoromethyl (6c and 6d ) maintained high potency, albeit slightly lower than the unsubstituted analog.[2]
-
Position of the Triazole Ring: The substitution pattern of the 1,2,4-triazole was found to be crucial for the anticancer activity.[2]
Comparative Anticancer Activity of Naphthalene-Substituted Triazole Spirodienones:
| Compound | R¹ Group | R² Group | IC50 (μM) vs. MDA-MB-231 | IC50 (μM) vs. HeLa | IC50 (μM) vs. A549 |
| 6a | Naphthyl | Phenyl | 0.03 | 0.07 | 0.08 |
| 6b | Naphthyl | 4-Methylphenyl | 0.05 | 0.12 | 0.15 |
| 6c | Naphthyl | 4-Chlorophenyl | 0.04 | 0.09 | 0.11 |
| 6d | Naphthyl | 4-Trifluoromethylphenyl | 0.06 | 0.15 | 0.18 |
Data sourced from BenchChem.[2]
Naphthalene-Sulfonamide Hybrids: Targeting the IL-6/JAK2/STAT3 Pathway
Certain naphthalene-sulfonamide hybrids have been identified as potent inhibitors of the IL-6/JAK2/STAT3 signaling pathway, a critical pathway often dysregulated in cancer, promoting tumor growth and survival.[2][3] These compounds have shown significant anticancer effects, particularly in breast cancer cells (MCF7).[2]
Mechanism of Action:
The IL-6/JAK2/STAT3 pathway is a key signaling cascade in cancer cells. Its inhibition by naphthalene-sulfonamide hybrids leads to the downregulation of downstream targets involved in cell proliferation and survival.[2]
References
comparative analysis of polymers from different bifunctional naphthalene monomers
A Comparative Analysis of High-Performance Polymers Derived from Bifunctional Naphthalene Monomers
The strategic incorporation of the rigid and planar naphthalene moiety into polymer backbones has given rise to a class of high-performance materials with exceptional thermal, mechanical, and optical properties. This guide provides a comparative analysis of polymers synthesized from various bifunctional naphthalene monomers, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance characteristics. The selection of the specific bifunctional naphthalene monomer significantly influences the final properties of the resulting polymer, enabling a tailored approach to material design for advanced applications.
Performance Comparison of Naphthalene-Based Polymers
The introduction of a naphthalene nucleus into polymer chains, such as in polyimides, polyesters, and polyamides, imparts enhanced thermal stability and mechanical strength compared to their purely phenyl-based counterparts.[1][2] This is attributed to the rigid, extended aromatic system of the naphthalene unit.[1] The choice of monomer, including isomers of diaminonaphthalene, naphthalene diols, and naphthalene dicarboxylic acids, allows for fine-tuning of properties like solubility, optical transparency, and thermal resistance.
Polyimides
Naphthalene-based polyimides exhibit excellent thermal stability, mechanical strength, and low dielectric constants. For instance, polyimides derived from unsymmetric diamines containing N-aminonaphthalimide groups show low dielectric constants of 2.76–3.03 at 1 MHz and excellent mechanical properties with tensile strengths of 85.1–142.9 MPa.[3] The incorporation of naphthalene rings can also improve the solubility and optical transparency of polyimides, with some achieving a glass transition temperature (Tg) of over 290 °C and a 5% weight loss decomposition temperature of over 510 °C in a nitrogen atmosphere.[4]
Polyesters
Aromatic polyesters synthesized from naphthalene-based diols demonstrate a good balance of solubility and thermal resistance.[5] These polyesters can be soluble in various organic solvents and exhibit moderately high glass transition temperatures (186–264 °C) and good thermal stability.[5] Polyesters prepared from 2,4-dihydroxy-N-(naphthalen-8-yl)benzamide show Tg values in the range of 122–179 °C and no weight loss below 150 °C, confirming their good thermal stability.[6] The inclusion of bulky naphthyl pendant units can disrupt chain packing, which in turn enhances solubility while maintaining thermal stability.[5]
Polyamides
Naphthalene-based polyamides are recognized for their outstanding mechanical properties, good chemical resistance, and excellent thermal stability.[7] By incorporating aryl ether and methylene linkages along with unsymmetrical naphthalene units, the solubility of these polyamides can be increased without sacrificing their high thermal stability.[7] Some of these poly(ether-amide)s exhibit initial decomposition temperatures in the range of 396°C to 420°C and 10% weight loss temperatures between 491°C and 516°C.[7] The amorphous nature of many naphthalene-based polyamides, resulting from the disruption of chain regularity and packing, contributes to their improved solubility.[7]
Quantitative Data Summary
The following tables summarize the key performance indicators for various polymers derived from bifunctional naphthalene monomers, based on experimental data from the cited literature.
Table 1: Thermal Properties of Naphthalene-Based Polymers
| Polymer Type | Specific Monomers | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (T10) (°C) | Char Yield at 800°C (%) |
| Polyimide | Unsymmetric N-aminonaphthalimide diamine | - | - | - |
| Polyimide | 4,4'-(naphthalen-1-ylmethylene)bis(2,6-dimethylaniline) + BPDA | 387 | >510 (5% weight loss) | - |
| Polyester | 3,5-dihydroxy-N-(4-(naphthalen-8-yloxy)phenyl)benzamide + IPC/TPC | 109 - 129 | 369 - 425 | 34 - 53 |
| Polyester | 2,4-dihydroxy-N-(naphthalen-8-yl)benzamide + IPC/TPC | 122 - 179 | >150 (no weight loss) | - |
| Polyamide | N-(3, 5-diaminophenyl)-4-(naphthalen-8-yloxy)benzamide | 193 - 199 | 460 - 518 | 50 - 65 |
| Poly(ether-amide) | Naphthyl-containing diacid + diamines with methylene linkages | - | 491 - 516 | 45.26 - 59.26 |
Table 2: Mechanical and Optical Properties of Naphthalene-Based Polymers
| Polymer Type | Specific Monomers | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Optical Transparency (%T at 450 nm) |
| Polyimide | Unsymmetric N-aminonaphthalimide diamine | 85.1 - 142.9 | 2.67 - 4.11 | 4.7 - 5.9 | - |
| Polyimide | 2,6-bis(4-aminophenoxy)naphthalene + various dianhydrides | 105 - 124 | 1.5 - 2.3 | 7 - 22 | Transparent films |
| Polyimide | 4,4'-(naphthalen-1-ylmethylene)bis(2,6-diisopropylaniline) based | - | - | - | >86 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducible research.
Synthesis of Naphthalene-Based Polyamides via Low-Temperature Solution Polycondensation
A representative procedure for synthesizing naphthalene-based polyamides involves the following steps:
-
A solution of a naphthalene-containing diamine (e.g., N-(3, 5-diaminophenyl)-4-(naphthalen-8-yloxy)benzamide) in an amide-type aprotic solvent such as N-methyl-2-pyrrolidone (NMP) is prepared in a flask equipped with a stirrer and a nitrogen inlet.
-
The solution is cooled to 0-5 °C in an ice bath.
-
A stoichiometric amount of a diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride) is added to the cooled diamine solution with vigorous stirring.
-
The reaction mixture is stirred at this temperature for a specified period and then allowed to warm to room temperature, continuing the stirring for several hours to form a viscous polymer solution.
-
The resulting polymer is isolated by pouring the solution into a non-solvent like methanol, followed by washing and drying under vacuum.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the monomers and the resulting polymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to verify the formation of the desired polymer linkages (e.g., imide, ester, or amide bonds).
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and molecular weight distribution of the polymers.
-
Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature, typically at a heating rate of 10 °C/min under a nitrogen atmosphere.[8]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymers.[8]
-
Mechanical Testing: Tensile properties such as tensile strength, tensile modulus, and elongation at break are measured using a universal testing machine on polymer film samples.
Visualizing Synthesis and Structure-Property Relationships
The following diagrams illustrate key experimental workflows and the logical relationships between monomer structure and polymer properties.
Caption: Experimental workflow for the synthesis and characterization of naphthalene-based polymers.
Caption: Relationship between naphthalene monomer structure and resulting polymer properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijcr.info [ijcr.info]
- 7. propulsiontechjournal.com [propulsiontechjournal.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,3-Bis(hydroxymethyl)naphthalene
For researchers, medicinal chemists, and materials scientists, the isomeric purity of bifunctional aromatic building blocks like 2,3-Bis(hydroxymethyl)naphthalene is paramount. This molecule, with its twin hydroxyl groups poised for polymerization or derivatization, is a valuable precursor in the synthesis of advanced polymers, specialized coatings, and pharmaceutical intermediates.[1] However, its utility is directly contingent on its purity. Even minor impurities can terminate polymer chains, introduce structural defects, or lead to undesirable side reactions, compromising the integrity and performance of the final product.
This guide provides a comprehensive, field-tested framework for assessing the purity of synthesized this compound. We will move beyond a simple recitation of analytical techniques to explain the underlying rationale for our methodological choices, enabling you to not only replicate these protocols but also to adapt them to your specific synthetic context.
The Synthetic Landscape and Anticipated Impurities
A common and effective route to this compound is the reduction of 2,3-naphthalenedicarboxylic acid or its corresponding anhydride using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[2][3][4] Understanding this synthetic pathway is crucial as it informs our expectations of potential impurities.
The primary impurities of concern are:
-
Unreacted Starting Material: Residual 2,3-naphthalenedicarboxylic acid.
-
Partially Reduced Intermediates: Such as the corresponding lactone or mono-alcohols.
-
Solvent Residues: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are common in LiAlH₄ reductions.
-
Isomeric Impurities: Depending on the purity of the initial naphthalene precursor, other isomers of bis(hydroxymethyl)naphthalene could be present.
Our analytical strategy, therefore, must be designed to resolve and detect these specific species.
A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the convergence of data from multiple, orthogonal methods. The following sections detail the key techniques and provide exemplar protocols for the analysis of this compound.
Workflow for Purity Assessment of this compound
Caption: A typical workflow for the synthesis and subsequent purity assessment of this compound.
Melting Point Analysis: The First Line of Defense
A sharp melting point is a classic indicator of purity. For this compound, the literature value is approximately 157 °C.[5] A broad melting range or a depression in the melting point strongly suggests the presence of impurities.
Experimental Protocol:
-
A small, representative sample of the dried, synthesized product is finely ground.
-
The sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a rate of 1-2 °C per minute near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded.
Data Interpretation:
| Sample | Melting Point Range (°C) | Purity Indication |
| Literature Standard | 157 (sharp) | High Purity |
| Synthesized Batch A | 156-158 | Likely Pure |
| Synthesized Batch B | 148-154 | Impure |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized product and for identifying impurities.
While a dedicated, published spectrum for this compound can be elusive, we can predict the expected chemical shifts based on the structure and data from similar aromatic alcohols.[6][7][8][9]
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
~4.6 ppm (d, 4H): The four protons of the two methylene (-CH₂-) groups. The signal will likely be a doublet due to coupling with the hydroxyl protons.
-
~5.3 ppm (t, 2H): The two protons of the hydroxyl (-OH) groups. This signal will be a triplet due to coupling with the adjacent methylene protons. Its chemical shift can be variable and concentration-dependent.
-
~7.5-7.9 ppm (m, 6H): The six aromatic protons of the naphthalene ring system. The multiplicity will be complex due to coupling between the aromatic protons.
Experimental Protocol:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
Causality Behind Experimental Choices:
-
Solvent: DMSO-d₆ is often preferred for aromatic alcohols as it can help in observing the hydroxyl proton signals, which may exchange too rapidly in other solvents.
-
Field Strength: A higher field strength (≥400 MHz) provides better signal dispersion, which is crucial for resolving the complex aromatic region.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. A published spectrum for this compound is available and serves as an excellent reference.[10]
Expected ¹³C NMR Chemical Shifts (DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~61 | -CH₂OH |
| ~125-135 | Aromatic CH and C |
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Trustworthiness through Self-Validation: The combination of ¹H and ¹³C NMR should be self-consistent. The number of signals in the ¹³C spectrum should correspond to the number of unique carbon atoms in the molecule, and the proton integration in the ¹H spectrum should match the number of protons in the proposed structure.
High-Performance Liquid Chromatography (HPLC): A Quantitative Approach to Purity
HPLC is a powerful technique for separating the target compound from its impurities and quantifying the purity. A reverse-phase method is generally suitable for polar aromatic compounds like this compound.[11][12][13]
Experimental Protocol (Reverse-Phase HPLC):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 95% A, 5% B.
-
Ramp to 5% A, 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of ~1 mg/mL.
Causality Behind Experimental Choices:
-
C18 Column: The nonpolar stationary phase effectively retains the aromatic compound.
-
Gradient Elution: The changing mobile phase composition allows for the elution of compounds with a wide range of polarities, ensuring that both the polar starting material and the less polar product are well-resolved.
-
UV Detection at 254 nm: The naphthalene ring system has a strong chromophore that absorbs well at this wavelength.
Data Interpretation:
The purity is typically calculated as the percentage of the peak area of the main component relative to the total peak area of all components.
| Sample | Retention Time (min) | Peak Area (%) | Identity |
| Synthesized Batch C | 4.5 | 2.3 | 2,3-Naphthalenedicarboxylic acid |
| 12.8 | 97.5 | This compound | |
| 15.2 | 0.2 | Unknown Impurity |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Confirmation
GC-MS is particularly useful for identifying volatile impurities and confirming the molecular weight of the target compound. For non-volatile compounds like this compound, derivatization to a more volatile silyl ether may be necessary.[14]
Experimental Protocol (after silylation):
-
Column: DB-5ms or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
Data Interpretation:
The mass spectrum of the main peak should show a molecular ion (or a fragment corresponding to the loss of a known group) that matches the molecular weight of the derivatized this compound. The gas chromatogram will also reveal the presence of any volatile impurities.
Comparison with Alternatives
The primary alternatives to this compound are its isomers, such as 1,8- and 2,6-Bis(hydroxymethyl)naphthalene. The choice of isomer is dictated by the desired geometry of the final product. The analytical methods described herein are generally applicable to these isomers, although the specific retention times and NMR chemical shifts will differ.
Conclusion
A rigorous assessment of the purity of synthesized this compound is essential for its successful application. By employing a combination of melting point analysis, NMR spectroscopy, and chromatography, researchers can confidently verify the identity and purity of their material. The protocols and rationale presented in this guide provide a solid foundation for achieving this critical aspect of chemical synthesis.
References
- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 31554-15-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. 2-Naphthalenemethanol(1592-38-7) 1H NMR [m.chemicalbook.com]
- 10. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 11. hplc.eu [hplc.eu]
- 12. jordilabs.com [jordilabs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. library.dphen1.com [library.dphen1.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3-Bis(hydroxymethyl)naphthalene
For researchers, scientists, and drug development professionals, the robust and reliable quantification of chemical entities is paramount. This guide provides a comparative overview of analytical methodologies applicable to the quantification of 2,3-Bis(hydroxymethyl)naphthalene. While specific cross-validation data for this compound is not extensively documented in publicly available literature, this document outlines a framework for such a comparison. This is achieved by presenting established analytical techniques for structurally similar compounds, namely naphthalene and its derivatives. The principles and methodologies detailed herein are readily adaptable for the validation and cross-validation of analytical methods for this compound.
The primary analytical techniques suitable for the analysis of aromatic compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide will delve into a comparative analysis of these two methods, supported by representative experimental data and protocols for analogous compounds.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an analytical method is often a balance between sensitivity, selectivity, and the nature of the analyte and sample matrix. Below is a summary of typical performance parameters for GC-MS and HPLC methods based on data from the analysis of related naphthalene compounds.
Table 1: Comparison of Method Validation Parameters for Naphthalene and its Derivatives
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.03 - 0.3 µg/L[1][2] | 0.127 - 1.5 µg/L[3] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/L[1][2] | 0.5 - 0.746 µg/L[4] |
| Accuracy (Recovery %) | 71 - 120%[1][5] | 81.9 - 98.1%[2][4] |
| Precision (RSD %) | 4 - 11%[1] | < 10%[4] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and reliable analytical data. The following are representative methodologies for the analysis of naphthalene derivatives using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the quantification of naphthalene and its derivatives in a given matrix.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: A C18 SPE cartridge is conditioned with methanol followed by deionized water.
-
Loading: The sample is loaded onto the SPE cartridge.
-
Washing: The cartridge is washed with a methanol:water solution to remove polar interferences.
-
Elution: The analyte is eluted with a suitable organic solvent like n-hexane.
-
Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for GC-MS analysis.
2. Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet: Splitless mode, 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 0.5 min.
-
Ramp 1: 3°C/min to 230°C, hold for 0.5 min.
-
Ramp 2: 5°C/min to 290°C, hold for 10 min.[1]
-
-
Mass Spectrometer: Single quadrupole or tandem mass spectrometer.
-
Ionization: Electron Ionization (EI).
-
Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[2][6][7]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a method for the quantification of naphthalene and its hydroxylated derivatives.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Extraction: To the sample, add a suitable extraction solvent (e.g., acetonitrile). Vortex to mix.
-
Salting Out: Add salts such as anhydrous magnesium sulfate and sodium chloride to induce phase separation. Vortex and centrifuge.
-
Separation: Transfer the organic layer to a clean tube.
-
Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for HPLC analysis.
2. Instrumental Analysis
-
HPLC System: Shimadzu Prominence RF-20Axs or equivalent with a fluorescence or UV detector.
-
Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 4 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 25 - 35°C.[8]
-
Detection:
-
Fluorescence: Excitation and emission wavelengths are optimized for the specific analytes. For naphthalene derivatives, excitation is often around 220-280 nm and emission around 320-350 nm.
-
UV: Detection wavelength is typically set at the maximum absorbance of the analytes (e.g., 254 nm or 280 nm).
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.
Caption: Workflow for cross-validation of two analytical methods.
References
- 1. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. mdpi.com [mdpi.com]
- 7. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of 2,3-Bis(hydroxymethyl)naphthalene: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 2,3-Bis(hydroxymethyl)naphthalene must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound.
This compound, a derivative of naphthalene, requires careful handling due to the potential hazards associated with this class of compounds. While specific toxicological data for this exact compound is limited, the general guidelines for naphthalene-containing substances should be followed. Naphthalene itself is classified as a possible human carcinogen and is toxic to aquatic life.[1][2][3] Therefore, proper disposal is not merely a procedural formality but a critical component of responsible laboratory practice.
Immediate Safety and Handling
Before beginning any disposal process, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][4]
Disposal Procedures
The cardinal rule for the disposal of this compound is to treat it as hazardous waste. It should never be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including empty containers, weighing paper, pipette tips, and contaminated gloves, must be collected in a designated hazardous waste container.[5] This container should be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[5] Do not mix with other solvent waste unless permitted by your institution's hazardous waste management plan.
Step 2: Container Management
-
Ensure that waste containers are kept closed when not in use.
-
Store waste containers in a designated, secure area away from ignition sources and incompatible materials.[2][4]
-
Secondary containment should be used for liquid waste containers to prevent spills.[5]
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5]
-
Follow all institutional and local regulations for hazardous waste disposal. These regulations will dictate the specific procedures for packaging, labeling, and transportation of the waste.
In Case of a Spill:
-
Evacuate the immediate area.
-
If safe to do so, contain the spill using a chemical spill kit with absorbent materials.
-
Avoid generating dust from solid spills.
-
Collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate the area with soap and water.[4]
-
Report the spill to your EHS department.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 31554-15-1 |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.23 g/mol |
| Melting Point | 157-162 °C |
| Appearance | White to orange to green powder/crystal |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 2,3-Bis(hydroxymethyl)naphthalene
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2,3-Bis(hydroxymethyl)naphthalene, including personal protective equipment (PPE), safe handling procedures, and disposal plans. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. While specific toxicological data for this compound is limited, information for a structural isomer, 1,8-Bis(hydroxymethyl)naphthalene, and the parent compound, naphthalene, are included to provide context for potential hazards.
| Property | Value | Reference Compound Data |
| Appearance | Solid | N/A |
| Molecular Formula | C₁₂H₁₂O₂ | N/A |
| Molecular Weight | 188.22 g/mol | N/A |
| Melting Point | Not available | 1,8-Bis(hydroxymethyl)naphthalene: Not available |
| Boiling Point | Not available | Naphthalene: 218 °C (424 °F) |
| Flash Point | Not available | Naphthalene: 88 °C (190 °F) |
| Stability | Stable under normal conditions | Naphthalene is a stable compound. |
| Reactivity | Reacts with strong oxidizing agents. | Naphthalene can form explosive mixtures with air upon intense heating. |
| Toxicity | Toxicological properties have not been fully investigated. May cause skin, eye, and respiratory tract irritation. | Naphthalene is suspected of causing cancer. |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety goggles or a face shield. | Must meet ANSI Z87 standards.[1] Safety glasses should include side shields.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or PVC recommended) and a lab coat. | Gloves should be inspected before use and changed frequently.[2][3] A lab coat should be worn to protect clothing and skin. |
| Respiratory Protection | NIOSH-approved respirator. | Required when working outside of a chemical fume hood or when there is a risk of generating dust.[4] |
| Footwear | Closed-toe shoes. | Shoes should be made of a material that offers protection from chemical spills.[1] |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step protocol is mandatory to ensure the safety of all personnel when handling this compound.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required for all procedures that may generate dust or aerosols.[5]
-
Containment: Use a designated area for handling this chemical to prevent cross-contamination.[3]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Confirm that a safety shower and eyewash station are accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize dust inhalation. Use appropriate tools to handle the solid material.
-
During the Experiment: Keep all containers with the chemical tightly closed when not in use. Avoid contact with skin, eyes, and clothing.[4]
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5] The storage container should be clearly labeled.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and pipette tips, in a designated and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect all liquid waste in a separate, labeled hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
